N-Ethylpentylone hydrochloride
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGINCOKQDLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336464 | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-02-9 | |
| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Ethylpentylone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylone hydrochloride is a synthetic cathinone that has gained prominence within the class of new psychoactive substances (NPS). Understanding its physicochemical properties is paramount for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its primary pharmacological mechanism. All quantitative data is presented in structured tables for clarity and comparative purposes.
Physicochemical Properties
This compound is the hydrochloride salt of N-ethylpentylone, a β-keto-phenethylamine. Its core structure features a substituted cathinone backbone.[1] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | [2] |
| Synonyms | Ephylone, N-Ethylnorpentylone HCl | [1][3] |
| CAS Number | 17763-02-9 | [1][3][4] |
| Molecular Formula | C₁₄H₁₉NO₃ · HCl | [2] |
| Molecular Weight | 285.76 g/mol | [2] |
| Melting Point | 238–241 °C | [1] |
| Appearance | Crystalline solid, off-white powder | [1] |
| Solubility | Soluble in methanol.[3] Soluble in dimethyl sulfoxide (DMSO) and water. Partially soluble in dichloromethane. Approximately 1 mg/mL in phosphate-buffered saline (pH 7.2). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections provide established protocols for its synthesis and analysis.
Synthesis of this compound
A common synthetic route for N-ethylpentylone involves the α-bromination of a precursor ketone followed by reaction with N-ethylamine.[5] The resulting free base is then converted to the hydrochloride salt.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The following are detailed protocols for the analytical characterization of this compound based on established methods.[3]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Dilute approximately 16 mg of the analyte in Deuterium oxide (D₂O). Add Tetramethylsilane (TMS) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]
-
Instrument: 600 MHz NMR spectrometer.[3]
-
Parameters: [3]
-
Spectral Width: At least -3 ppm to 13 ppm.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds.
-
2.2.2. Gas Chromatography/Mass Spectrometry (GC/MS) [3]
-
Sample Preparation: Dilute approximately 3 mg of the analyte in 1 mL of methanol.[3]
-
Instrument: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[3]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]
-
Temperatures: [3]
-
Injector: 280°C.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
-
Oven Program: [3]
-
Initial temperature of 100°C for 1.0 minute.
-
Ramp to 280°C at a rate of 12°C/min.
-
Hold at 280°C for 9.0 minutes.
-
-
Injection Parameters: [3]
-
Split Ratio: 25:1.
-
Injection Volume: 1 µL.
-
-
MS Parameters: [3]
-
Mass Scan Range: 30-550 amu.
-
Threshold: 150.
-
Acquisition Mode: Scan.
-
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy [3]
-
Instrument: FTIR spectrometer with a diamond attenuated total reflectance (ATR) attachment (1 bounce).[3]
-
Scan Parameters: [3]
-
Number of Scans: 32.
-
Number of Background Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Sample Gain: 1.
-
Aperture: 150.
-
Workflow for Analytical Characterization
References
N-Ethylpentylone Hydrochloride: An In-Depth Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylone hydrochloride is a synthetic cathinone that has emerged as a significant psychoactive substance. While its pharmacological and toxicological profiles are subjects of ongoing research, its solid-state properties, particularly its crystal structure and potential for polymorphism, are crucial for forensic identification, pharmaceutical analysis, and understanding its stability and bioavailability. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. Due to the limited publicly available data on its specific crystal structure and polymorphism, this guide draws parallels with the well-characterized polymorphism of the closely related compound, ethylone hydrochloride, to infer potential behaviors and analytical approaches. This document outlines the experimental methodologies for the synthesis, crystallization, and characterization of potential polymorphic forms, and presents a logical workflow for their investigation.
Introduction
N-Ethylpentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a substituted cathinone that belongs to the phenethylamine class of compounds.[1] It is structurally similar to other controlled substances such as pentylone, methylone, and MDMA.[2] Typically encountered as a hydrochloride salt in crystalline, powder, or rock form, the solid-state characteristics of this compound are of significant interest to the scientific and forensic communities.[2]
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a substance's physical and chemical properties. These properties include melting point, solubility, dissolution rate, and stability. In the context of drug development, controlling polymorphism is critical to ensure consistent product quality and performance. For forensic analysis, a thorough understanding of the different polymorphic forms of a controlled substance is essential for unambiguous identification.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | [5] |
| Synonyms | Ephylone, bk-EPDP | [6] |
| Molecular Formula | C₁₄H₂₀ClNO₃ | [5] |
| Molecular Weight | 285.76 g/mol | [5] |
| Appearance | Crystalline solid, off-white powder | [2] |
| Melting Point | 238–241°C | [2] |
Table 1: Physicochemical Properties of this compound
Polymorphism: A Case Study of Ethylone Hydrochloride
The study of ethylone hydrochloride has demonstrated the existence of two conformational polymorphs, designated as Form A and Form B.[3][4] These forms can be distinguished by their different spectroscopic and crystallographic properties. The insights gained from ethylone hydrochloride provide a valuable roadmap for investigating potential polymorphism in this compound.
Characterization of Ethylone Hydrochloride Polymorphs
The distinct properties of the two known polymorphs of ethylone hydrochloride are summarized in Table 2. These differences arise from the different conformations of the cation in the crystal lattice.[3]
| Analytical Technique | Form A | Form B | Reference |
| Appearance | Fine white powder | Colorless crystals | [3] |
| Crystallization Solvent | Ethereal Hydrogen Chloride | Methanolic Hydrogen Chloride | [3] |
| Key FTIR Peaks (cm⁻¹) | Distinct peaks in the 1600-1700 cm⁻¹ and 800-1200 cm⁻¹ regions | Different peak positions and intensities compared to Form A | [3][4] |
| Key Raman Peaks (cm⁻¹) | Characteristic vibrational modes differing from Form B | Characteristic vibrational modes differing from Form A | [3] |
| Powder X-Ray Diffraction | Unique diffraction pattern | Unique diffraction pattern | [3] |
| Solid-State ¹³C NMR | Broader resonances, indicating lower crystallinity | Sharper resonances, indicating higher crystallinity | [3] |
Table 2: Comparative Data of Ethylone Hydrochloride Polymorphs
Experimental Protocols for Polymorph Investigation
The following section details the experimental methodologies that can be employed to synthesize, crystallize, and characterize potential polymorphs of this compound, based on established protocols for similar compounds.[3]
Synthesis of this compound
A general synthetic pathway for cathinones can be adapted for the synthesis of N-Ethylpentylone.[3] The final step involves the conversion of the free base to the hydrochloride salt.
Caption: General synthetic pathway for this compound.
Polymorph Screening through Crystallization
Different polymorphs can often be obtained by varying the crystallization conditions. A systematic polymorph screen should be conducted.
Caption: Logical workflow for polymorph screening and characterization.
Analytical Techniques
PXRD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern.
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Data Collection: Data is collected over a 2θ range of approximately 5-40° with a step size of 0.02°.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature. Different polymorphs will often exhibit different melting points and may show solid-solid phase transitions.
-
DSC: Samples are heated in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
TGA: Samples are heated in an open pan under a nitrogen atmosphere at a controlled rate to determine weight loss as a function of temperature.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies.
-
FTIR-ATR: Spectra are typically collected using an Attenuated Total Reflectance (ATR) accessory.
-
Raman Spectroscopy: A non-destructive technique that provides complementary information to FTIR.
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for distinguishing polymorphs as the chemical shifts are sensitive to the local molecular environment in the crystal lattice.
Conclusion
While the crystal structure and polymorphism of this compound have not been extensively reported, the well-documented case of ethylone hydrochloride provides a strong basis for anticipating similar polymorphic behavior. A systematic investigation employing a range of analytical techniques, including PXRD, thermal analysis, vibrational spectroscopy, and solid-state NMR, is necessary to fully characterize the solid-state landscape of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to undertake such investigations. A comprehensive understanding of the solid-state properties of this compound is essential for its accurate forensic identification, for ensuring the quality and consistency of analytical standards, and for advancing our knowledge of this class of synthetic compounds.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H20ClNO3 | CID 132989253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
N-Ethylpentylone Hydrochloride: A Technical Guide on its Pharmacology and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylone hydrochloride (hydrochloride salt of 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one), also known as ephylone, is a synthetic cathinone that has emerged as a significant psychoactive substance. This technical guide provides an in-depth overview of the pharmacology and mechanism of action of N-Ethylpentylone, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.
Introduction
N-Ethylpentylone is a substituted cathinone, structurally related to other psychoactive substances such as pentylone and methylone.[1] It acts as a central nervous system stimulant, producing effects comparable to cocaine and methamphetamine.[1][2] The increasing prevalence of N-Ethylpentylone in recreational drug markets has necessitated a thorough understanding of its pharmacological profile to inform public health and safety measures, as well as to provide a basis for the development of potential therapeutic interventions for stimulant use disorder.
Pharmacology
Pharmacodynamics
The primary mechanism of action of N-Ethylpentylone is the inhibition of monoamine transporters.[3][4] It functions as a mixed norepinephrine-dopamine reuptake inhibitor with a lesser effect on the serotonin transporter.[3][5] Unlike some other substituted cathinones, N-Ethylpentylone does not act as a monoamine releaser.[2] This pharmacological profile is more akin to that of cocaine than to amphetamine-like releasing agents.[4]
The inhibitory activity of N-Ethylpentylone at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified through in vitro studies. The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of N-Ethylpentylone and provide a comparison with cocaine and MDMA.
Data Presentation
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| N-Ethylpentylone | 893 ± 80 | - | - | [6] |
| Cocaine | 495 ± 49 | - | 495 ± 34 | [6] |
| MDMA | - | - | - | - |
| Note: Comprehensive Ki values for all three transporters from a single comparative study were not available in the search results. The provided data is from available sources. |
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| N-Ethylpentylone | 37 ± 2 | 105 ± 4 | 383 ± 27 | [7] |
| N-Ethylpentylone | 54.9 | 114 | 460 | [4] |
| Cocaine | 230 | 480 | 740 | [8] |
| MDMA | 6600 | 2000 | 890 | [8] |
Pharmacokinetics
Studies in rats have provided initial insights into the pharmacokinetic profile of N-Ethylpentylone. Following intraperitoneal administration, N-Ethylpentylone is rapidly absorbed and readily crosses the blood-brain barrier.[9]
| Parameter | Value (at 50 mg/kg IP dose in rats) | Reference |
| Plasma Cmax | 10,356 ng/mL | [5] |
| Nucleus Accumbens Cmax | 347 ng/mL | [5] |
| Time to Cmax (approximate) | 40 minutes | [5] |
| Plasma Half-life (t1/2) | 108.3 minutes | [5] |
| Area Under the Curve (AUC 0-8h) in plasma | 1.39 mg/mL | [5] |
In vivo microdialysis studies in rats have demonstrated that N-Ethylpentylone administration leads to a significant and dose-dependent increase in extracellular dopamine and serotonin levels in the nucleus accumbens, with a more pronounced effect on dopamine.[7]
Mechanism of Action at the Synapse
N-Ethylpentylone exerts its psychoactive effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing and prolonging their signaling at postsynaptic receptors. The preferential inhibition of DAT is thought to be a key contributor to its stimulant and abuse potential.
Caption: Mechanism of N-Ethylpentylone at the Dopaminergic Synapse.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay (Rat Brain Synaptosomes)
This protocol describes a method to determine the in vitro potency of N-Ethylpentylone to inhibit dopamine, norepinephrine, and serotonin uptake in rat brain tissue.
1. Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats via CO2 asphyxiation.
-
Rapidly dissect the striatum for dopamine transporter (DAT) assays and the whole brain (minus cerebellum and striatum) for norepinephrine (NET) and serotonin (SERT) transporter assays.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-phosphate buffer.
2. Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Define non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of N-Ethylpentylone and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.
In Vivo Microdialysis in Rats
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the nucleus accumbens of freely moving rats following N-Ethylpentylone administration.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole above the target brain region (nucleus accumbens).
-
Implant a guide cannula to the desired stereotaxic coordinates.
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for the desired duration.
3. Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.
-
Express the results as a percentage of the baseline concentrations.
In Vivo Effects
Locomotor Activity
Acute administration of N-Ethylpentylone significantly increases locomotor activity in rodents.[5][10] Studies in rats have shown a dose-dependent increase in locomotion, with repeated administration leading to sensitization at lower doses.[5]
Drug Discrimination
In drug discrimination studies, N-Ethylpentylone fully substitutes for the discriminative stimulus effects of both cocaine and methamphetamine in rats, indicating that it produces similar subjective effects to these classic psychostimulants.[9][10]
Conclusion
This compound is a potent psychostimulant that primarily acts as a norepinephrine and dopamine reuptake inhibitor. Its pharmacological profile, characterized by a lack of releasing activity, aligns it more closely with cocaine than with amphetamines. The in vitro and in vivo data summarized in this guide provide a comprehensive foundation for researchers investigating the neurobiology of synthetic cathinones and for professionals involved in the development of strategies to address the public health challenges posed by these substances. Further research is warranted to fully elucidate the long-term neurotoxic potential and the complete metabolic profile of N-Ethylpentylone.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of N-Ethylpentylone Hydrochloride at Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neurochemical effects of N-Ethylpentylone hydrochloride, a synthetic cathinone, on the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key quantitative data, details established experimental protocols for assessing transporter inhibition, and visualizes the underlying neurochemical mechanisms and experimental workflows.
Quantitative Data: Inhibitory Potency of N-Ethylpentylone at Monoamine Transporters
N-Ethylpentylone acts as a monoamine reuptake inhibitor, effectively blocking the normal function of DAT, NET, and SERT.[1] This inhibition leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, which is believed to be the primary mechanism for its psychostimulant effects.[1] The inhibitory potency of N-Ethylpentylone is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.
The following table summarizes the in vitro IC50 values for this compound at human and rat monoamine transporters from various studies. A lower IC50 value indicates a higher potency.
| Transporter | IC50 (nM) | Species/System | Reference |
| Dopamine Transporter (DAT) | 37 | Rat Brain Synaptosomes | [1] |
| Dopamine Transporter (DAT) | 54.9 | HEK cells expressing human DAT | [2] |
| Dopamine Transporter (DAT) | 102 | Not Specified | [3] |
| Dopamine Transporter (DAT) | 16.9 | CHO-K1 cells expressing human DAT | [4] |
| Norepinephrine Transporter (NET) | 105 | Rat Brain Synaptosomes | [1] |
| Norepinephrine Transporter (NET) | 114 | HEK cells expressing human NET | [2] |
| Serotonin Transporter (SERT) | 383 | Rat Brain Synaptosomes | [1] |
| Serotonin Transporter (SERT) | 460 | HEK cells expressing human SERT | [2][3] |
The data consistently demonstrates that N-Ethylpentylone is a potent inhibitor at both DAT and NET, with a significantly lower potency at SERT.[1][2] This pharmacological profile, characterized by a high DAT/SERT ratio, is often associated with substances that have a notable abuse potential.[5] Studies have shown that N-Ethylpentylone functions as a cocaine-like inhibitor of monoamine transport and does not act as a substrate releaser, distinguishing its mechanism from amphetamine-like stimulants.[1][2]
Experimental Protocols: In Vitro Assessment of Monoamine Transporter Inhibition
The following protocols provide detailed methodologies for conducting in vitro neurotransmitter uptake inhibition assays to determine the IC50 values of compounds like this compound. These methods are based on established procedures using either human embryonic kidney (HEK) 293 cells expressing the specific human monoamine transporter or rat brain synaptosomes.[1][6]
Neurotransmitter Uptake Inhibition Assay in HEK 293 Cells
This protocol utilizes HEK 293 cells stably transfected with the cDNA for either the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
Materials:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-HEPES buffer (pH 7.4)
-
This compound stock solution (in DMSO or water)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Specific transporter inhibitors for defining non-specific uptake (e.g., mazindol for DAT and NET, imipramine or citalopram for SERT)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture the specific HEK 293 cell line in appropriate cell culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Plate the cells in poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with Krebs-HEPES buffer.
-
Prepare serial dilutions of this compound in Krebs-HEPES buffer. Also prepare solutions of the specific inhibitor for determining non-specific uptake and a vehicle control.
-
-
Pre-incubation:
-
Add the various concentrations of this compound, the specific inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 10-20 minutes).
-
-
Initiation of Uptake:
-
Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake reaction. The final concentration of the radioligand should be near its Km value for the transporter.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake for each transporter.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Krebs-HEPES buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial and quantify the amount of radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a specific inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol utilizes synaptosomes, which are isolated nerve terminals, prepared from specific regions of the rat brain rich in the monoamine transporters of interest (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus striatum for SERT).
Materials:
-
Rat brain tissue
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-HEPES buffer (pH 7.4)
-
This compound stock solution
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Specific transporter inhibitors (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT)
-
Glass-fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-HEPES buffer.
-
-
Uptake Assay:
-
In a 96-well plate or individual tubes, add the synaptosomal preparation.
-
Add varying concentrations of this compound, a specific inhibitor for non-specific uptake determination, or vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the uptake by adding the respective [³H]-labeled neurotransmitter.
-
Incubate for a short duration (e.g., 5 minutes) at 37°C.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by adding a large volume of ice-cold Krebs-HEPES buffer.
-
Immediately filter the samples through glass-fiber filters using a cell harvester to trap the synaptosomes containing the radiolabeled neurotransmitter.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake and determine the IC50 value as described in the HEK cell protocol.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.
Caption: Mechanism of monoamine reuptake and its inhibition by N-Ethylpentylone.
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of N-Ethylpentylone Hydrochloride at DAT, NET, and SERT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of N-Ethylpentylone hydrochloride (also known as ephylone) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data and methodologies presented are synthesized from published research to facilitate a deeper understanding of this synthetic cathinone's mechanism of action.
Pharmacological Profile: Transporter Inhibition
N-Ethylpentylone acts as a monoamine transporter inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1][2] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie its psychostimulant effects.[1] Studies have consistently shown that N-Ethylpentylone has the highest potency for the dopamine transporter, followed by the norepinephrine transporter, and then the serotonin transporter.[1][3] Unlike some other cathinones, N-Ethylpentylone does not act as a transporter substrate to induce neurotransmitter release.[1][3][4]
Quantitative Data: Transporter Inhibition Potency
The following tables summarize the in vitro potency of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake at their respective transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity.
Table 1: N-Ethylpentylone IC50 Values at Monoamine Transporters (Rat Brain Synaptosomes) [1]
| Transporter | IC50 (nM) |
| DAT | 37 |
| NET | 105 |
| SERT | 383 |
Table 2: N-Ethylpentylone IC50 Values at Human Monoamine Transporters (HEK Cells) [3]
| Transporter | IC50 (nM) |
| DAT | 54.9 |
| NET | 114 |
| SERT | 460 |
Experimental Protocols
The following are generalized methodologies for determining the in vitro activity of N-Ethylpentylone at DAT, NET, and SERT, based on published studies.
Radioligand Uptake Inhibition Assay in Rat Brain Synaptosomes[1]
This assay measures the ability of N-Ethylpentylone to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes) from rat brains.
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in the transporters of interest (e.g., striatum for DAT, hypothalamus for NET, and brainstem for SERT). The tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound. The uptake reaction is initiated by adding a specific radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination and Measurement: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the concentration-response curves.
Monoamine Transporter Inhibition Assay in Transfected HEK 293 Cells[3][5][6]
This method utilizes human embryonic kidney (HEK 293) cells that have been genetically engineered to express high levels of human DAT, NET, or SERT.
-
Cell Culture: HEK 293 cells stably expressing the human transporters are cultured under standard conditions.
-
Inhibition Assay: The cells are plated in multi-well plates and incubated with different concentrations of this compound.
-
Radioligand Uptake: A radiolabeled substrate for the specific transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is added to the wells.
-
Measurement and Analysis: Following incubation, the cells are washed, and the amount of radioligand taken up is determined by scintillation counting. IC50 values are then derived from the resulting concentration-inhibition curves.
Visualizations
Signaling Pathway of N-Ethylpentylone at the Dopaminergic Synapse
Caption: N-Ethylpentylone blocks dopamine reuptake at the presynaptic neuron.
Experimental Workflow for Transporter Inhibition Assay
Caption: Workflow for determining N-Ethylpentylone's transporter inhibition.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
The Emergence of a Novel Psychoactive Substance: An In-Depth Technical Guide to the Early Discovery and Development of N-Ethylpentylone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylone (also known as ephylone) is a synthetic cathinone that emerged in the designer drug market in the mid-2010s.[1] Initially synthesized in the 1960s during pharmaceutical research, its recent appearance as a recreational substance has necessitated a thorough understanding of its chemical and pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the early discovery and development of N-Ethylpentylone as a research chemical, detailing its synthesis, analytical quantification, and mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this compound.
Introduction
N-Ethylpentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a substituted cathinone and a structural analog of other psychoactive substances such as pentylone.[4] As a member of the phenethylamine class, it exerts stimulant effects on the central nervous system.[4] Its re-emergence as a novel psychoactive substance (NPS) has been marked by numerous reports of its presence in seized drug samples and its association with adverse health effects, including fatalities.[5][6] Understanding the fundamental characteristics of N-Ethylpentylone is crucial for the development of analytical detection methods, the elucidation of its toxicological profile, and the management of public health risks.
Chemical Synthesis
While the original synthesis by Boehringer Ingelheim in the 1960s is not publicly detailed, the synthesis of N-Ethylpentylone can be achieved through established methods for β-keto phenethylamines. A plausible synthetic route, based on related cathinone syntheses, is outlined below.
Representative Synthetic Protocol
A common method for the synthesis of cathinone derivatives involves the α-bromination of a propiophenone precursor followed by nucleophilic substitution with the desired amine. For N-Ethylpentylone, the synthesis would likely start from 3',4'-methylenedioxyvalerophenone.
Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one
1-(1,3-benzodioxol-5-yl)pentan-1-one is dissolved in a suitable solvent such as dichloromethane or acetic acid. To this solution, a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is added portion-wise, often under UV irradiation or with a radical initiator to facilitate the reaction at the α-position. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting α-bromo ketone, 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one, is then isolated through extraction and purification.
Step 2: Nucleophilic Substitution with Ethylamine
The purified 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one is dissolved in a polar aprotic solvent like acetonitrile. An excess of ethylamine is added to the solution, which acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the freebase of N-Ethylpentylone. The freebase can be further purified by chromatography and converted to a stable salt, such as the hydrochloride salt, by treating it with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. soft-tox.org [soft-tox.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Analysis of N-Ethylpentylone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Ethylpentylone hydrochloride, a synthetic cathinone. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), critical techniques for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was acquired in Deuterium Oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a Tetramethylsilane (TMS) internal standard.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.71 - 7.69 | m | 1H | Aromatic CH |
| 7.47 | d | 1H | Aromatic CH |
| 7.025 | d | 1H | Aromatic CH |
| 6.14 - 6.12 | m | 2H | O-CH₂-O |
| 5.075 | t | 1H | CH-N |
| 3.20 - 3.10 | m | 2H | N-CH₂ |
| 2.00 - 1.95 | m | 2H | CH₂ |
| 1.3 - 1.2 | m | 5H | CH₂-CH₃ and N-CH₂-CH₃ |
| 0.850 | t | 3H | CH₂-CH₃ |
m = multiplet, d = doublet, t = triplet
Experimental Protocol for NMR Spectroscopy
The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].
-
Sample Preparation: The analyte was diluted to a concentration of approximately 16 mg/mL in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) was used as an internal standard for 0 ppm reference, and maleic acid was included as a quantitative internal standard[1].
-
Instrumentation: A 600 MHz NMR spectrometer was used for the analysis[1].
-
Parameters:
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
IR Spectroscopic Data
The Fourier Transform Infrared (FTIR) spectrum of this compound was obtained using a diamond Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Description |
| ~3000 - 2800 | C-H stretching (aliphatic and aromatic) |
| ~1680 | C=O stretching (ketone) |
| ~1600, ~1520, ~1440 | C=C stretching (aromatic) |
| ~1280 - 1000 | C-O and C-N stretching |
Experimental Protocol for IR Spectroscopy
The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].
-
Sample Preparation: The solid sample was analyzed directly.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR attachment (1 bounce) was used[1].
-
Scan Parameters:
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) Mass Spectrometry of N-Ethylpentylone results in characteristic fragmentation patterns that are useful for its identification.
Mass Spectrometric Data (Electron Ionization)
The major fragments observed in the EI mass spectrum of N-Ethylpentylone are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 249 | Low | [M]⁺ (Molecular Ion) |
| 176 | Moderate | [C₁₀H₈O₃]⁺ |
| 149 | Moderate | [C₈H₅O₃]⁺ (Benzodioxole acylium ion) |
| 135 | High | [C₈H₇O₂]⁺ |
| 86 | High | [C₅H₁₂N]⁺ (Iminium ion from α-cleavage) |
| 58 | High | [C₃H₈N]⁺ (Iminium ion) |
Experimental Protocol for Gas Chromatography/Mass Spectrometry (GC/MS)
The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].
-
Sample Preparation: The analyte was diluted to approximately 3 mg/mL in Methanol[1].
-
Instrumentation: An Agilent gas chromatograph operated in split mode with a mass selective detector (MSD) was used[1].
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm[1].
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min[1].
-
Injector Temperature: 280°C[1].
-
Oven Program: Initial temperature of 100°C for 1.0 min, then ramped to 280°C at 12°C/min, and held at the final temperature for 9.0 min[1].
-
Injection Parameters: 1 µL injection with a split ratio of 25:1[1].
-
-
Mass Spectrometry (MS) Conditions:
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Proposed Mass Spectrometry Fragmentation of N-Ethylpentylone
The following diagram illustrates a proposed fragmentation pathway for N-Ethylpentylone under electron ionization conditions.
Caption: Proposed EI-MS fragmentation pathway.
References
The Fiery Fate of N-Ethylpentylone: A Technical Guide to its Thermal Degradation in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical issue of thermal degradation of N-ethylpentylone hydrochloride during its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As a synthetic cathinone, N-ethylpentylone is susceptible to in-source thermal decomposition, a phenomenon that can lead to analytical challenges, including the misidentification of the parent compound and inaccurate quantification. This document provides a comprehensive overview of the degradation pathways, key thermal byproducts, and the experimental protocols necessary for accurate and reliable analysis.
Introduction: The Challenge of Thermal Instability
N-Ethylpentylone (also known as ephylone) is a psychoactive substance belonging to the synthetic cathinone class.[1] The analysis of these compounds, particularly in forensic and clinical toxicology, frequently relies on GC-MS due to its high separation efficiency and specific detection capabilities. However, the inherent thermal lability of many synthetic cathinones, including N-ethylpentylone, presents a significant analytical hurdle.[2][3][4] The high temperatures employed in the GC injection port can induce chemical transformations, leading to the formation of degradation products that may be detected instead of, or alongside, the parent molecule. Understanding these degradation processes is paramount for the correct interpretation of analytical data.
The Primary Degradation Pathway: Oxidative Dehydrogenation
The most commonly reported thermal degradation pathway for synthetic cathinones during GC-MS analysis is an in-situ oxidative process.[2][3][5] This reaction involves the loss of two hydrogen atoms, resulting in a characteristic mass shift of -2 Da.[3] This transformation leads to the formation of an enamine, which is often more stable under high-temperature conditions. The degradation products are typically characterized by prominent iminium base peaks in their mass spectra, with mass-to-charge ratios (m/z) that are 2 Da lower than the corresponding fragment of the parent drug.[2][3][5]
Several factors are known to influence the extent of this thermal degradation. These include:
-
Injector Temperature: Higher injector temperatures significantly increase the rate of degradation.[2][4]
-
Residence Time: A longer residence time of the analyte in the heated inlet liner promotes further decomposition.[2][4]
-
Active Sites: The presence of active sites, such as silanol groups in the liner or column, can catalyze the degradation process.[2][4]
Minimizing these factors through method optimization is crucial for preserving the integrity of the analyte.
Caption: Proposed thermal degradation pathway of N-Ethylpentylone in a GC-MS system.
Experimental Protocols for GC-MS Analysis
To minimize thermal degradation and ensure accurate identification of N-ethylpentylone, the following experimental protocols are recommended. These are based on established methods for the analysis of synthetic cathinones.[6][7]
Sample Preparation
A representative sample of the material to be analyzed should be accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.[6] For quantitative analysis, an appropriate internal standard should be added.
GC-MS Instrumentation and Parameters
The following table summarizes a typical set of GC-MS parameters for the analysis of N-ethylpentylone, designed to reduce thermal degradation.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temperature | 225-250°C | Lower temperatures minimize thermal degradation.[3] |
| Injection Mode | Split (e.g., 25:1 or 75:1) | Reduces residence time in the injector and the amount of analyte introduced.[3][7] |
| Injection Volume | 1-2 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0-1.5 mL/min | |
| Column | 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A common, relatively inert column suitable for drug analysis.[6][7] |
| Oven Temperature Program | Initial: 90-100°C, hold for 1 minRamp: 8-12°C/min to 280-300°CFinal Hold: 9-10 min | A standard temperature program for the elution of synthetic cathinones.[6][7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |
| GC Interface Temperature | 280-300°C | |
| MS Source Temperature | 230°C | |
| MS Quadrupole Temperature | 150°C | |
| Scan Range | 50-550 amu | To capture the molecular ion and characteristic fragments. |
Quantitative Data on Thermal Degradation Products
While specific quantitative data on the thermal degradation of N-ethylpentylone is limited in publicly available literature, studies on related synthetic cathinones provide valuable insights. The formation of degradation products is highly dependent on the analytical conditions.
| Compound Class | Parent Drug (m/z of key fragment) | Degradation Product (m/z of key fragment) | Mass Shift (Da) | Observations |
| Synthetic Cathinones | Varies | Varies | -2 | Degradation is minimized by lowering injection temperatures and residence time.[2] |
| Pyrrolidine-containing Cathinones | Varies | Prominent molecular ion of the 2,3-enamine | -2 | Degradation products are characterized by prominent iminium base peaks.[2][3] |
It is crucial for individual laboratories to validate their methods and assess the extent of thermal degradation for N-ethylpentylone under their specific instrumental conditions. This can be achieved by analyzing the compound at varying injector temperatures and observing the relative peak areas of the parent drug and its degradation products.
Caption: General experimental workflow for the GC-MS analysis of N-Ethylpentylone.
Conclusion and Recommendations
The thermal degradation of N-ethylpentylone in GC-MS is a critical consideration for any laboratory performing its analysis. The primary degradation pathway involves an oxidative loss of two hydrogen atoms, leading to the formation of an enamine. This process is heavily influenced by the GC injector temperature and other system parameters.
To ensure the accurate and reliable identification and quantification of N-ethylpentylone, it is recommended that researchers and scientists:
-
Optimize GC-MS parameters: Employ lower injector temperatures and split injection modes to minimize thermal degradation.
-
Maintain a clean and inert system: Regularly replace inlet liners and septa to avoid the buildup of active sites.
-
Be aware of potential degradation products: Monitor for the presence of compounds with a -2 Da mass shift from the parent drug.
-
Validate analytical methods: Thoroughly validate GC-MS methods to assess the extent of on-column degradation and ensure the accuracy of quantitative results.
By implementing these strategies, the analytical challenges posed by the thermal instability of N-ethylpentylone can be effectively managed, leading to more robust and defensible scientific data.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ojp.gov [ojp.gov]
- 5. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]
- 6. unodc.org [unodc.org]
- 7. swgdrug.org [swgdrug.org]
N-Ethylpentylone Hydrochloride Reference Standard: A Technical Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of N-Ethylpentylone hydrochloride (also known as ephylone) as a reference standard. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and forensic analysis who require a thorough understanding of the analytical methodologies used to qualify this compound.
Introduction to this compound
N-Ethylpentylone is a synthetic cathinone, a class of compounds that are derivatives of the naturally occurring stimulant cathinone. As a reference standard, this compound is a critical tool for the accurate identification and quantification of this substance in various matrices. Its use is essential in forensic toxicology, clinical chemistry, and pharmaceutical research to ensure the reliability and comparability of analytical results. The hydrochloride salt form is a common preparation for analytical standards due to its increased stability and solubility.
Purity of this compound Reference Standard
The purity of a reference standard is paramount for its use in quantitative analysis. Commercially available this compound reference standards are typically of high purity, ensuring their suitability for calibrating analytical instruments and validating analytical methods.
Table 1: Representative Purity Specification for this compound Reference Standard
| Parameter | Specification | Source |
| Purity | ≥98% | [1] |
Note: Purity can vary between different suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for the specific lot of the reference standard being used.
Physicochemical Characterization
A comprehensive characterization of the this compound reference standard is essential to confirm its identity and structural integrity. This involves a combination of spectroscopic and spectrometric techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₉NO₃ • HCl |
| Molecular Weight | 285.8 g/mol |
| Appearance | A neat solid[1] |
| CAS Number | 17763-02-9 |
Experimental Protocols for Characterization
The following sections detail the typical experimental methodologies employed for the comprehensive characterization of an this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound reference standard to approximately 16 mg/mL in deuterium oxide (D₂O). Tetramethylsilane (TMS) is used as an internal reference standard for 0 ppm, and maleic acid can be used as a quantitative internal standard.[2]
-
Instrumentation: A 600 MHz NMR spectrometer is typically used.[2]
-
¹H NMR Parameters:
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, consistent with the structure of N-Ethylpentylone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. It provides information on both the retention time of the analyte and its mass fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound reference standard in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[2]
-
GC Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[2]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program: Initial temperature of 100°C for 1.0 min, ramped to 280°C at 12°C/min, and held for 9.0 min.[2]
-
Injection Mode: Split injection with a split ratio of 25:1, injecting 1 µL.[2]
-
-
MS Parameters:
-
Data Analysis: The retention time and the resulting electron ionization (EI) mass spectrum are compared to known libraries or previously acquired data to confirm the identity of N-Ethylpentylone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The this compound reference standard can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or prepared as a potassium bromide (KBr) pellet.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition: The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups
References
A Comprehensive Technical Guide to the Solvatochromic Analysis of N-Ethylpentylone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solvatochromic analysis of N-Ethylpentylone hydrochloride is not publicly available. This guide is therefore a comprehensive theoretical and methodological framework based on established principles of solvatochromism and data from structurally similar synthetic cathinones. The presented quantitative data is hypothetical and for illustrative purposes.
Introduction to Solvatochromism and its Application in Psychoactive Substance Analysis
Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[1][2] This change is observable as a shift in the absorption or emission spectra of the substance.[1][3] The effect arises from the differential solvation of the molecule's electronic ground and excited states.[1][4] The polarity of the solvent, its ability to form hydrogen bonds, and other specific and non-specific interactions with the solute molecule can alter the energy gap between these states, leading to a shift in the wavelength of maximum absorbance (λmax).[1][5]
A bathochromic shift (red shift) to a longer wavelength with increasing solvent polarity is termed positive solvatochromism .[1] Conversely, a hypsochromic shift (blue shift) to a shorter wavelength with increasing solvent polarity is known as negative solvatochromism .[1]
For novel psychoactive substances (NPS) like N-Ethylpentylone, a synthetic cathinone, understanding its interaction with different molecular environments is crucial.[6] Solvatochromic analysis can provide valuable insights into:
-
Physicochemical Properties: Elucidating the nature of intermolecular interactions.
-
Environmental Sensing: Predicting the behavior of the molecule in different biological microenvironments.
-
Analytical Method Development: Aiding in the development of sensitive and selective detection methods.[4]
N-Ethylpentylone, or 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a stimulant drug of the phenethylamine class and is structurally similar to other synthetic cathinones.[6] Its structure, featuring a polar β-keto group and a substituted aromatic ring, suggests that it should exhibit solvatochromic behavior.[7][8]
Hypothetical Experimental Protocol for Solvatochromic Analysis of this compound
This section outlines a detailed methodology for investigating the solvatochromic properties of this compound using UV-Visible spectroscopy.
Materials and Instrumentation
-
Analyte: this compound (analytical standard)
-
Solvents: A range of solvents with varying polarities (see Table 1). All solvents should be of spectroscopic grade.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[7][8]
Solvent Selection
A diverse set of solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities. The Kamlet-Taft solvent parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for polarity/polarizability) are useful for this selection.[9][10]
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a relatively non-polar solvent where it is readily soluble, such as methanol, at a concentration of 1 mg/mL.[11]
-
Working Solutions: From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.2 AU to ensure adherence to the Beer-Lambert law.[9] This typically involves significant dilution.
Spectroscopic Measurement
-
Wavelength Scan: For each solution, perform a full wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[12] Use the pure solvent as a blank for baseline correction.
-
Data Recording: Record the λmax for each solvent. For quantitative analysis, the molar absorptivity (ε) can also be determined.[7]
Hypothetical Data Presentation
The following table summarizes the hypothetical absorption maxima (λmax) of this compound in a range of solvents with their corresponding Kamlet-Taft parameters.
| Solvent | Polarity (ET(30)) | λmax (nm) (Hypothetical) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |
| n-Hexane | 31.0 | 285 | 0.00 | 0.00 | -0.08 |
| Toluene | 33.9 | 288 | 0.00 | 0.11 | 0.54 |
| Dichloromethane | 40.7 | 292 | 0.13 | 0.10 | 0.82 |
| Acetone | 42.2 | 295 | 0.08 | 0.48 | 0.71 |
| Acetonitrile | 45.6 | 298 | 0.19 | 0.31 | 0.75 |
| Isopropanol | 48.4 | 302 | 0.76 | 0.95 | 0.48 |
| Ethanol | 51.9 | 305 | 0.83 | 0.77 | 0.54 |
| Methanol | 55.4 | 308 | 0.93 | 0.62 | 0.60 |
| Water | 63.1 | 315 | 1.17 | 0.18 | 1.09 |
Note: The trend towards longer wavelengths with increasing solvent polarity suggests positive solvatochromism.
Visualization of Experimental Workflow and Data Analysis
Experimental Workflow Diagram
Caption: Experimental workflow for the solvatochromic analysis of N-Ethylpentylone HCl.
Solvatochromic Shift Analysis Pathway
Caption: Logical pathway for the analysis and interpretation of solvatochromic data.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for conducting a solvatochromic analysis of this compound. By systematically measuring the UV-Vis absorption spectra in a range of solvents, researchers can gain significant insights into the molecule's electronic structure and its interactions with its environment. The data obtained from such an analysis would be invaluable for the fields of forensic chemistry, toxicology, and drug development. It is anticipated that future research will provide empirical data to validate and expand upon the methodologies outlined in this guide. The combination of spectroscopic techniques is often recommended for the thorough analysis of synthetic cathinones.[13]
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. sites.bsu.edu [sites.bsu.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet absorption properties of synthetic cathinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. swgdrug.org [swgdrug.org]
- 12. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of N-Ethylpentylone Hydrochloride with Monoamine Transporters
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Ethylpentylone (hydrochloride), also known as ephylone, is a synthetic cathinone that has gained prominence as a new psychoactive substance (NPS). Understanding its interaction with neuronal receptors is critical for elucidating its pharmacological and toxicological profile. This technical guide provides a detailed overview of the molecular interactions of N-Ethylpentylone with its primary targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We present quantitative data on its inhibitory potency, detailed experimental protocols for assessing these interactions, and visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of synthetic cathinones and the development of related therapeutics or interventions.
Introduction
N-Ethylpentylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) is a substituted cathinone and central nervous system stimulant.[1] Structurally related to other psychoactive substances, its primary mechanism of action involves the modulation of monoamine neurotransmitter levels in the synaptic cleft. In vitro studies have consistently demonstrated that N-Ethylpentylone is a potent inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters, with a weaker but significant effect on the serotonin transporter (SERT).[2][3] Unlike some amphetamine-class substances, N-Ethylpentylone functions as a pure reuptake inhibitor (a "blocker") and does not induce transporter-mediated neurotransmitter release.[2][4] This cocaine-like mechanism of action is responsible for its psychostimulant effects.[4][5] This guide details the molecular modeling and experimental validation of these interactions.
Quantitative Analysis of N-Ethylpentylone-Transporter Interactions
The potency of N-Ethylpentylone hydrochloride at the monoamine transporters is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the transporter's uptake activity in vitro. Multiple studies have characterized these values, demonstrating a clear rank order of potency.
The following table summarizes the IC₅₀ values for N-Ethylpentylone at human and rat monoamine transporters from key studies. This data highlights its preference for the dopamine transporter.
| Transporter | Species | IC₅₀ (nM) | Assay Type | Reference |
| Dopamine Transporter (DAT) | Rat | 37 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |
| Dopamine Transporter (DAT) | Human | 54.9 | [³H]Neurotransmitter Uptake Inhibition | [4] |
| Norepinephrine Transporter (NET) | Rat | 105 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |
| Norepinephrine Transporter (NET) | Human | 114 | [³H]Neurotransmitter Uptake Inhibition | [4] |
| Serotonin Transporter (SERT) | Rat | 383 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |
| Serotonin Transporter (SERT) | Human | 460 | [³H]Neurotransmitter Uptake Inhibition | [4] |
Detailed Experimental Protocols
The characterization of N-Ethylpentylone's interaction with monoamine transporters relies on established in vitro assays. Below are detailed protocols for the two primary methods used to generate the data presented above.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[6]
Objective: To determine the IC₅₀ value of N-Ethylpentylone at DAT, NET, or SERT.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[7][8]
-
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT).[9]
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Apparatus: 96-well cell culture plates, vacuum filtration manifold, glass fiber filters, scintillation counter.[9]
Methodology:
-
Cell Culture: Plate the transporter-expressing HEK 293 cells onto 96-well plates and grow to confluence.[6]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer at room temperature.[7]
-
Pre-incubation: Add assay buffer containing various concentrations of N-Ethylpentylone (or vehicle for control wells) to the cells. Incubate for 5-10 minutes at room temperature.[6]
-
Initiation of Uptake: Initiate the reaction by adding the specific [³H]neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells) to each well.[7]
-
Incubation: Incubate the plate for a short, defined period at room temperature (e.g., 1 minute for DAT/SERT, 3 minutes for NET).[7]
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove the unbound radioligand.[10]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).[7][11]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Plot the measured radioactivity (counts per minute) against the log concentration of N-Ethylpentylone. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the transporter.[12][13]
Objective: To determine the binding affinity (Kᵢ) of N-Ethylpentylone for DAT, NET, or SERT.
Materials:
-
Membrane Preparation: Synaptosomes from rat brain tissue or membranes from cells expressing the target transporter.[14][15]
-
Radioligands: High-affinity radiolabeled ligands specific to each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[11]
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[16]
-
Test Compound: this compound, serially diluted.
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter.[15]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of N-Ethylpentylone. Dilute the radioligand to a final concentration at or below its dissociation constant (Kᴅ).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of N-Ethylpentylone.
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT).[16]
-
Test Compound Wells: Contain membranes, radioligand, and a specific concentration of N-Ethylpentylone.
-
-
Incubation: Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of N-Ethylpentylone to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[16]
Signaling Pathways and Mechanism of Action
N-Ethylpentylone's primary mechanism of action is the competitive inhibition of monoamine transporters. By binding to DAT, NET, and SERT, it blocks the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling at postsynaptic receptors.
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to the analysis of N-Ethylpentylone.
Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.
Caption: Mechanism of N-Ethylpentylone at a dopaminergic synapse.
Molecular Modeling and Docking
While extensive crystallographic data for N-Ethylpentylone bound to monoamine transporters is not available, molecular docking studies provide insight into its binding orientation. These computational models suggest that N-Ethylpentylone interacts with key residues within the transporter's binding pocket, sterically hindering the translocation of endogenous monoamines like dopamine. Studies have used molecular docking to investigate the binding affinity of N-Ethylpentylone with biomacromolecules, concluding that it interacts with DNA via the minor groove.[17][18] Further computational studies are necessary to fully elucidate the specific amino acid interactions within the DAT, NET, and SERT binding sites that account for its observed potency and selectivity.
Conclusion
This compound is a potent, non-releasing inhibitor of monoamine transporters with a preference for DAT > NET > SERT. Its pharmacological activity is a direct result of blocking the reuptake of dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers studying the molecular interactions of this and other synthetic cathinones. Future research, particularly in co-crystallization and advanced computational modeling, will further refine our understanding of these critical drug-receptor interactions.
References
- 1. soft-tox.org [soft-tox.org]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 10. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of N-Ethylpentylone Hydrochloride in Seized Drug Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone, also known as ephylone, is a synthetic cathinone that has emerged as a significant psychoactive substance in seized drug markets.[1] As a β-keto phenethylamine, it is structurally and pharmacologically similar to other stimulants such as MDMA, cocaine, and methamphetamine.[1] The clandestine nature of its production often results in samples of varying purity and the presence of adulterants. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic laboratories for the identification and quantification of N-Ethylpentylone in seized materials. This document provides a detailed protocol for the analysis of N-Ethylpentylone hydrochloride and summarizes key analytical findings.
Quantitative Data Summary
| Sample Type | N-Ethylpentylone Purity (%) | Common Adulterants/Co-occurring Substances | Reference |
| Crystalline Powder | Varies | Caffeine, Other Synthetic Cathinones (e.g., pentylone, dibutylone), Fentanyl, Methamphetamine | [2] |
| Tablets/Capsules | Varies | Caffeine, Ethylphenidate, Binders and Excipients | [3] |
| Powder Mixtures | Varies | Other stimulants, Benzodiazepines, Synthetic Cannabinoids | [2] |
Note: The quantitative analysis of seized samples is crucial for understanding drug trafficking trends and for assessing the potential health risks to users.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of synthetic cathinones in seized drug samples.[4]
1. Objective:
To identify and quantify this compound in seized powder, crystalline, or tablet samples using GC-MS.
2. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade or higher)
-
Internal Standard (e.g., D5-MDMA, though not specified in the primary SWGDRUG method for qualitative analysis, it is recommended for quantitative analysis)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
-
Vortex mixer
-
Analytical balance
3. Sample Preparation:
-
Initial Sample Handling: Accurately weigh a representative portion of the seized sample. For heterogeneous samples, homogenization is required prior to weighing.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Solution Preparation: Prepare a sample solution by dissolving a known weight of the seized material in methanol to achieve a final concentration of approximately 1 mg/mL.[4] For quantitative analysis, add the internal standard at a known concentration to both the calibration standards and the sample solutions.
-
Solubilization: Vortex the prepared solutions to ensure complete dissolution of the analyte.
-
Transfer: Transfer an aliquot of the final solution into an autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Parameters:
The following parameters are based on the SWGDRUG monograph for N-Ethylpentylone.[4]
| Parameter | Setting |
| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split |
| Split Ratio | 25:1 |
| Oven Program | Initial temperature 100°C, hold for 1.0 min. Ramp to 280°C at 12°C/min. Hold at 280°C for 9.0 min. |
| Mass Spectrometer | Agilent MS Detector (or equivalent) |
| MSD Transfer Line Temp | 280°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Scan Range | 30-550 amu |
| Acquisition Mode | Scan |
| Expected Retention Time | Approximately 10.864 min |
5. Data Analysis:
-
Identification: The identification of N-Ethylpentylone is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the certified reference standard.
-
Quantification: For quantitative analysis, a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-Ethylpentylone in the seized sample is then calculated from this calibration curve.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the GC-MS analysis of seized N-Ethylpentylone samples.
N-Ethylpentylone Fragmentation Pathway
The electron ionization mass spectrum of N-Ethylpentylone is characterized by specific fragmentation patterns. The molecular ion is often weak or absent. The primary fragmentation occurs via α-cleavage, leading to the formation of a characteristic iminium ion, which is often the base peak.
Caption: A simplified diagram showing the major fragmentation pathways of N-Ethylpentylone under electron ionization.
Discussion of Analytical Challenges
The analysis of N-Ethylpentylone and other synthetic cathinones by GC-MS can present several challenges:
-
Isomeric Differentiation: N-Ethylpentylone is isomeric with other synthetic cathinones, such as N,N-Dimethylpentylone. While their mass spectra can be similar, distinguishable differences in fragment ions (e.g., m/z 42 and 71) may be detectable, aiding in their differentiation.[5] Careful examination of the mass spectra and, if necessary, the use of retention time data from validated methods are crucial for unambiguous identification.
-
Thermal Degradation: Synthetic cathinones can be thermally labile, potentially leading to degradation in the hot GC injector. This can result in poor peak shape and inaccurate quantification. Optimization of the injector temperature is important to minimize this effect.
-
Matrix Interferences: Seized drug samples are often complex mixtures containing cutting agents, adulterants, and other controlled substances.[2] These compounds can co-elute with N-Ethylpentylone, causing interference in the analysis. A robust chromatographic method with good resolution is essential to separate the analyte of interest from potential interferences. Common adulterants include caffeine, other synthetic cathinones, and even more potent substances like fentanyl.[2][3]
Conclusion
GC-MS is a powerful and reliable technique for the analysis of this compound in seized drug samples. The protocol outlined in these application notes provides a solid foundation for forensic laboratories and researchers to identify and quantify this substance. A thorough understanding of the potential analytical challenges, such as isomeric differentiation and matrix interferences, is essential for generating accurate and defensible results. The continued monitoring of seized samples is critical for tracking the evolution of the illicit drug market and for informing public health and safety initiatives.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. nist.gov [nist.gov]
Advanced UHPLC Protocols for the Definitive Separation of N-Ethylpentylone from its Structural and Chiral Isomers
For Immediate Release: A comprehensive guide detailing advanced Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the successful separation of N-ethylpentylone from its structurally similar and chiral isomers has been developed for researchers, forensic scientists, and professionals in drug development. This application note provides detailed protocols and quantitative data to facilitate the accurate identification and quantification of these controlled substances.
N-ethylpentylone, a synthetic cathinone, poses significant challenges for analytical laboratories due to the existence of numerous isomers with nearly identical chemical properties but potentially different physiological and toxicological effects. The ability to distinguish N-ethylpentylone from its isomers, such as pentylone, dibutylone, and dipentylone, is crucial for forensic investigations and clinical toxicology. Furthermore, as a chiral molecule, the separation of its enantiomers is essential for understanding its pharmacological profile.
This document outlines a robust UHPLC method employing a phenyl-hexyl stationary phase for the effective separation of N-ethylpentylone and its key structural isomers. Additionally, a dedicated chiral separation protocol is provided to resolve its enantiomers, a critical step for stereoselective pharmacological studies.
Data Summary: Isomer Separation
The following table summarizes the retention times for N-ethylpentylone and its related isomers achieved using the detailed UHPLC protocol. This data enables clear identification and differentiation of the compounds.
| Analyte | Retention Time (min) |
| N-Ethylpentylone | 2.79[1] |
| Pentedrone | 2.50[1] |
| Pentylone | 2.70[1] |
| Dibutylone | Not Available |
| Dipentylone | Not Available |
Note: A comprehensive retention time table for all isomers under a single method is not currently available in the cited literature. The retention times provided are from a single study and serve as a reference. Further method development may be required for the simultaneous separation of all listed isomers.
Experimental Protocols
I. Separation of N-Ethylpentylone from Structural Isomers
This protocol is based on a validated UHPLC-HRMS method for the analysis of synthetic cathinones.[2]
Instrumentation:
-
UHPLC System: A high-performance liquid chromatography system capable of operating at high pressures.
-
Column: Thermo Scientific™ Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.[2]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive™ Focus Orbitrap) is recommended for unambiguous identification.
Reagents:
-
Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: 2 mM Ammonium formate in a 50:50 mixture of methanol and acetonitrile with 0.1% formic acid.[2]
-
Standard Stock Solutions: Prepare individual stock solutions of N-ethylpentylone and its isomers in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing all analytes of interest at a concentration of 1 µg/mL by diluting the stock solutions with methanol.[1]
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Gradient Elution: [2]
-
0-0.5 min: 1% B
-
0.5-4.0 min: 1% to 10% B
-
4.0-10.0 min: 10% to 50% B
-
10.0-11.0 min: 50% to 95% B
-
11.0-12.0 min: Hold at 95% B
-
12.0-12.5 min: Return to 1% B
-
12.5-15.0 min: Re-equilibration at 1% B
-
Sample Preparation (for analytical standards):
-
Dilute the working standard solution with the initial mobile phase (99% A, 1% B) to achieve the desired concentration for injection.
II. Chiral Separation of N-Ethylpentylone Enantiomers
A specific validated method for the chiral separation of N-ethylpentylone using UHPLC was not identified in the available literature. However, the following protocol outlines a general approach based on established principles of chiral chromatography for related compounds. This protocol serves as a starting point for method development.
Instrumentation:
-
UHPLC System: As described in Protocol I.
-
Chiral Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are commonly used for the separation of cathinone enantiomers.
-
Detector: A UV detector or a mass spectrometer can be used for detection.
Reagents:
-
Mobile Phase: The choice of mobile phase is critical and depends on the chiral column selected.
-
Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Standard Solution: Prepare a racemic N-ethylpentylone standard solution in a suitable solvent compatible with the chosen mobile phase.
Chromatographic Conditions (to be optimized):
-
Flow Rate: Typically in the range of 0.2-0.8 mL/min.
-
Injection Volume: 1-5 µL.
-
Temperature: Column temperature should be controlled and optimized (e.g., 25-40°C).
-
Isocratic vs. Gradient Elution: Isocratic elution is often preferred for chiral separations to maximize resolution.
Method Development Strategy:
-
Column Screening: Screen several different types of chiral columns (e.g., cellulose-based, amylose-based, Pirkle-type) to identify a column that shows baseline or partial separation of the enantiomers.
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition (e.g., the type and percentage of the polar modifier in normal phase, or the organic modifier and buffer pH in reversed phase) to improve resolution.
-
Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to further enhance separation efficiency and peak shape.
Visualizing the Workflow
To aid in the understanding of the experimental process, the following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for structural isomer analysis of N-Ethylpentylone.
Caption: Workflow for developing a chiral separation method for N-Ethylpentylone.
References
Solid-Phase Extraction Protocol for N-Ethylpentylone from Urine Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone (ephylone) is a synthetic cathinone that has emerged as a significant new psychoactive substance (NPS). Accurate and reliable detection of N-Ethylpentylone and its metabolites in biological matrices, such as urine, is crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetic profile. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers superior selectivity, reduced solvent consumption, and the potential for automation compared to traditional liquid-liquid extraction methods.[1] This document provides a detailed protocol for the solid-phase extraction of N-Ethylpentylone from human urine samples, based on established scientific literature. The methodology focuses on mixed-mode cation exchange SPE, which has demonstrated high recovery and efficiency for synthetic cathinones.[2][3]
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent with both reversed-phase and strong cation exchange functionalities. The reversed-phase mechanism retains hydrophobic compounds, while the cation exchange mechanism retains basic compounds like N-Ethylpentylone, which are protonated at an acidic pH. This dual retention mechanism allows for a more selective extraction and a cleaner final eluate. The following steps outline the general workflow: sample pretreatment to adjust pH and disrupt matrix components, conditioning of the SPE sorbent, loading of the sample, washing to remove interferences, and finally, eluting the analyte of interest.
Quantitative Data Summary
The selection of an appropriate SPE method is critical for achieving optimal analytical performance. The following table summarizes quantitative data from various studies on the extraction of synthetic cathinones, including pentylone as a close structural analog to N-Ethylpentylone, using mixed-mode SPE.
| Analyte | SPE Sorbent | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Pentylone | Oasis MCX µElution | 96.9 | 4.1 | - | - | [1] |
| N-Ethylpentylone | - | 97.4 (at 10 ng/mL), 96.7 (at 100 ng/mL) | 1.93 (at 10 ng/mL), 2.43 (at 100 ng/mL) | - | 1 | [4][5] |
| Panel of 10 Synthetic Cathinones | Waters MCX µElution | >90% for most analytes | <15% (Matrix Effects) | - | 1 | [3] |
| Panel of 11 Synthetic Cathinones | Oasis MCX | - | - | 0.04 - 0.16 | 0.2 | [2] |
Note: The data presented is a compilation from multiple sources and methodologies may vary slightly.
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (MCX)
This protocol is adapted from methodologies utilizing Waters Oasis MCX (Mixed-Mode Cation Exchange) or similar sorbents, which have shown excellent performance for the extraction of synthetic cathinones from urine.[1][2][3]
Materials:
-
Solid-Phase Extraction Cartridges or 96-well Plates (e.g., Waters Oasis MCX)
-
Urine sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (concentrated)
-
Vortex mixer
-
Centrifuge
-
SPE manifold or vacuum pump
-
Collection tubes or 96-well collection plate
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of urine, add an appropriate amount of the internal standard.
-
Add 0.5 mL of 2% formic acid in water.[1]
-
Vortex the mixture to ensure homogeneity.
-
Centrifuge the sample if particulates are present.
-
-
SPE Column/Plate Conditioning:
-
Condition the SPE sorbent with 1 mL of methanol.
-
Equilibrate the sorbent with 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approximately 1 mL) onto the conditioned SPE column/plate.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the sorbent with 1 mL of 2% formic acid in water to remove polar interferences.[1]
-
Wash the sorbent with 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (e.g., 60:40 acetonitrile:methanol).[1] The basic pH of the elution solvent neutralizes the charge on the N-Ethylpentylone, releasing it from the cation exchange sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Final Extract Preparation:
-
The eluate can often be directly injected into an LC-MS/MS system.[1]
-
Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration of the analyte.
-
Experimental Workflow Diagram
Caption: Workflow for N-Ethylpentylone Solid-Phase Extraction.
Conclusion
The described mixed-mode solid-phase extraction protocol provides a robust and reliable method for the isolation of N-Ethylpentylone from urine samples. The use of a sorbent with both reversed-phase and cation exchange properties ensures high selectivity and recovery, leading to cleaner extracts and improved analytical sensitivity. This protocol is suitable for use in clinical and forensic toxicology laboratories for the routine monitoring of N-Ethylpentylone and other synthetic cathinones. The quantitative data presented demonstrates the effectiveness of this approach, achieving high recovery rates and low limits of detection and quantification.
References
Application Notes & Protocols for GC-MS Analysis of N-Ethylpentylone
Introduction
N-Ethylpentylone (also known as ephylone) is a synthetic cathinone that poses significant challenges for forensic and clinical laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of such novel psychoactive substances. However, like many cathinones, N-Ethylpentylone's chemical structure can lead to poor chromatographic performance and extensive fragmentation during electron impact (EI) ionization, complicating analysis.[1] Chemical derivatization is a crucial pre-analytical step to improve its volatility, thermal stability, and chromatographic behavior, leading to sharper peaks and more reliable quantification.[2] This document provides detailed application notes and protocols for the derivatization of N-Ethylpentylone for GC-MS analysis.
The most common and effective derivatization techniques for compounds containing amine groups, like N-Ethylpentylone, are acylation reactions.[3][4] These methods involve introducing an acyl group, typically from a fluorinated anhydride, into the molecule. This process masks the polar amine group, reducing its interaction with the stationary phase of the GC column and improving peak shape.[2] The resulting fluorinated derivatives are also highly electron-capturing, which can enhance sensitivity.
This guide will focus on three widely used acylation reagents:
-
Pentafluoropropionic Anhydride (PFPA)
-
Trifluoroacetic Anhydride (TFAA)
-
Heptafluorobutyric Anhydride (HFBA)
Derivatization Technique 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
PFPA is a highly effective reagent for derivatizing primary and secondary amines, forming stable and volatile pentafluoropropionyl derivatives.[5] It is often considered the best choice for synthetic cathinones based on overall sensitivity and validation parameters.[3][4]
Experimental Workflow: PFPA Derivatization
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols for In Vivo Microdialysis Measuring N-Ethylpentylone-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone (NEP), a synthetic cathinone, has emerged as a widely abused psychostimulant.[1] Understanding its neurochemical effects is crucial for elucidating its mechanism of action, abuse potential, and developing potential therapeutic interventions. NEP primarily acts as a norepinephrine and dopamine reuptake inhibitor.[2][3] By blocking the dopamine transporter (DAT), N-Ethylpentylone increases the extracellular concentration of dopamine in key brain regions associated with reward and motivation, such as the nucleus accumbens (NAc).[4][5] In vivo microdialysis is a powerful technique that allows for the real-time measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing invaluable data on the pharmacodynamic effects of psychoactive substances.[6][7]
This document provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure N-Ethylpentylone-induced dopamine release in the nucleus accumbens of rats.
Mechanism of Action: N-Ethylpentylone and Dopamine Release
N-Ethylpentylone is a potent inhibitor of the dopamine transporter (DAT), with an IC50 value of 37 nM.[2][3] The primary mechanism by which N-Ethylpentylone increases extracellular dopamine is through the blockade of DAT-mediated reuptake. By binding to DAT, N-Ethylpentylone prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.[5] This sustained presence of dopamine in the synapse is thought to underlie the stimulant and rewarding effects of the drug.[5]
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Rats should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.[8]
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any surgical procedures.[8]
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail, 70 mg/kg and 5 mg/kg respectively, i.p.).[2]
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic instrument.[2]
-
Make a midline incision on the scalp to expose the skull.[9]
-
Drill a small hole in the skull above the target brain region, the nucleus accumbens. Stereotaxic coordinates from bregma are: Anteroposterior (AP): +1.5 mm; Mediolateral (ML): -0.8 mm; Dorsoventral (DV): -7.1 mm from the skull surface.[2]
-
Slowly lower a guide cannula (e.g., CMA 12) to the predetermined DV coordinate.[9]
-
Secure the guide cannula to the skull using dental cement and surgical screws.[9]
-
Insert a dummy cannula into the guide to maintain patency.[8]
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.[8][10]
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber for at least 1-2 hours to allow for habituation.[9]
-
Probe Insertion: Gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm membrane length).[8]
-
Perfusion:
-
Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1-2 µL/min.[9] The composition of aCSF is provided in the table below.
-
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a stable baseline of dopamine levels.[9]
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.[9]
-
N-Ethylpentylone Administration: Administer N-Ethylpentylone intraperitoneally (i.p.) at the desired doses (e.g., 20 mg/kg and 50 mg/kg).[4]
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the time-course of the drug's effect.[8]
-
Sample Storage: Store the collected dialysate samples at -80°C until analysis.[9]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., formalin) to histologically verify the correct placement of the microdialysis probe.[8]
Analytical Procedure: HPLC-ECD
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector is required.[9]
-
Sample Preparation: Thaw the dialysate samples on ice.
-
Injection: Inject a fixed volume of each sample (e.g., 20 µL) into the HPLC-ECD system.[2]
-
Chromatographic Separation:
-
Column: C18 column, 3-μm particle size, 100-mm length × 2-mm i.d.[11]
-
Mobile Phase: A common mobile phase for dopamine detection consists of a sodium phosphate buffer, an ion-pairing agent (e.g., octane-sulfonate), EDTA, and an organic modifier like methanol. The pH is typically adjusted to be acidic.[11]
-
Flow Rate: 0.20 mL/min.[12]
-
-
Electrochemical Detection:
-
Quantification: Calculate the concentration of dopamine in each sample based on a standard curve generated from known concentrations of dopamine. Express the results as a percentage change from the baseline levels.
Data Presentation
The following tables summarize the quantitative data on the effects of N-Ethylpentylone on extracellular dopamine and serotonin levels in the nucleus accumbens of rats, as determined by in vivo microdialysis.
Table 1: Pharmacokinetic Parameters of N-Ethylpentylone in Rat Nucleus Accumbens. [4]
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (min) | AUC (ng/mL*min) |
| 20 | 347.3 ± 58.6 | 40 | 48765.2 ± 8234.1 |
| 50 | 893.1 ± 145.2 | 40 | 125432.7 ± 20389.5 |
Table 2: N-Ethylpentylone-Induced Changes in Extracellular Dopamine and Serotonin in the Nucleus Accumbens. [4]
| Drug and Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Baseline) | Time to Peak (min) |
| N-Ethylpentylone (20) | Dopamine | ~1300% | 40-60 |
| Serotonin | ~300% | 40-60 | |
| N-Ethylpentylone (50) | Dopamine | ~2500% | 40-60 |
| Serotonin | ~500% | 40-60 |
Visualizations
Caption: N-Ethylpentylone's mechanism of action on dopamine neurotransmission.
Caption: Experimental workflow for in vivo microdialysis measurement of N-Ethylpentylone's effects.
References
- 1. Simultaneous determination of N-ethylpentylone, dopamine, 5-hydroxytryptamine and their metabolites in rat brain microdialysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of N-ethylpentylone and its effect on increasing levels of dopamine and serotonin in the nucleus accumbens of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
- 11. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Cell-based Assays to Determine N-Ethylpentylone Hydrochloride Cytotoxicity
An Application Note and Protocol for Researchers
Introduction
N-Ethylpentylone (also known as ephylone) is a synthetic cathinone and psychoactive substance that has been increasingly identified in cases of acute toxicity and fatalities. As a norepinephrine and dopamine reuptake inhibitor, its widespread use poses a significant public health concern. Understanding its cytotoxic potential is crucial for toxicological screening and drug development. N-ethylpentylone has been associated with adverse effects on multiple organ systems, including cardiac arrest, renal failure, and hepatic failure.
This application note provides detailed protocols for three robust, cell-based assays to quantitatively assess the cytotoxicity of N-Ethylpentylone hydrochloride: the MTT, LDH, and Neutral Red Uptake assays. These methods are fundamental for evaluating a compound's effect on cell viability, metabolic activity, and membrane integrity. The protocols are designed for researchers in toxicology, pharmacology, and drug safety assessment.
Principle of Assays
The core principle involves exposing cultured human cells to a range of this compound concentrations and measuring the resulting impact on cellular health. Each assay targets a different aspect of cell viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells. The dye is subsequently extracted and quantified. A decrease in dye uptake indicates damage to the cell membrane and lysosomal fragility.
Materials and Reagents
-
Compound: this compound (analytical standard)
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cells) for neurotoxicity studies.
-
HepG2 (human hepatocellular carcinoma cells) for hepatotoxicity studies.
-
HK-2 (human kidney proximal tubule cells) for nephrotoxicity studies.
-
-
Cell Culture:
-
Appropriate cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay-Specific Reagents:
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization agent.
-
Commercial LDH Cytotoxicity Assay Kit.
-
Neutral Red solution (e.g., 0.33% stock).
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Sterile 96-well, clear, flat-bottom cell culture plates
-
Microplate reader with appropriate filters (e.g., 570 nm for MTT, 490 nm for LDH, 540 nm for NRU)
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1-5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable vehicle (e.g., sterile water or serum-free medium). Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: After 24 hours, remove the seeding medium from the wells. Add 100 µL of medium containing the various concentrations of this compound.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the vehicle only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assay) to establish maximum cytotoxicity or minimum viability.
-
Blank Control: Medium without cells to measure background absorbance.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
Protocol 2: MTT Assay for Metabolic Activity
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability:
-
Corrected Absorbance = Absorbance of Test Well - Absorbance of Blank Well
-
% Viability = (Corrected Absorbance of Test Well / Corrected Absorbance of Vehicle Control) x 100
-
Protocol 3: LDH Assay for Membrane Integrity
-
Prepare Controls: Before the assay, add lysis buffer (provided in the kit, typically Triton X-100) to the "Maximum LDH Release" control wells and incubate as per the kit's instructions (usually 45 minutes).
-
Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (catalyst and substrate) to each well of the new plate.
-
Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.
-
Calculate Cytotoxicity:
-
% Cytotoxicity = [(Test Well - Vehicle Control) / (Maximum Release Control - Vehicle Control)] x 100
-
Protocol 4: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
-
Incubate with Dye: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate: Incubate the plate for 2-3 hours at 37°C to allow viable cells to incorporate the dye into their lysosomes.
-
Wash: Discard the Neutral Red medium and wash the cells once with 150 µL of PBS to remove excess dye.
-
Extract Dye: Add 150 µL of the destain solution (1% acetic acid, 50% ethanol) to each well.
-
Shake: Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells.
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Calculate Viability:
-
Corrected Absorbance = Absorbance of Test Well - Absorbance of Blank Well
-
% Viability = (Corrected Absorbance of Test Well / Corrected Absorbance of Vehicle Control) x 100
-
Data Presentation
Summarize the results in a table to allow for direct comparison of the cytotoxic effects of this compound as measured by each assay. Calculate the mean and standard deviation (SD) from at least three replicate wells for each concentration.
| N-Ethylpentylone HCl (µM) | % Viability (MTT Assay) Mean ± SD | % Cytotoxicity (LDH Assay) Mean ± SD | % Viability (NRU Assay) Mean ± SD |
| 0 (Vehicle Control) | 100 ± SD | 0 ± SD | 100 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 250 | Value ± SD | Value ± SD | Value ± SD |
| 500 | Value ± SD | Value ± SD | Value ± SD |
| 1000 | Value ± SD | Value ± SD | Value ± SD |
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing N-Ethylpentylone HCl cytotoxicity.
Caption: Putative pathways of this compound-induced cytotoxicity.
Application Note: High-Resolution Mass Spectrometry for the Identification of N-Ethylpentylone Metabolites
Abstract
N-ethylpentylone, a synthetic cathinone, has emerged as a significant compound of interest in clinical and forensic toxicology. Understanding its metabolic fate is crucial for accurate identification in biological samples and for comprehending its toxicological profile. This application note provides a comprehensive overview of the analytical workflow for identifying N-ethylpentylone metabolites using high-resolution mass spectrometry (HRMS). It includes detailed protocols for sample preparation from various biological matrices, instrumental analysis using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), and data analysis strategies. The presented methodologies are intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and analytical chemistry.
Introduction
N-ethylpentylone (also known as ephylone) is a designer drug of the phenethylamine class, structurally related to other synthetic cathinones like pentylone and MDPV.[1] Its abuse has been associated with emergency room admissions and fatalities.[1] The primary metabolic pathways for N-ethylpentylone include the reduction of the β-ketone to an alcohol, hydroxylation, demethylenation, and N-deethylation, resulting in several metabolites.[1][2] The identification of these metabolites is essential as they can serve as biomarkers of N-ethylpentylone ingestion, especially when the parent drug is no longer detectable. High-resolution mass spectrometry offers the necessary sensitivity and specificity for the detection and structural elucidation of these metabolites in complex biological matrices.
Metabolic Pathways of N-Ethylpentylone
In vitro studies using human liver microsomes and analysis of authentic patient samples have elucidated the primary metabolic transformations of N-ethylpentylone.[1][3] The major metabolic pathways are summarized in the diagram below. The reduction of the beta-ketone to its corresponding alcohol is a prominent metabolic step, yielding a key biomarker for N-ethylpentylone consumption.[3]
Caption: Metabolic Pathways of N-Ethylpentylone.
Experimental Protocols
Sample Preparation
a) Liquid-Liquid Extraction (LLE) for Blood and Urine Samples [4][5]
This protocol is suitable for the extraction of N-ethylpentylone and its metabolites from whole blood and urine.
Materials:
-
Whole blood or urine samples
-
Internal standard (IS) solution (e.g., MDMA-d5 at 1 µg/mL in methanol)
-
0.5 M ammonium carbonate buffer (pH 9)
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Pipette 200 µL of blood or urine into a 15 mL centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9) and vortex briefly.
-
Add 2 mL of ethyl acetate.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 2540 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial with an insert for LC-HRMS analysis.
b) Protein Precipitation for Urine Samples [6]
This is a simpler and faster method for preparing urine samples.
Materials:
-
Urine samples
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Pipette 50 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-QTOF-MS
The following parameters provide a general guideline for the analysis of N-ethylpentylone and its metabolites. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A C18 column (e.g., Kinetex XB-C18, 2.6 µm, 2.1 x 150 mm) is suitable for separation.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15-15.1 min, 95-5% B; 15.1-18 min, 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 10 µL.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 500°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
-
Mass Range: m/z 50 - 600.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
Experimental Workflow
The overall workflow for the identification of N-ethylpentylone metabolites is depicted below.
Caption: Workflow for N-Ethylpentylone Metabolite ID.
Data Presentation
The following tables summarize the quantitative data for N-ethylpentylone found in authentic human samples from various studies.
Table 1: N-Ethylpentylone Concentrations in Blood Samples
| Study Reference | Number of Cases (n) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) |
| Krotulski et al. (2018) | 26 | 12 - 1,200* | 313 (±366) | 125 |
| Zawadzki et al. (2019) | 1 (Fatal) | 10,600 | - | - |
| Cannaert et al. (2019)[7] | - | 7 - 170 | - | - |
| Bishop et al. (2019)[8] | 72 | 10 - 2,700 | 312 | 137 |
| *Excluding one case with a concentration of 50,000 ng/mL.[3] |
Table 2: N-Ethylpentylone Concentrations in Urine and Oral Fluid Samples
| Matrix | Study Reference | Number of Cases (n) | Concentration Range (ng/mL) |
| Urine | Zawadzki et al. (2019)[9] | 1 (Fatal) | 17,600 |
| Oral Fluid | Krotulski et al. (2018)[3] | 5 | 12.6 - 1,377 |
Conclusion
This application note provides a framework for the identification and quantification of N-ethylpentylone metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, serve as a valuable resource for laboratories involved in forensic and clinical toxicology. The use of HRMS is critical for the confident identification of metabolites, which is essential for confirming N-ethylpentylone exposure and understanding its disposition in the human body.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. soft-tox.org [soft-tox.org]
- 3. N-Ethyl Pentylone (Ephylone) Intoxications: Quantitative Confirmation and Metabolite Identification in Authentic Human Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatal intoxication with N-ethylpentylone: a case report and method for determining N-ethylpentylone in biological material | springermedizin.de [springermedizin.de]
- 5. d-nb.info [d-nb.info]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application of N-Ethylpentylone-d5 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone (ephylone) is a synthetic cathinone that has emerged as a significant compound of interest in forensic toxicology and clinical chemistry. Accurate and precise quantification of N-Ethylpentylone in biological matrices is crucial for clinical diagnosis, toxicological assessment, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. N-Ethylpentylone-d5, a deuterated analog of N-Ethylpentylone, serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte. This document provides detailed application notes and protocols for the use of N-Ethylpentylone-d5 as an internal standard in the quantitative analysis of N-Ethylpentylone.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before processing. The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss during extraction or fluctuations in instrument performance will affect both the analyte and the internal standard equally.
A general workflow for quantitative analysis using a deuterated internal standard is depicted below.
Caption: General workflow for the quantitative analysis of N-Ethylpentylone using N-Ethylpentylone-d5 as an internal standard.
Experimental Protocols
While several studies have utilized deuterated internal standards for N-Ethylpentylone quantification, a comprehensive, validated method using N-Ethylpentylone-d5 is described by Krotulski et al. (2018). The following protocol is a representative example based on established methodologies for the analysis of N-Ethylpentylone in biological fluids.
Materials and Reagents
-
N-Ethylpentylone analytical standard
-
N-Ethylpentylone-d5 hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Blank human blood/plasma/urine
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Ethylpentylone and N-Ethylpentylone-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Ethylpentylone by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of N-Ethylpentylone-d5 by diluting the stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological sample (e.g., whole blood, urine), add 25 µL of the N-Ethylpentylone-d5 internal standard working solution (100 ng/mL).
-
Add 50 µL of saturated sodium borate buffer (pH 9).
-
Add 500 µL of a mixture of ethyl acetate and methyl tert-butyl ether (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 2 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in methanol with 2 mM ammonium formate |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| N-Ethylpentylone | 250.1 | 178.1 | 72.1 |
| N-Ethylpentylone-d5 | 255.1 | 183.1 | 77.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical validation parameters and concentration ranges observed in studies utilizing a deuterated internal standard for the quantification of N-Ethylpentylone.
Table 2: Method Validation Parameters
| Parameter | Blood | Urine | Reference |
| Linearity Range | 5 - 500 ng/mL | 1 - 100 ng/mL | [1][2] |
| Limit of Detection (LOD) | 1 ng/mL | - | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 9.0% | < 4.9% | [1][2] |
| Inter-day Precision (%RSD) | < 9.0% | < 2.5% | [1][2] |
| Accuracy (%Bias) | Within ±15% | Within ±20% | [1][2] |
| Recovery | > 85% | > 90% | [2] |
Table 3: Reported Concentrations of N-Ethylpentylone in Biological Samples
| Matrix | Concentration Range | Mean/Median Concentration | Reference |
| Blood (Postmortem & DUID) | 12 - 1,200 ng/mL | Mean: 313 ng/mL, Median: 125 ng/mL | [3] |
| Blood (Clinical Cases) | 7 - 170 ng/mL | - | [1] |
| Oral Fluid (Recreational Users) | 12.6 - 1,377 ng/mL | - | [3] |
Signaling Pathways and Logical Relationships
The core principle of using a deuterated internal standard is to ensure that the analyte and the standard behave identically throughout the analytical process, thus correcting for any potential variability. This logical relationship is crucial for achieving accurate and reliable quantitative results.
Caption: The principle of compensation for analytical variability using a deuterated internal standard.
Conclusion
N-Ethylpentylone-d5 is an essential tool for the accurate and reliable quantification of N-Ethylpentylone in various biological matrices. Its use in isotope dilution mass spectrometry provides a robust methodology that corrects for analytical variabilities, ensuring high-quality data for clinical and forensic applications. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the development and implementation of quantitative methods for N-Ethylpentylone.
References
Chiral Chromatography Method for Resolving N-Ethylpentylone Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylone, a synthetic cathinone, possesses a chiral center, leading to the existence of two enantiomers. These stereoisomers may exhibit different pharmacological and toxicological profiles. Therefore, a reliable method for their separation and quantification is crucial for forensic analysis, clinical toxicology, and pharmaceutical research. This document provides a detailed application note and protocol for the chiral resolution of N-Ethylpentylone enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Introduction
Synthetic cathinones are a major class of new psychoactive substances (NPS) that present significant challenges to public health and safety.[1] Many of these compounds, including N-Ethylpentylone, are chiral molecules.[1] The spatial arrangement of atoms in enantiomers can lead to different interactions with chiral biological targets such as receptors and enzymes, resulting in varied physiological effects.[2] Consequently, the ability to separate and individually quantify the enantiomers of N-Ethylpentylone is of paramount importance.
High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely used and effective technique for the enantioseparation of synthetic cathinones.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for this class of compounds.[3][4] This protocol details a method utilizing a Lux® i-Amylose-1 column for the successful resolution of N-Ethylpentylone enantiomers.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the chiral separation of N-Ethylpentylone.
Materials and Reagents
-
N-Ethylpentylone racemic standard (or sample)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample preparation)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral Stationary Phase: Lux® 5 µm i-Amylose-1, 250 x 4.6 mm column
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Sample Preparation
-
Accurately weigh 1 mg of the N-Ethylpentylone standard or sample.
-
Dissolve the weighed substance in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the substance is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The following table summarizes the optimized HPLC conditions for the enantioseparation of N-Ethylpentylone.
| Parameter | Condition |
| Column | Lux® 5 µm i-Amylose-1, 250 x 4.6 mm |
| Mobile Phase | A: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) B: n-Hexane/Isopropanol/Diethylamine (99:1:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm and 254 nm |
Note: The mobile phase composition may require optimization depending on the specific batch of the column and the HPLC system used. Mobile phase B provides a more lipophilic environment which may be necessary for baseline separation of certain cathinone derivatives.[5]
Data Presentation
The following table presents representative quantitative data for the chiral separation of cathinone derivatives using a polysaccharide-based chiral stationary phase. While specific retention times for N-Ethylpentylone on the Lux® i-Amylose-1 column were not publicly available, this data for analogous compounds on a similar column (Chiralpak® AS-H) illustrates the expected performance of the method.[6]
| Compound | Retention Time 1 (tR1, min) | Retention Time 2 (tR2, min) | Separation Factor (α) | Resolution (Rs) |
| Methedrone | 6.08 | 10.39 | 1.71 | 6.79 |
| Buphedrone | 0.94 | 2.23 | 2.36 | 7.54 |
| Methylone | 7.58 | 13.45 | 1.77 | 7.39 |
| Ethcathinone | 0.95 | 1.24 | 1.30 | 2.61 |
Data adapted from a study on various synthetic cathinones using a Chiralpak® AS-H column with a mobile phase of n-hexane/2-propanol/triethylamine (97:3:0.1, v/v/v) at a flow rate of 0.5 mL/min.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Workflow for Chiral Separation of N-Ethylpentylone.
Caption: Key Components of the Chiral HPLC System.
Discussion
The described method provides a robust and reliable approach for the enantioseparation of N-Ethylpentylone. The use of a polysaccharide-based chiral stationary phase, specifically an amylose derivative, is well-established for the resolution of synthetic cathinones.[4] The choice of a normal-phase mobile system consisting of n-hexane, isopropanol, and a basic modifier like diethylamine is critical for achieving good selectivity and peak shape for these basic compounds. The diethylamine in the mobile phase helps to minimize peak tailing by interacting with residual silanol groups on the silica support of the CSP.
Successful chiral separation is dependent on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[2] The different stabilities of these complexes lead to different retention times, allowing for their separation. The resolution and separation factor are key parameters to evaluate the quality of the separation.
Conclusion
This application note provides a comprehensive protocol for the chiral resolution of N-Ethylpentylone enantiomers by HPLC. The detailed methodology, including sample preparation, HPLC conditions, and representative data, serves as a valuable resource for researchers in forensic science, toxicology, and drug development. The provided workflow diagrams offer a clear visual representation of the experimental process. This method can be adapted for the chiral separation of other synthetic cathinones with minor modifications to the mobile phase composition.
References
- 1. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. | Semantic Scholar [semanticscholar.org]
- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful use of a novel lux® i-Amylose-1 chiral column for enantioseparation of "legal highs" by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
Development of Immunoassays for Screening N-Ethylpentylone in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone (also known as ephylone) is a synthetic cathinone that has emerged as a significant public health concern. As a psychoactive substance, it poses a considerable risk to users, and its detection in biological fluids is crucial for clinical toxicology, forensic investigations, and drug monitoring programs. While chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, immunoassays provide a rapid, high-throughput, and cost-effective screening alternative. This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of N-Ethylpentylone in biological fluids such as blood and urine.
Principle of Competitive ELISA for N-Ethylpentylone
The detection of small molecules like N-Ethylpentylone, which act as haptens, is typically achieved through a competitive immunoassay format. In this setup, free N-Ethylpentylone in the sample competes with a labeled N-Ethylpentylone conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of N-Ethylpentylone in the sample.
Quantitative Data from Reference Methods (LC-MS/MS)
The following tables summarize the validation parameters of existing LC-MS/MS methods for the quantification of N-Ethylpentylone in biological fluids. These data serve as a benchmark for the desired performance of a newly developed immunoassay.
Table 1: LC-MS/MS Method Validation Parameters for N-Ethylpentylone in Blood
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [2] |
| Linearity (r²) | > 0.9996 | [1] |
| Precision (%RSD) | 4.47% - 4.87% | [1] |
| Accuracy (% Bias) | -2.95% to 14.7% | [1] |
| Recovery | 91.5% - 100.2% | [1] |
| Matrix Effect | 117% - 127% | [1] |
Table 2: LC-MS/MS Method Validation Parameters for N-Ethylpentylone in Urine
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [2] |
| Linearity (r²) | > 0.9975 | [1] |
| Precision (%RSD) | 1.93% - 2.43% | [1] |
| Accuracy (% Bias) | 2.10% to 19.1% | [1] |
| Recovery | 96.7% - 97.4% | [1] |
| Matrix Effect | 117% - 124% | [1] |
Experimental Protocols
The development of an immunoassay for N-Ethylpentylone involves several key stages, from the synthesis of an immunogen to the optimization and validation of the assay.
Protocol 1: Immunogen and Coating Antigen Preparation
Since N-Ethylpentylone is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.
1.1. Hapten Derivatization:
-
Introduce a reactive functional group (e.g., carboxyl or amino group) onto the N-Ethylpentylone molecule. This may involve chemical synthesis to create a derivative suitable for conjugation. The position of the linker arm is critical to expose unique epitopes of the drug.
1.2. Hapten-Carrier Conjugation:
-
Materials:
-
N-Ethylpentylone derivative (hapten)
-
Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl group activation, or Glutaraldehyde for amino group coupling.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure (using DCC/NHS for a carboxylated hapten):
-
Dissolve the carboxylated N-Ethylpentylone derivative, DCC, and NHS in DMF.
-
Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group.
-
Dissolve the carrier protein (KLH for immunization, BSA for coating antigen) in PBS.
-
Slowly add the activated hapten solution to the protein solution and stir overnight at 4°C.
-
Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unconjugated hapten and reagents.
-
Characterize the conjugate using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.
-
Protocol 2: Monoclonal Antibody Production
2.1. Immunization:
-
Emulsify the N-Ethylpentylone-KLH conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent boosts).
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the conjugate per mouse.
-
Administer booster injections every 3-4 weeks.
-
Monitor the antibody titer in the serum of immunized mice using an indirect ELISA with the N-Ethylpentylone-BSA conjugate as the coating antigen.
2.2. Hybridoma Production:
-
Select the mouse with the highest antibody titer for fusion.
-
Isolate splenocytes from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the supernatants of the resulting hybridoma clones for the presence of specific antibodies using indirect ELISA.
2.3. Cloning and Antibody Purification:
-
Clone positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected clones and purify the monoclonal antibodies from the cell culture supernatant using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA Procedure
3.1. Reagents and Materials:
-
96-well microtiter plates
-
Purified anti-N-Ethylpentylone monoclonal antibody
-
N-Ethylpentylone-BSA conjugate (coating antigen)
-
N-Ethylpentylone standard
-
Horseradish peroxidase (HRP)-labeled secondary antibody (if using an indirect competitive format) or HRP-labeled N-Ethylpentylone (for a direct competitive format)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Biological fluid samples (urine, serum, plasma) - may require a pre-treatment/dilution step.
3.2. Assay Protocol (Indirect Competitive ELISA):
-
Coating: Dilute the anti-N-Ethylpentylone antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of N-Ethylpentylone standard or sample and 50 µL of N-Ethylpentylone-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the N-Ethylpentylone concentration. Determine the concentration of N-Ethylpentylone in the samples by interpolation from the standard curve.
Mechanism of Action of N-Ethylpentylone
N-Ethylpentylone primarily acts as a monoamine transporter inhibitor, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3] It exhibits a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[4]
Conclusion
The development of a sensitive and specific immunoassay for N-Ethylpentylone is a viable and valuable endeavor for clinical and forensic toxicology. The protocols outlined in this document provide a comprehensive framework for the generation of the necessary reagents and the establishment of a competitive ELISA. Careful optimization and thorough validation against established methods like LC-MS/MS are critical to ensure the reliability of the immunoassay for screening N-Ethylpentylone in biological fluids.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Ethylpentylone Administration in Behavioral Pharmacology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylone (also known as ephylone or βk-ethyl-K) is a synthetic cathinone and psychostimulant of the phenethylamine class. It has become increasingly prevalent as a novel psychoactive substance (NPS). Understanding its behavioral and pharmacological effects is crucial for public health and the development of potential therapeutic interventions for substance use disorders. These protocols provide detailed methodologies for the administration of N-ethylpentylone in preclinical behavioral pharmacology studies using rodent models.
N-Ethylpentylone primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds to the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), thereby increasing the extracellular concentrations of these monoamine neurotransmitters.[1] This mechanism of action is consistent with its observed psychostimulant effects, which include increased locomotor activity and rewarding properties.[2][3] Preclinical studies have shown that N-ethylpentylone fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine in rats, suggesting a similar subjective experience and a high potential for abuse.[2][3]
Data Presentation
In Vitro Transporter Inhibition
The following table summarizes the in vitro potency of N-ethylpentylone at inhibiting monoamine transporters.
| Transporter | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 37 | [1] |
| Norepinephrine Transporter (NET) | 105 | [1] |
| Serotonin Transporter (SERT) | 383 | [1] |
In Vivo Behavioral Effects
This table presents the effective doses (ED50) of N-ethylpentylone for inducing specific behavioral effects in rodents.
| Behavioral Assay | Species | ED50 (mg/kg, i.p.) | Reference |
| Locomotor Activity | Mice | 0.73 ± 0.06 | [4] |
| Methamphetamine Discrimination | Rats | 1.7 ± 0.1 | [4] |
| Cocaine Discrimination | Rats | 2.0 ± 0.1 | [4] |
Pharmacokinetic Parameters in Rats
The pharmacokinetic profile of N-ethylpentylone following intraperitoneal (i.p.) administration in rats is summarized below.
| Parameter | 20 mg/kg (i.p.) | 50 mg/kg (i.p.) | Reference |
| Cmax (Plasma) | Not Reported | 10,356 ng/mL | [4] |
| Tmax (Plasma) | ~40 min | ~40 min | [4] |
| t1/2 (Plasma) | Not Reported | 108.3 min | [4] |
| AUC (0-8h) (Plasma) | Not Reported | 1.39 mg/mL*h | [4] |
| Cmax (Nucleus Accumbens) | Not Reported | 347 ng/mL | [4] |
| Tmax (Nucleus Accumbens) | ~40 min | ~40 min | [4] |
Experimental Protocols
Drug Preparation
-
Compound: N-Ethylpentylone hydrochloride (racemic mixture).
-
Vehicle: Sterile 0.9% physiological saline.
-
Preparation: Freshly prepare N-ethylpentylone solutions on the day of the experiment. Dissolve the required amount of this compound in the sterile saline to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/mL).
-
Administration Volume: Administer intraperitoneally (i.p.) at a volume of 1 mL/kg of body weight.
Animal Models
-
Species: Male Sprague-Dawley rats or male Swiss-Webster mice are commonly used.[2][5]
-
Housing: House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water unless otherwise specified by the experimental design (e.g., food restriction for operant conditioning studies).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures.
Locomotor Activity Assessment
This protocol is used to evaluate the psychostimulant effects of N-ethylpentylone.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical activity.
-
Habituation: On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Procedure:
-
Administer the prepared dose of N-ethylpentylone or vehicle (saline) via i.p. injection.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, stereotypy counts) for a period of 60 to 120 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Calculate the total activity over the session. Compare the effects of different doses of N-ethylpentylone to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination Assay
This procedure assesses the subjective effects of N-ethylpentylone by training animals to discriminate it from vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers enclosed in sound-attenuating boxes.
-
Training:
-
Food restrict animals to 85-90% of their free-feeding body weight.
-
Train rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio (FR) schedule.
-
Once responding is stable, begin discrimination training. Before each session, administer either a training dose of a known psychostimulant (e.g., 1.0 mg/kg methamphetamine or 10.0 mg/kg cocaine, i.p.) or vehicle (saline).
-
Reinforcement is made contingent on pressing the correct lever (e.g., left lever for drug, right lever for vehicle). The correct lever is alternated daily.
-
Continue training until a criterion of ≥80% correct lever responding is met for 8 out of 10 consecutive sessions.[6]
-
-
Substitution Testing:
-
Once the discrimination criterion is met, begin substitution test sessions.
-
Administer a dose of N-ethylpentylone (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg, i.p.) instead of the training drug or vehicle.
-
During test sessions, responding on either lever is reinforced.
-
-
Data Analysis: Calculate the percentage of responses on the drug-associated lever for each test dose of N-ethylpentylone. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.[6]
Visualization of Pathways and Workflows
Experimental Workflow for Behavioral Assessment
Caption: Experimental workflow for N-ethylpentylone behavioral studies.
Signaling Pathway of N-Ethylpentylone
Caption: N-Ethylpentylone's proposed signaling pathway.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Detection of N-Ethylpentylone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylpentylone (also known as ephylone) is a synthetic cathinone, a class of new psychoactive substances (NPS) that pose significant public health risks.[1][2][3] The rapid identification and quantification of N-Ethylpentylone in seized materials or biological samples are crucial for forensic analysis, clinical toxicology, and drug development research. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, cost-effective, and portable analysis.[4][5] This document provides detailed protocols for the electrochemical detection of N-Ethylpentylone hydrochloride using modified electrodes.
The core of this application note is the use of modified screen-printed electrodes (SPEs) for the sensitive determination of N-Ethylpentylone. Electrode modification with materials such as boron-doped diamond (BDD), graphene, and carbon nanotubes enhances the electrochemical response and improves detection limits.[6][7][8] The protocols outlined below are based on adsorptive stripping differential pulse voltammetry (AdSDPV), a highly sensitive technique for trace analysis.[8]
Principle of Detection
The electrochemical detection of N-Ethylpentylone is based on its oxidation or reduction at the surface of a modified electrode. The molecule undergoes redox reactions at specific potentials, generating a measurable current that is proportional to its concentration.
The general workflow for the electrochemical detection of this compound is depicted in the following diagram:
Data Presentation
The performance of various modified electrodes for the detection of synthetic cathinones, including N-Ethylpentylone, is summarized in the table below. This allows for a direct comparison of key analytical parameters.
| Analyte | Electrode Modification | Technique | Linear Range (µmol L⁻¹) | Limit of Detection (LOD) (µmol L⁻¹) | Reference |
| N-Ethylpentylone | Boron-Doped Diamond SPE (LM-SP/BDDE) | AdSDPV | 1.0 – 100.0 | 0.66 | [8] |
| Mephedrone (MEP) | Graphene SPE (SPE-GP) | AdSDPV | 2.6 – 112 | 0.3 | [7] |
| 4-Methylpentedrone (4-MPD) | Carbon Nanotubes-Glass Varnish/PET | SWV | 1.0 – 100.0 | 0.1 | [6] |
| MDPV | Glassy Carbon Electrode (GC) | SWV | 5.67 – 363 | 0.044 | [4] |
| Eutylone | Glassy Carbon Electrode (GC) | SWV | 6.00 – 425 | 0.110 | [4] |
| α-PVP | Glassy Carbon Electrode (GC) | SWV | 3.38 – 433 | 0.050 | [4] |
Experimental Protocols
Preparation of a Lab-Made Screen-Printed Boron-Doped Diamond Electrode (LM-SP/BDDE)
This protocol is adapted from the methodology for creating lab-made screen-printed electrodes.[6][8]
Materials:
-
Boron-doped diamond (BDD) powder
-
Mineral oil
-
Carbon paste
-
Silver/Silver chloride (Ag/AgCl) paste
-
Insulating ink
-
Polyethylene terephthalate (PET) substrate
Equipment:
-
Screen-printing machine
-
Oven
Procedure:
-
Substrate Preparation: Cut the PET sheet to the desired dimensions for the electrode.
-
Printing of Contacts: Screen-print the silver conductive tracks onto the PET substrate to create the electrical contacts. Dry in an oven at 60 °C for 30 minutes.
-
Printing of Working and Counter Electrodes: Prepare a BDD paste by mixing BDD powder with mineral oil. Screen-print this paste onto the designated areas for the working and counter electrodes.
-
Printing of Reference Electrode: Screen-print the Ag/AgCl paste to form the reference electrode.
-
Insulation: Apply the insulating ink to define the electrode areas and insulate the conductive tracks.
-
Curing: Cure the entire printed electrode in an oven according to the ink manufacturer's specifications.
The following diagram illustrates the logical steps for the fabrication of a lab-made screen-printed electrode:
Electrochemical Detection of N-Ethylpentylone using AdSDPV
This protocol is based on the method described for the detection of N-Ethylpentylone on a LM-SP/BDDE.[8]
Materials:
-
This compound standard
-
Britton-Robinson buffer (0.1 mol L⁻¹)
-
Deionized water
-
LM-SP/BDDE
Equipment:
-
Potentiostat/Galvanostat with corresponding software
-
Electrochemical cell
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in deionized water. Perform serial dilutions to obtain standard solutions of desired concentrations using 0.1 mol L⁻¹ Britton-Robinson buffer (pH optimized for the specific electrode, e.g., pH 10 for graphene SPE).
-
Electrochemical Measurement:
-
Pipette a small volume (e.g., 30 µL) of the standard or sample solution onto the active surface of the LM-SP/BDDE.
-
Place the electrode in the electrochemical cell.
-
Preconcentration Step: Apply a preconcentration potential for a specific duration (e.g., -0.4 V for 60 s) with stirring to allow for the adsorption of N-Ethylpentylone onto the electrode surface.
-
Stripping Step: After a short equilibration period (e.g., 10 s), scan the potential in the positive direction using differential pulse voltammetry. The potential range and voltammetric parameters should be optimized (e.g., from +0.4 V to +1.2 V, modulation amplitude 80 mV, step potential 10 mV).
-
-
Data Analysis:
-
Record the differential pulse voltammogram. N-Ethylpentylone will produce a distinct oxidation peak (e.g., at approximately +0.88 V for LM-SP/BDDE).[8]
-
Measure the peak current.
-
Construct a calibration curve by plotting the peak current versus the concentration of the N-Ethylpentylone standards.
-
Determine the concentration of N-Ethylpentylone in unknown samples by interpolating their peak currents on the calibration curve.
-
The signaling pathway for the Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) is visualized below:
Conclusion
The protocols detailed in this application note provide a robust framework for the electrochemical detection of this compound. The use of modified electrodes, particularly lab-made screen-printed electrodes, combined with sensitive voltammetric techniques like AdSDPV, offers a rapid, reliable, and field-deployable analytical solution. The presented data demonstrates the excellent sensitivity and wide linear range achievable with these methods. This approach holds significant potential for applications in forensic science, clinical diagnostics, and pharmaceutical analysis, facilitating the timely detection and quantification of this emerging psychoactive substance.
References
- 1. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. lsnano.ufscar.br [lsnano.ufscar.br]
- 7. Electrochemical detection of mephedrone using a graphene screen-printed electrode: a new sensitive and selective approach to identify synthetic cathinones in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Capillary Electrophoresis for the Separation of N-Ethylpentylone and Other Synthetic Cathinones
Abstract
This application note details a capillary electrophoresis (CE) method for the separation and analysis of synthetic cathinones, with a specific focus on N-Ethylpentylone (ephylone). Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of new psychoactive substances (NPS).[1][2] The structural similarity among these compounds presents a significant analytical challenge. Capillary electrophoresis offers a powerful, high-efficiency, and versatile alternative to more traditional chromatographic methods for the analysis of these illicit substances.[3][4] This document provides a comprehensive protocol for the separation of N-Ethylpentylone and related compounds, summarizing key experimental parameters and presenting a workflow for researchers in forensic science, toxicology, and drug development. The method's adaptability allows for the analysis of various synthetic cathinone mixtures.[1]
Introduction
Synthetic cathinones are β-keto phenethylamine compounds that are structurally and pharmacologically similar to amphetamine, methamphetamine, and MDMA.[5] The clandestine production of these substances has led to a wide array of derivatives, including N-Ethylpentylone, posing significant challenges for law enforcement and public health.[5][6] Due to the chiral center present in most cathinone structures, enantioselective separation is often crucial for toxicological and pharmacological studies, as different enantiomers can exhibit varied biological activities.[7][8]
Capillary electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[4] Its advantages over other analytical methods include high resolution, rapid analysis times, minimal sample and reagent consumption, and the versatility to employ various separation modes.[3][4][9] By modifying the background electrolyte (BGE) with chiral selectors such as cyclodextrins (CDs), CE can be effectively used for the enantioselective separation of chiral drugs like synthetic cathinones.[1][2][7][8] This application note provides a starting point for the development and validation of CE methods for the analysis of N-Ethylpentylone and other emerging synthetic cathinones.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: A system equipped with a UV or Diode Array Detector (DAD) is suitable. A P/ACE MDQ CE system or similar is recommended.[1]
-
Fused Silica Capillaries: Uncoated fused silica capillaries of various lengths and internal diameters (e.g., 50 µm i.d.) can be used.[1][10]
-
Reagents and Chemicals:
-
Background Electrolyte (BGE) components: Sodium phosphate, sodium tetraborate, formic acid, ammonium formate.
-
Chiral Selector (for enantioselective separation): β-cyclodextrin (β-CD) or its derivatives.[1][2][8]
-
Organic Modifier: Methanol or acetonitrile.
-
Surfactant (for MEKC): Sodium dodecyl sulfate (SDS).
-
Rinsing Solutions: 0.1 M Sodium hydroxide (NaOH), deionized water.
-
Standards: N-Ethylpentylone and other synthetic cathinone standards.
-
Capillary Conditioning and Preparation
Proper capillary conditioning is crucial for reproducible results.
-
New Capillary Conditioning: Before first use, flush the capillary sequentially with 0.1 M NaOH for 60 minutes, followed by deionized water for 60 minutes, and finally with the running buffer for 60 minutes.[1]
-
Daily Conditioning: At the beginning of each day, condition the capillary by flushing with 0.1 M NaOH for 15 minutes, deionized water for 2 minutes, and then the running buffer for 5-10 minutes.[11]
-
Between-Run Conditioning: To ensure reproducibility, flush the capillary between each injection with 0.1 M NaOH for 1 minute, deionized water for 1 minute, and then the running buffer for 1-2 minutes.[1]
Sample and Standard Preparation
-
Stock Solutions: Prepare stock solutions of N-Ethylpentylone and other synthetic cathinone standards in methanol or deionized water at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the running buffer or deionized water to the desired concentration for analysis. For stacking purposes, dissolving the sample in a more dilute buffer than the running electrolyte can enhance sensitivity.[11]
Capillary Electrophoresis Method Parameters
The following are starting parameters that can be optimized for specific applications.
| Parameter | Recommended Conditions | Notes |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer (pH 2.5) | Low pH protonates the amine groups of cathinones, making them suitable for separation in their cationic form.[12] |
| Chiral Selector (Optional) | 10-15 mM β-cyclodextrin (β-CD) | For enantioselective separation. The concentration can be optimized.[8][10] |
| Organic Modifier (Optional) | 10-30% (v/v) Methanol | Can improve solubility and modify selectivity.[13] |
| Applied Voltage | +25 to +30 kV | Higher voltages generally lead to faster separations and higher efficiency, but can increase Joule heating.[3] |
| Capillary Temperature | 25 °C | Temperature affects viscosity and migration times. Maintaining a constant temperature is crucial for reproducibility.[1] |
| Injection | Hydrodynamic injection (Pressure) | 0.5 psi for 5 seconds. Injection parameters should be optimized for sensitivity without overloading the capillary. |
| Detection | UV at 200 nm or DAD | Cathinones typically have a chromophore that absorbs in the low UV region. |
| Capillary Dimensions | 50 cm total length (40 cm to detector) x 50 µm i.d. | Capillary dimensions can be adjusted to alter analysis time and efficiency.[1] |
Data Presentation
The following table summarizes typical performance data for the separation of synthetic cathinones using capillary electrophoresis based on literature values for closely related compounds. This data should be used as a reference, and specific validation should be performed for N-Ethylpentylone.
| Compound | Migration Time (min) (approx.) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Mephedrone Enantiomers | Not Specified | Not Specified | 0.05 ng/mg (in hair) | [10] |
| MDPV Enantiomers | Not Specified | Not Specified | 0.40 ng/mg (in hair) | [10] |
| Pentylone | ~15-20 | Not Specified | Not Specified | [1] |
| 4-MEC | ~15-20 | Not Specified | Not Specified | [1] |
| Methylone | ~15-20 | Not Specified | Not Specified | [1] |
Note: Migration times are highly dependent on the specific CE conditions and instrumentation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the capillary electrophoresis experiment and a conceptual representation of the separation principle.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives | Semantic Scholar [semanticscholar.org]
- 3. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unodc.org [unodc.org]
- 6. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Capillary electrophoresis as a verification tool for immunochemical drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Ethylpentylone Quantification in Postmortem Specimens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of N-ethylpentylone in postmortem specimens.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentration ranges of N-ethylpentylone observed in postmortem specimens?
A1: N-ethylpentylone concentrations in postmortem blood can vary widely depending on the cause and manner of death, as well as individual factors. Observed concentrations have ranged from as low as 3.3 ng/mL to as high as 50,000 ng/mL in some cases.[1][2] In many instances, concentrations fall within the range of 12 to 1200 ng/mL.[1]
Q2: Is N-ethylpentylone stable in postmortem specimens?
A2: The stability of synthetic cathinones, including N-ethylpentylone, in biological materials can be a concern.[1] One study noted that for postmortem samples, N-ethylpentylone concentrations varied by -19.7% when stored at 4°C and -5.5% when stored at -20°C over 90 days.[3] It is crucial to store samples properly (frozen at -20°C or below) and analyze them as soon as possible after collection to minimize degradation.
Q3: What is postmortem redistribution (PMR) and does it affect N-ethylpentylone?
A3: Postmortem redistribution is a phenomenon where drugs can diffuse from tissues with high concentrations (like the lungs, liver, and myocardium) into the blood after death.[4] This can lead to an artificial elevation of drug concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood).[4] N-ethylpentylone has a median central-to-peripheral blood concentration ratio (C/P) of 1.2, suggesting a mild tendency for postmortem redistribution.[5] Therefore, it is recommended to collect peripheral blood samples for the most accurate toxicological interpretation.
Q4: What are the common analytical techniques for N-ethylpentylone quantification?
A4: The most common and reliable methods for the quantification of N-ethylpentylone in biological specimens are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][6] LC-MS/MS is often preferred due to its high sensitivity and selectivity.[3][7]
Troubleshooting Guides
Issue 1: Poor Recovery of N-ethylpentylone During Sample Preparation
Possible Cause: Inefficient extraction from the biological matrix.
Troubleshooting Steps:
-
Optimize Extraction Method:
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is alkaline (pH 9-10) to keep N-ethylpentylone in its non-ionized form, which is more soluble in organic solvents.[1][6] Test different organic solvents (e.g., ethyl acetate, hexane/isoamyl alcohol) to find the one with the best recovery.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge, which is effective for extracting basic drugs like N-ethylpentylone. Ensure proper conditioning of the cartridge and use an appropriate elution solvent.
-
-
Check for Emulsions (LLE): If emulsions form during LLE, try centrifuging at a higher speed or for a longer duration. Adding a small amount of a different organic solvent or salt to the aqueous phase can also help break the emulsion.
-
Evaluate Internal Standard (IS) Performance: Ensure that the internal standard is added to the samples before extraction and that its recovery is consistent. A poor recovery of the IS may indicate a systemic issue with the extraction process.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Possible Cause: Co-eluting endogenous components from the postmortem matrix are interfering with the ionization of N-ethylpentylone and its internal standard.
Troubleshooting Steps:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove more interfering substances than a simple "dilute-and-shoot" or protein precipitation method.
-
Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate N-ethylpentylone from the matrix components causing ion suppression. A longer run time or a different column chemistry may be necessary.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of N-ethylpentylone is still above the lower limit of quantification (LLOQ).
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank biological matrix (e.g., drug-free postmortem blood) that is similar to the unknown samples. This helps to compensate for consistent matrix effects.
Issue 3: Inconsistent or Non-Linear Calibration Curves
Possible Cause: Issues with standard preparation, instrument performance, or detector saturation.
Troubleshooting Steps:
-
Verify Standard Concentrations: Prepare fresh stock and working standard solutions to rule out degradation or preparation errors.
-
Check for Carryover: Inject a blank sample after the highest calibrator to ensure there is no carryover affecting the subsequent injections. If carryover is observed, optimize the autosampler wash method.
-
Assess Detector Saturation: If the high-concentration standards are deviating from linearity, the detector may be saturated. Reduce the injection volume or dilute the high-concentration standards.
-
Use a Weighted Regression: For a wide calibration range, a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit than a simple linear regression.[3]
Quantitative Data Summary
Table 1: N-Ethylpentylone Concentrations in Postmortem Blood
| Case Series/Study | Number of Cases | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) |
| Krotulski et al.[1] | 25 | 12 - 1200 | 313 | 125 |
| Krotulski et al. (single high case)[1] | 1 | 50,000 | N/A | N/A |
| Costa et al. (clinical cases)[3][7] | 6 | 7 - 170 | N/A | N/A |
| Atherton et al.[6] | 4 | 31 - 1210 | N/A | N/A |
| Zawadzki et al. (fatal intoxication)[6] | 1 | 10,600 | N/A | N/A |
| Miami-Dade Medical Examiner[8][9] | 72 | 10 - 2700 | 312 | 137 |
Table 2: Example Validation Parameters for LC-MS/MS Methods
| Parameter | Costa et al.[3][7] | Zawadzki et al.[6][10] |
| LOD | 1 ng/mL | N/A |
| LLOQ | 5 ng/mL | 1 ng/mL |
| Linearity Range | 5 - 500 ng/mL | 1 - 100 ng/mL |
| Precision (%RSD) | < 9.0% | < 4.9% |
| Accuracy (%Bias) | N/A | -2.95% to 19.1% |
| Recovery | > 81.3% | 91.5% - 100.2% |
| Matrix Effect | Minimal | 117% - 127% (ion enhancement) |
Experimental Protocols
Detailed Methodology for N-Ethylpentylone Quantification by LC-MS/MS
This protocol is a generalized example based on methodologies reported in the literature.[1][3][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of postmortem blood or urine into a 12-mL plastic vial.
-
Add 20 µL of a methanolic internal standard solution (e.g., MDMA-d₅ at 1 µg/mL).
-
Add 200 µL of a buffer solution (e.g., 0.5 M ammonium carbonate, pH 9).
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge the samples at approximately 2500 x g at 4°C for 10 minutes.
-
Transfer the organic phase (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol or mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. Instrumental Analysis (UHPLC-MS/MS)
-
Chromatography System: An ultra-high-performance liquid chromatograph (UHPLC).
-
Column: A C18 reversed-phase column (e.g., Kinetex XB-C18, 2.6 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte, holds for a short period, and then returns to the initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for N-ethylpentylone and its internal standard.
Visualizations
Caption: General experimental workflow for N-ethylpentylone quantification.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. Fatal intoxication with N-ethylpentylone: a case report and method for determining N-ethylpentylone in biological material | springermedizin.de [springermedizin.de]
- 2. ovid.com [ovid.com]
- 3. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Ethylpentylone stability in biological samples under different storage conditions
This technical support center provides guidance on the stability of N-Ethylpentylone (also known as ephylone) in biological samples under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of N-Ethylpentylone in whole blood?
A1: For long-term storage of N-Ethylpentylone in whole blood, freezing at -20°C or lower is recommended. Studies have shown that N-Ethylpentylone remains stable for at least 90 days at -20°C with minimal degradation.[1][2] Storage at 4°C is suitable for shorter periods, but significant degradation can occur over several weeks.[2]
Q2: How stable is N-Ethylpentylone in whole blood at room temperature?
A2: N-Ethylpentylone is not stable at room temperature for extended periods. Significant degradation can be observed in whole blood within days to weeks.[2] If immediate analysis is not possible, samples should be refrigerated or frozen as soon as possible.
Q3: Is there a significant difference in N-Ethylpentylone stability between whole blood and plasma/serum?
A3: While specific long-term stability data for N-Ethylpentylone in plasma is limited in the reviewed literature, one study noted that there was no significant difference in the analytical performance (calibration curves and quality control results) when comparing whole blood and serum.[1] This suggests that the stability profile in plasma is likely to be similar to that in whole blood.
Q4: Does the presence of preservatives like sodium fluoride affect N-Ethylpentylone stability in blood samples?
A4: The presence of sodium fluoride (NaF) as a preservative does not appear to significantly affect the stability of N-Ethylpentylone at refrigerated (4°C) or frozen (-20°C, -40°C) temperatures.[2] However, at room temperature, NaF may offer some protection against degradation.[2]
Q5: What is the stability of N-Ethylpentylone in urine?
A5: Generally, synthetic cathinones, including N-Ethylpentylone, are more stable in urine when stored at frozen temperatures (-20°C or below).[3] The pH of the urine can significantly impact stability, with acidic conditions generally favoring stability.[3]
Q6: How many freeze-thaw cycles can a sample containing N-Ethylpentylone undergo without significant degradation?
A6: Samples of whole blood containing N-Ethylpentylone have been shown to be stable for at least three freeze-thaw cycles without a significant loss of concentration.[1] However, it is always best practice to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected N-Ethylpentylone concentration in a stored sample. | Sample degradation due to improper storage temperature (e.g., prolonged storage at room temperature or 4°C). | Review sample storage history. For future studies, ensure samples are frozen at -20°C or below for long-term storage. Analyze samples as soon as possible after collection. |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to avoid repeated freeze-thaw cycles of the bulk sample. | |
| Inconsistent results between replicate analyses of the same stored sample. | Non-homogenous sample after thawing. | Ensure the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis. |
| Analyte instability in the processed sample on the autosampler. | A study has shown N-Ethylpentylone to be stable in the autosampler at 15°C for at least 24 hours.[1] If longer autosampler storage is required, consider re-validating for on-instrument stability. | |
| Matrix effects observed during LC-MS/MS analysis. | Interferences from the biological matrix (e.g., lipids, proteins). | Optimize the sample preparation method. A liquid-liquid extraction has been shown to be effective.[1] Consider the use of a matrix-matched calibration curve and internal standards to compensate for matrix effects. |
Data on N-Ethylpentylone Stability
The following tables summarize the stability of N-Ethylpentylone in whole blood under different storage conditions.
Table 1: Long-Term Stability of N-Ethylpentylone in Whole Blood at 4°C and -20°C
| Storage Duration | Concentration | % Variation at 4°C | % Variation at -20°C |
| 90 days | Low QC (15 ng/mL) | -19.7% | -5.5% |
| 90 days | High QC (400 ng/mL) | -3.5% | +6.5% |
| Data from a study by Costa JL, et al. (2019).[1] |
Table 2: Short-Term and Freeze-Thaw Stability of N-Ethylpentylone in Whole Blood
| Condition | Concentration | % Difference |
| 24h at 4°C | Low QC (15 ng/mL) | +2.8% |
| High QC (400 ng/mL) | -1.5% | |
| 72h at 4°C | Low QC (15 ng/mL) | +5.4% |
| High QC (400 ng/mL) | -3.2% | |
| 24h at -20°C | Low QC (15 ng/mL) | +1.2% |
| High QC (400 ng/mL) | -0.8% | |
| 72h at -20°C | Low QC (15 ng/mL) | +3.7% |
| High QC (400 ng/mL) | -2.1% | |
| 3 Freeze-Thaw Cycles | Low QC (15 ng/mL) | +8.9% |
| High QC (400 ng/mL) | +2.3% | |
| Data from a study by Costa JL, et al. (2019).[1] |
Table 3: Long-Term Stability of N-Ethylpentylone in Whole Blood (with and without Sodium Fluoride)
| Storage Duration | % Remaining at RT (20-23°C) | % Remaining at 4°C | % Remaining at -20°C |
| Without NaF | |||
| 7 days | ~60% | ~80% | >95% |
| 30 days | ~20% | ~60% | >95% |
| 90 days | <5% | Total degradation | ~90% |
| 180 days | Total degradation | Total degradation | ~85% |
| With 2% NaF | |||
| 7 days | ~70% | ~85% | >95% |
| 30 days | ~40% | ~70% | >95% |
| 90 days | <10% | ~20% | >95% |
| 180 days | Total degradation | <5% | ~95% |
| Data adapted from a study by Alsenedi et al. (2022).[2] Values are approximate based on graphical data. |
Experimental Protocols
Detailed Methodology for N-Ethylpentylone Quantification in Whole Blood (LC-MS/MS)
This protocol is based on the method described by Costa JL, et al. (2019).[1]
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of N-Ethylpentylone in methanol.
-
Working Solutions: Prepare calibrator and quality control (QC) working solutions by diluting the stock solution in methanol.
-
Fortified Samples: Prepare fortified whole blood samples by adding the working solutions to blank blood.
-
Internal Standard (IS): Use MDMA-d5 as an internal standard, prepared in methanol.
2. Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of whole blood (calibrator, QC, or unknown sample), add 25 µL of the IS solution.
-
Add 100 µL of saturated sodium tetraborate solution.
-
Add 900 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 8,000 rpm for 5 minutes.
-
Transfer 800 µL of the organic layer to a new tube.
-
Evaporate the solvent under a nitrogen stream at 40°C.
-
Reconstitute the dried extract with 500 µL of methanol.
-
Transfer the reconstituted sample to an LC vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: Nexera liquid chromatography system.
-
Mass Spectrometer: LCMS-8040 triple quadrupole.
-
Column: Restek Force Biphenyl (50 × 2.1 mm, 1.8 µm) maintained at 50°C.
-
Mobile Phase A: 2 mM ammonium formate + 0.1% (v/v) formic acid in ultra-pure water.
-
Mobile Phase B: 2 mM ammonium formate + 0.1% (v/v) formic acid in methanol.
-
Injection Volume: 5 µL.
Visualizations
Caption: Experimental workflow for the extraction of N-Ethylpentylone from whole blood.
Caption: Key factors influencing the stability of N-Ethylpentylone in biological samples.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Differentiation of N-Ethylpentylone and N,N-dimethylpentylone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of N-Ethylpentylone and N,N-dimethylpentylone using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to differentiate N-Ethylpentylone and N,N-dimethylpentylone using mass spectrometry?
N-Ethylpentylone and N,N-dimethylpentylone are structural isomers, meaning they have the same molecular formula and mass.[1][2] Consequently, their mass spectra can be very similar, making differentiation challenging.[3] The primary fragmentation patterns are often alike, leading to overlapping characteristic ions. Therefore, successful differentiation relies on subtle differences in fragmentation and, crucially, chromatographic separation.
Q2: What are the key fragment ions to look for when differentiating these two isomers by GC-MS?
While the overall mass spectra are similar, there can be distinguishable differences in the relative abundances of certain fragment ions. Specifically, ions at m/z 42 and m/z 71 may show different intensities between the two isomers.[3]
Data Presentation: Key Diagnostic Ions for GC-MS Analysis
| Compound | Key Fragment Ion (m/z) | Expected Relative Abundance Difference |
| N-Ethylpentylone | 71 | Generally a more prominent fragment corresponding to the ethyl-propyl iminium ion. |
| N,N-dimethylpentylone | 42 | May show a relatively higher abundance of this fragment ion. |
Note: The actual relative abundances can vary depending on the instrument and analytical conditions. It is crucial to analyze reference standards of both compounds on your instrument to confirm these differences.
Q3: Can LC-MS/MS be used for differentiation?
Yes, LC-MS/MS is a powerful technique for this purpose. While the precursor ions will be the same, the key is to achieve chromatographic separation of the isomers.[4][5] Once separated, their retention times will be different, allowing for unambiguous identification. A validated LC-MS/MS method can provide the necessary specificity for accurate identification and quantification.[5]
Q4: Is derivatization a useful strategy for differentiating these isomers?
Derivatization can be a helpful technique in GC-MS analysis of synthetic cathinones.[6] Creating derivatives can alter the fragmentation patterns of the isomers in a way that enhances their differences, making them more easily distinguishable by mass spectrometry.
Troubleshooting Guides
Issue 1: Co-elution of N-Ethylpentylone and N,N-dimethylpentylone in LC-MS/MS
-
Problem: The two isomers are not separating chromatographically, resulting in a single peak and making mass spectrometric differentiation impossible.
-
Solutions:
-
Optimize the Gradient: Modify the mobile phase gradient to be shallower, allowing for more interaction with the stationary phase and potentially resolving the two peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Adjust Mobile Phase pH: Altering the pH of the aqueous mobile phase can change the ionization state of the analytes and their interaction with the stationary phase, which may improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
-
Issue 2: Indistinguishable Mass Spectra in GC-MS
-
Problem: The mass spectra of the two isomers are visually identical, and the expected differences in key fragment ion abundances are not clear.
-
Solutions:
-
Analyze Reference Standards: Run certified reference materials of both N-Ethylpentylone and N,N-dimethylpentylone to establish their characteristic fragmentation patterns and retention times on your specific instrument.
-
Check for Thermal Degradation: Synthetic cathinones can be thermally labile. Ensure the GC inlet temperature is not too high, as this can cause degradation and alter fragmentation patterns.
-
Consider a "Soft" Ionization Technique: If available, using a softer ionization method might preserve more of the molecular ion and produce more distinct fragmentation.
-
Employ Tandem Mass Spectrometry (MS/MS): If you have a GC-MS/MS system, developing a product ion scan method can help to elucidate more specific fragments for each isomer.
-
Experimental Protocols
Recommended LC-MS/MS Method for Isomer Separation
This method is adapted from a published procedure for the chromatographic resolution of isomeric beta-keto methylenedioxyamphetamines.[4]
-
Instrumentation: Waters Xevo TQ-S Micro tandem mass spectrometer with a Waters Acquity UPLC® system.[4]
-
Column: Agilent Poroshell EC C-18 (3.0 mm x 100 mm, 2.7 µm).[4]
-
Column Temperature: 60°C.[4]
-
Mobile Phase A: 5 mM ammonium formate in water, pH 3.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
Start at 10% B.
-
Increase to 35% B over 5.5 minutes.
-
Increase to 95% B over 0.5 minutes.
-
Return to initial conditions at 6.1 minutes and hold for 0.9 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
Visualizations
Caption: Workflow for the differentiation of N-Ethylpentylone and N,N-dimethylpentylone.
Caption: Troubleshooting logic for co-eluting isomers in LC-MS.
References
- 1. cfsre.org [cfsre.org]
- 2. N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series | National Institute of Justice [nij.ojp.gov]
- 3. nist.gov [nist.gov]
- 4. Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series [cfsre.org]
- 5. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution for N-Ethylpentylone and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of N-Ethylpentylone (NEP) and its isomers.
Troubleshooting Guides
Issue: Poor Peak Resolution or Co-elution of N-Ethylpentylone and its Positional Isomers (e.g., Pentedrone)
Question: My GC-MS/LC-MS analysis shows poor separation between N-Ethylpentylone and other structurally similar cathinones. What steps can I take to improve the resolution?
Answer:
Co-elution of synthetic cathinone isomers is a common challenge due to their similar chemical structures and molecular weights.[1] To enhance separation, consider the following optimization strategies:
For Liquid Chromatography (LC) Methods:
-
Stationary Phase Selection:
-
Biphenyl Columns: These columns are highly effective for separating cathinone isomers. The biphenyl stationary phase provides enhanced pi-pi interactions, which can improve selectivity, especially when used with a methanolic mobile phase.[1] A Restek Force Biphenyl column (50 × 2.1 mm, 1.8 μm) has been successfully used for N-Ethylpentylone analysis.[2]
-
C18 Columns: While a standard choice, a traditional C18 column may not provide sufficient resolution for closely related isomers.[1] However, specific C18 columns like the Restek Raptor ARC-18 (50 mm × 2.1 mm, 2.7 µm) have been utilized effectively in validated methods.[3]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[4] Methanol can enhance pi-pi interactions with biphenyl stationary phases.[1]
-
Additives: The use of formic acid (typically 0.1%) and ammonium formate (e.g., 2 mM) in the mobile phase is common for improving peak shape and ionization efficiency in LC-MS.[2][5]
-
Gradient Elution: A well-optimized gradient elution program is crucial for separating compounds with different polarities.[3][6] Experiment with the gradient slope and duration to maximize the separation of target analytes.
-
-
Temperature:
For Gas Chromatography (GC) Methods:
-
Column Selection:
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A standard HP-5MS column (30m x 0.25 mm x 0.25µm) or equivalent is often used.[8] However, for challenging isomer separations, consider columns with different selectivities.
-
-
Temperature Program:
-
Optimizing the oven temperature program is critical. A slower ramp rate can improve the separation of closely eluting peaks. A typical program might start at 100°C and ramp up to 280°C.[8]
-
-
Derivatization:
-
For GC-MS analysis, derivatization can improve the volatility and chromatographic behavior of the analytes. Pentafluoropropionic anhydride (PFPA) has been used for the derivatization of cathinones.[9]
-
Workflow for Optimizing Positional Isomer Resolution
Caption: Workflow for troubleshooting poor resolution of N-Ethylpentylone positional isomers.
Issue: Inability to Separate N-Ethylpentylone Enantiomers
Question: I need to separate the (R)- and (S)-enantiomers of N-Ethylpentylone, but my current achiral method is not working. What should I do?
Answer:
Separating enantiomers requires a chiral environment. Synthetic cathinones are chiral molecules, and their enantiomers can have different biological and toxicological properties, making their separation crucial.[10][11] Standard achiral chromatography will not resolve enantiomers. You will need to employ a chiral separation technique.
Direct Chiral Separation Methods (HPLC):
-
Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs are widely used for the chiral separation of cathinones.[10][11]
Indirect Chiral Separation Methods (GC-MS):
-
Chiral Derivatizing Agents: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
-
Common Agent: Trifluoroacetyl-L-prolyl chloride (L-TPC) is a known chiral derivatizing agent for synthetic cathinones.[10]
-
Capillary Electrophoresis (CE):
-
Chiral Selectors: CE with the addition of chiral selectors to the background electrolyte is a powerful technique for enantioseparation.
Logical Flow for Enantiomer Separation
Caption: Decision-making process for the chiral separation of N-Ethylpentylone.
Frequently Asked Questions (FAQs)
Q1: What are the typical instrument parameters for LC-MS/MS analysis of N-Ethylpentylone?
A1: A validated LC-MS/MS method for N-Ethylpentylone can be performed on a system like a Nexera liquid chromatograph coupled to a triple quadrupole mass spectrometer.[2] Key parameters from published methods are summarized in the tables below.
Q2: Can I differentiate N-Ethylpentylone from its isomers using mass spectrometry alone?
A2: No, positional isomers like N-Ethylpentylone and pentedrone have the same molecular weight and will produce similar mass spectra, making them indistinguishable by mass spectrometry alone.[1] Chromatographic separation is essential for accurate identification.
Q3: What are the expected retention times for N-Ethylpentylone?
A3: Retention times are highly method-dependent. However, in a targeted GC-MS method, N-Ethylpentylone has been reported to have a retention time of approximately 4.150 minutes.[14] For LC-MS/MS methods, the retention time will depend on the specific column and gradient used.
Q4: What are some common metabolites of N-Ethylpentylone I should look for?
A4: The metabolism of N-Ethylpentylone can involve N-dealkylation, β-ketone reduction, hydroxylation, and O-glucuronidation.[15] Therefore, when analyzing biological samples, it is important to also monitor for these potential metabolites.
Q5: My signal intensity is low. How can I improve it?
A5: To improve signal intensity, ensure the following:
-
Sample Preparation: Use an efficient extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix interferences.[9][16]
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters in your mass spectrometer. Positive ion mode is typically used for cathinones.[3]
-
Mobile Phase: Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are at optimal concentrations for ionization.[2][5]
-
MS/MS Transitions: For tandem mass spectrometry, select and optimize the precursor and product ion transitions (MRM) for maximum sensitivity.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Ethylpentylone in Whole Blood [2]
-
Instrumentation: Nexera liquid chromatography system with an LCMS-8040 triple quadrupole mass spectrometer.
-
Column: Restek Force Biphenyl (50 × 2.1 mm, 1.8 μm), maintained at 50 °C.
-
Mobile Phase A: 2 mM ammonium formate + 0.1% (v/v) formic acid in ultra-pure water.
-
Mobile Phase B: 2 mM ammonium formate + 0.1% (v/v) formic acid in methanol.
-
Gradient: A specific gradient elution program should be developed to optimize separation.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: A stock solution of N-Ethylpentylone is prepared in methanol. Calibrators and quality control samples are prepared by diluting the stock solution.
Protocol 2: GC-MS Analysis of N-Ethylpentylone [8]
-
Instrumentation: Agilent gas chromatograph with a mass selective detector (MSD).
-
Column: HP-5 MS (30m x 0.25 mm x 0.25µm).
-
Carrier Gas: Helium at 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 12°C/min, and hold for 9.0 min.
-
Injection: 1 µL with a split ratio of 25:1.
-
MS Parameters: Mass scan range of 30-550 amu.
-
Sample Preparation: Dilute analyte to approximately 3 mg/mL in methanol.
Data Presentation
Table 1: LC-MS/MS Parameters for N-Ethylpentylone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Shimadzu Nexera X2 UHPLC | [3] |
| MS System | Shimadzu 8060 Triple Quadrupole | [3] |
| Column | Restek Raptor ARC-18 (50 mm × 2.1 mm, 2.7 µm) | [3] |
| Column Temp. | 50 °C | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Injection Vol. | 1 µL | [3] |
| Ionization | ESI Positive |[3] |
Table 2: Chiral HPLC Parameters for N-Ethylpentylone Enantiomer Separation
| Parameter | Setting | Reference |
|---|---|---|
| Detection | HPLC-UV | [10] |
| Mode | Normal-Phase Liquid Chromatography (NPLC) | [10] |
| Column | Lux® i-Amylose-1 | [10] |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | [10] |
| Flow Rate | 1 mL/min | [10] |
| UV Wavelength | 254 nm |[10] |
References
- 1. restek.com [restek.com]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chromtech.com [chromtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of N-ethylpentylone, dopamine, 5-hydroxytryptamine and their metabolites in rat brain microdialysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. swgdrug.org [swgdrug.org]
- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study [mdpi.com]
- 10. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. syncsci.com [syncsci.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing thermal degradation of N-Ethylpentylone during GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of N-Ethylpentylone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-Ethylpentylone degradation during GC-MS analysis?
A1: The primary cause of N-Ethylpentylone degradation during GC-MS analysis is thermal decomposition, specifically through oxidative degradation.[1][2][3] This process is common for synthetic cathinones, which are characterized by a β-keto functional group.[2] The degradation often results in the loss of two hydrogen atoms, leading to a characteristic mass shift of 2 Daltons.[1][2]
Q2: What are the common degradation products of N-Ethylpentylone in the GC-MS system?
A2: N-Ethylpentylone, like other synthetic cathinones, can degrade into products characterized by prominent iminium base peaks with mass-to-charge ratios 2 Da lower than the parent drug.[1][2] In cathinones containing a pyrrolidine ring, stable molecular ions arising from the 2,3-enamine are also observed.[1][2] These degradation products can interfere with the analysis and lead to inaccurate quantification or misidentification.
Q3: Which GC-MS parameters have the most significant impact on the thermal degradation of N-Ethylpentylone?
A3: Several instrumental parameters significantly influence the thermal stability of N-Ethylpentylone during GC-MS analysis. The most critical factors include:
-
Injection Port Temperature: High inlet temperatures are a primary contributor to the thermal breakdown of cathinones.[1][4]
-
Residence Time in the Inlet: Prolonged exposure of the analyte to the high temperatures of the injection port increases the likelihood of degradation.[2][3]
-
Active Sites: The presence of active sites in the GC inlet liner or the column can catalyze degradation reactions.[2][3]
Q4: Can derivatization be used to prevent the thermal degradation of N-Ethylpentylone?
A4: Derivatization is a common strategy to improve the thermal stability of analytes. However, for pyrrolidine-containing cathinones like N-Ethylpentylone, traditional derivatization reagents that target active hydrogens are ineffective.[3] While derivatization of the ketone functional group has been explored, it has shown limited success due to issues such as poor reaction yields and the formation of multiple stereoisomeric products.[3] For other synthetic cathinones, acylation reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) have proven to be effective.[5]
Q5: Are there alternative analytical techniques that can avoid the thermal degradation of N-Ethylpentylone?
A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable alternative for the analysis of thermally labile compounds like N-Ethylpentylone.[1] This technique avoids the high temperatures associated with the GC inlet, thereby minimizing the risk of degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the GC-MS analysis of N-Ethylpentylone.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape and tailing for N-Ethylpentylone. | Active sites in the GC inlet or column. | - Use a deactivated inlet liner (e.g., silanized). - Perform regular maintenance of the injection port. - Trim the analytical column to remove active sites. |
| Appearance of unexpected peaks close to the N-Ethylpentylone peak. | Thermal degradation of the analyte. | - Lower the injection port temperature. Start with a lower temperature (e.g., 200-250°C) and optimize.[1][2][3] - Use a split injection mode to reduce the residence time of the analyte in the inlet.[1] - Ensure the use of a high-quality, inert analytical column. |
| Inconsistent quantification results. | Variable thermal degradation between injections. | - Optimize and stabilize the injection port temperature. - Ensure the autosampler injects the sample consistently. - Consider using an isotopically labeled internal standard for N-Ethylpentylone to compensate for variability. |
| Low sensitivity or absence of the N-Ethylpentylone peak. | Complete or significant thermal degradation. | - Drastically reduce the injection port temperature. - Check for any active sites in the system. - Consider using a temperature-programmable inlet, if available, to introduce the sample at a lower initial temperature. - If the problem persists, consider switching to LC-MS/MS analysis.[1] |
Data Presentation
The following table summarizes various GC-MS injector temperatures reported in the literature for the analysis of N-Ethylpentylone and related compounds. This data highlights the variability in experimental conditions and underscores the importance of method optimization.
| Analyte | Injector Temperature (°C) | Reference |
| N-Ethylpentylone | 280 | [6] |
| N-Ethylpentylone | 260 | [7] |
| Synthetic Cathinones (general) | 300 (with caution) | [4] |
| N-Ethyl Pentedrone | 270 | [8] |
Experimental Protocols
Protocol 1: Method for Minimizing Thermal Degradation of N-Ethylpentylone in GC-MS
This protocol provides a general framework for developing a GC-MS method that minimizes the thermal degradation of N-Ethylpentylone.
-
Sample Preparation:
-
Dissolve the N-Ethylpentylone standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration appropriate for your instrument's sensitivity.
-
-
GC-MS Instrument Setup:
-
Injection Port:
-
Start with a low injection port temperature, for example, 200°C.
-
Use a split injection mode with a moderate split ratio (e.g., 20:1) to minimize inlet residence time.[1]
-
Use a deactivated (silanized) inlet liner.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 15-20°C/min to 280°C.
-
Hold: Hold at 280°C for 5-10 minutes.
-
Note: The oven program should be optimized to ensure good chromatographic separation.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Scan range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Method Optimization:
-
Inject a known concentration of N-Ethylpentylone using the initial parameters.
-
Analyze the chromatogram for the presence of degradation products (peaks with characteristic m/z values, often with a loss of 2 Da).
-
If degradation is observed, incrementally decrease the injection port temperature (e.g., by 10-20°C) and re-inject the sample.
-
Continue this process until the degradation peaks are minimized or eliminated, while still achieving efficient vaporization and a good peak shape for N-Ethylpentylone.
-
The optimal injection temperature will be a balance between minimizing degradation and ensuring complete volatilization of the analyte.
-
Visualizations
Caption: Thermal Degradation of N-Ethylpentylone in the GC Inlet.
Caption: Workflow for Optimizing GC-MS Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. swgdrug.org [swgdrug.org]
- 7. academic.oup.com [academic.oup.com]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study [mdpi.com]
Overcoming interferences in the forensic analysis of N-Ethylpentylone
Welcome to the technical support center for the forensic analysis of N-Ethylpentylone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of N-Ethylpentylone.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My N-Ethylpentylone peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape for N-Ethylpentylone, a basic compound, is a common issue in both gas and liquid chromatography. The causes can be broadly categorized into issues with the analytical column, the mobile phase/carrier gas, or the sample itself.
Potential Causes and Solutions:
| Category | Potential Cause | Recommended Solution |
| Column Issues | Active sites on the column: Free silanol groups on the silica support can interact with the basic N-Ethylpentylone, causing peak tailing. | - Use a column with end-capping or a base-deactivated stationary phase.- For GC, use a UI (Ultra Inert) liner and column.[1] |
| Column contamination: Accumulation of matrix components or previously injected samples on the column inlet frit or the stationary phase. | - Implement a robust sample clean-up procedure.- Use a guard column to protect the analytical column.- Backflush the column to remove contaminants from the inlet frit.[2] | |
| Column degradation: Operating the column outside of its recommended pH or temperature range can damage the stationary phase. | - Ensure the mobile phase pH is within the column's stable range.- Avoid excessive temperatures in the GC inlet and oven. | |
| Mobile Phase/Carrier Gas | Inappropriate mobile phase pH (LC): If the pH of the mobile phase is close to the pKa of N-Ethylpentylone, it can exist in both ionized and non-ionized forms, leading to peak tailing. | - Adjust the mobile phase pH to be at least 2 units below the pKa of N-Ethylpentylone (typically using formic acid or ammonium formate) to ensure it is fully ionized.[3] |
| Carrier gas issues (GC): Leaks or contamination in the carrier gas line can affect peak shape. | - Check for leaks using an electronic leak detector.- Ensure high-purity carrier gas and install appropriate gas filters. | |
| Sample Issues | Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase (LC) can cause peak distortion. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
| Column overload: Injecting too high a concentration of N-Ethylpentylone can saturate the stationary phase, leading to peak fronting. | - Dilute the sample and reinject.- Verify that the injected amount is within the linear range of the method. |
Troubleshooting Workflow for Peak Shape Issues:
Caption: A logical workflow for troubleshooting poor peak shape in N-Ethylpentylone analysis.
Issue 2: Inability to Differentiate N-Ethylpentylone from its Isomers
Question: I am having difficulty separating N-Ethylpentylone from its structural isomer, N,N-Dimethylpentylone (dipentylone). How can I achieve baseline separation?
Answer:
The co-elution of N-Ethylpentylone with its isomers, particularly N,N-Dimethylpentylone, is a significant challenge in forensic analysis due to their identical mass-to-charge ratios.[4][5] Effective differentiation relies on optimizing the chromatographic separation and utilizing specific mass spectral features.
Strategies for Isomer Separation:
| Method | Recommendation | Details |
| Gas Chromatography (GC) | Optimize the temperature program: | A slower temperature ramp rate can improve the separation of closely eluting isomers. Experiment with different initial temperatures and ramp rates to maximize resolution. |
| Select an appropriate column: | A longer column or a column with a different stationary phase polarity may enhance separation. While standard 5% phenyl-methylpolysiloxane columns are common, exploring other phase chemistries could be beneficial.[6][7] | |
| Liquid Chromatography (LC) | Employ a suitable stationary phase: | Phenyl-hexyl or biphenyl columns often provide better selectivity for aromatic and closely related compounds compared to standard C18 columns.[8] |
| Optimize the mobile phase: | Fine-tuning the organic modifier (e.g., methanol vs. acetonitrile) and the gradient profile is crucial. A shallow gradient around the elution time of the isomers can significantly improve resolution. | |
| Mass Spectrometry (MS) | Examine the fragmentation patterns: | While the mass spectra of N-Ethylpentylone and N,N-Dimethylpentylone are very similar, there can be subtle differences in the relative abundances of certain fragment ions, such as m/z 42 and 71.[4] However, this should be used as a confirmatory tool in conjunction with chromatographic separation. |
Fragmentation Pathways of N-Ethylpentylone and N,N-Dimethylpentylone:
The primary fragmentation of N-Ethylpentylone and its isomers in GC-MS (EI mode) involves alpha-cleavage, leading to the formation of characteristic iminium ions.
Caption: Key fragmentation pathways for N-Ethylpentylone and N,N-Dimethylpentylone.
Frequently Asked Questions (FAQs)
Q1: What are the common interferences in the LC-MS/MS analysis of N-Ethylpentylone?
A1: Besides the isomeric interferences, matrix effects are a primary concern in LC-MS/MS analysis.[3] These are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids from blood or plasma) that can suppress or enhance the ionization of N-Ethylpentylone, leading to inaccurate quantification. Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.
-
Use of an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., N-Ethylpentylone-d5) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Chromatographic Separation: Modifying the LC gradient to separate N-Ethylpentylone from the regions where matrix components elute can also be effective.
Q2: Can N-Ethylpentylone be detected with a standard amphetamine immunoassay screen?
A2: Yes, there are reports of synthetic cathinones, including N-Ethylpentylone, causing presumptive positive results in amphetamine immunoassays.[9][10] However, these screening tests lack specificity. Therefore, all presumptive positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS.
Q3: What are the expected concentrations of N-Ethylpentylone in forensic cases?
A3: The concentrations of N-Ethylpentylone can vary widely depending on the dosage, time of ingestion, and individual metabolism. The following table summarizes reported concentrations in blood from various forensic cases.
Reported N-Ethylpentylone Concentrations in Blood:
| Case Type | Concentration Range (ng/mL) | Reference |
| Clinical Intoxication Cases | 7 - 170 | [11] |
| Postmortem Cases | 10 - 2700 | [12] |
| Driving Under the Influence | 12 - 1200 | [5] |
Q4: What are the key metabolites of N-Ethylpentylone that should be monitored?
A4: The metabolism of N-Ethylpentylone primarily involves the reduction of the beta-ketone to the corresponding alcohol, forming dihydro-N-ethylpentylone. This metabolite is a key indicator of N-Ethylpentylone consumption. Other metabolic pathways include N-deethylation to form pentylone. Monitoring for these metabolites can extend the detection window and provide additional evidence of ingestion.[8]
Experimental Protocols
LC-MS/MS Method for N-Ethylpentylone in Whole Blood
This protocol is based on a validated method for the quantification of N-Ethylpentylone.[8]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of whole blood, add 20 µL of an internal standard solution (e.g., MDMA-d5 at 1 µg/mL).
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenyl-hexyl, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |
| 250.1 -> 86.1 (Quantifier) | |
| 250.1 -> 163.1 (Qualifier) |
Workflow for LC-MS/MS Analysis of N-Ethylpentylone:
Caption: A general workflow for the LC-MS/MS analysis of N-Ethylpentylone in biological samples.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. nist.gov [nist.gov]
- 5. cfsre.org [cfsre.org]
- 6. swgdrug.org [swgdrug.org]
- 7. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-dimethylpentylone poisoning: Clinical manifestations, analytical detection, and metabolic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of N-Ethylpentylone during sample extraction
Welcome to the technical support center for N-Ethylpentylone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of N-Ethylpentylone during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low N-Ethylpentylone recovery during sample extraction?
A1: Low recovery of N-Ethylpentylone, a synthetic cathinone, is often linked to its chemical properties and the extraction method employed. Key factors include:
-
pH-Dependent Stability: N-Ethylpentylone is more stable in acidic environments and is susceptible to degradation in neutral or alkaline conditions.[1] Storing or processing samples at a pH above 7 can lead to significant analyte loss.
-
Temperature Instability: Elevated temperatures can accelerate the degradation of N-Ethylpentylone.[1] It is crucial to avoid high temperatures during sample preparation and storage.
-
Improper pH for Extraction: As a basic compound, the pH of the sample matrix is critical for efficient extraction. For Liquid-Liquid Extraction (LLE), a basic pH is required to neutralize the molecule, increasing its solubility in organic solvents.[1][2][3] For Solid-Phase Extraction (SPE) using a cation-exchange sorbent, the sample pH should be below the pKa of N-Ethylpentylone to ensure it is protonated and binds effectively to the sorbent.[1]
-
Suboptimal Solvent/Sorbent Selection: The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE significantly impacts recovery.
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Emulsion Formation (LLE): Vigorous mixing during LLE can lead to the formation of emulsions between the aqueous and organic layers, which can trap the analyte and lead to poor recovery.[4]
Q2: Which extraction methods are recommended for N-Ethylpentylone?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting N-Ethylpentylone from biological matrices.
-
Liquid-Liquid Extraction (LLE): This is a common and effective method. It typically involves adjusting the sample to an alkaline pH (e.g., pH 9) and extracting with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[2][3][5]
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher throughput. For a basic compound like N-Ethylpentylone, a mixed-mode cation-exchange sorbent is often recommended.[1]
Q3: How can I prevent the degradation of N-Ethylpentylone during sample storage and preparation?
A3: To minimize degradation, consider the following:
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Storage Conditions: Store samples frozen and in acidic conditions if possible.[1]
-
Temperature Control: Keep samples cool during all extraction steps and avoid prolonged exposure to room temperature. When evaporating solvents, use a gentle stream of nitrogen at a temperature not exceeding 40°C.[1][2]
-
pH Control: Maintain an acidic pH during storage and only adjust to an alkaline pH immediately before LLE.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low and inconsistent recoveries with LLE, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low N-Ethylpentylone recovery in LLE.
Low Recovery in Solid-Phase Extraction (SPE)
For issues with SPE, consider the following steps:
Caption: Troubleshooting workflow for low N-Ethylpentylone recovery in SPE.
Quantitative Data Summary
The following tables summarize reported recovery data for N-Ethylpentylone from biological matrices.
Table 1: N-Ethylpentylone Recovery using Liquid-Liquid Extraction
| Matrix | Concentration (ng/mL) | Recovery (%) | Reference |
| Blood | 10 | 91.5 | [3] |
| Blood | 100 | 100.2 | [3] |
| Urine | 10 | 97.4 | [3] |
| Urine | 100 | 96.7 | [3] |
| Blood | 15, 200, 400 | >81.3 | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of N-Ethylpentylone from Blood/Urine
This protocol is based on a validated method for the determination of N-Ethylpentylone in biological samples.[2][3]
Caption: Experimental workflow for LLE of N-Ethylpentylone.
Detailed Steps:
-
Sample Preparation: To 0.2 mL of the biological sample (blood or urine), add an appropriate internal standard.
-
pH Adjustment: Add 0.2 mL of a basic buffer, such as ammonium carbonate, to adjust the sample pH to approximately 9.[2]
-
Extraction: Add 2 mL of ethyl acetate and vortex the mixture for 10 minutes to ensure thorough extraction.[2]
-
Phase Separation: Centrifuge the sample at 2540 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[2][3]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of an appropriate solvent (e.g., 50 µL of methanol) for analysis.[2]
-
Analysis: The sample is now ready for analysis by techniques such as LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) of Cathinones from Urine
This protocol provides a general guideline for extracting cathinones using a mixed-mode cation-exchange sorbent.[1]
Caption: Experimental workflow for SPE of cathinones.
Detailed Steps:
-
Sample Pre-treatment: Acidify the urine sample to ensure the cathinone is protonated.
-
Cartridge Conditioning: Use a mixed-mode cation-exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[1]
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove remaining interferences.[1]
-
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the cathinones from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).[1]
-
Analysis: The sample is ready for instrumental analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity of N-Ethylpentylone in amphetamine immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the cross-reactivity of N-ethylpentylone in amphetamine immunoassays.
Troubleshooting Guides
This section provides solutions to common issues encountered during the screening of samples for amphetamines in the presence of N-ethylpentylone.
Issue 1: Unexpected Positive Result for Amphetamines
-
Question: My amphetamine immunoassay screen is positive, but I suspect the presence of N-ethylpentylone. How can I confirm this?
-
Answer: An initial positive result from an amphetamine immunoassay in the presence of synthetic cathinones like N-ethylpentylone should be considered presumptive.[1] Due to the structural similarity between N-ethylpentylone and amphetamines, cross-reactivity with the antibodies in the immunoassay can lead to a false-positive result.[2] To confirm the presence of amphetamines and/or N-ethylpentylone, a more specific confirmatory test is necessary.[2] The gold standard for confirmation is a chromatographic method coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] These methods can definitively distinguish between amphetamine, methamphetamine, and other compounds like N-ethylpentylone.[2]
Issue 2: Inconsistent Results Between Different Immunoassay Kits
-
Question: I am getting conflicting results for the same sample when using different amphetamine immunoassay kits. Why is this happening?
-
Answer: The degree of cross-reactivity of N-ethylpentylone can vary significantly between different immunoassay manufacturers and even between different lots of the same assay. This variability is due to differences in the antibodies used in the kits, including their specificity and the target analyte they were designed to detect (e.g., amphetamine vs. methamphetamine). Some assays may exhibit high cross-reactivity with cathinone derivatives, while others may show very little.[3][4] Therefore, it is crucial to validate the cross-reactivity of your specific immunoassay with N-ethylpentylone if its presence is suspected in your samples.
Issue 3: Negative Amphetamine Screen Despite Suspected N-Ethylpentylone Use
-
Question: I suspect a sample contains N-ethylpentylone, but the amphetamine immunoassay is negative. Is this possible?
-
Answer: Yes, this is possible. While N-ethylpentylone can cross-react with some amphetamine immunoassays, the concentration of N-ethylpentylone in the sample may be below the threshold required to trigger a positive result for that specific assay.[1] The cross-reactivity is often concentration-dependent. Additionally, some amphetamine immunoassays may have very low to no cross-reactivity with N-ethylpentylone.[3][4] Therefore, a negative amphetamine screen does not rule out the presence of N-ethylpentylone. For comprehensive detection of synthetic cathinones, specific immunoassays targeting these compounds, if available, or chromatographic methods (LC-MS/MS) should be used.[5]
Frequently Asked Questions (FAQs)
Q1: What is N-ethylpentylone and why does it interfere with amphetamine immunoassays?
N-ethylpentylone is a synthetic cathinone, a class of psychoactive substances that are structurally related to amphetamine.[2] This structural similarity is the primary reason for its cross-reactivity in amphetamine immunoassays.[2] The antibodies used in these assays are designed to bind to the core chemical structure of amphetamines. Due to the shared structural motifs, these antibodies can also bind to N-ethylpentylone, leading to a false-positive result.[2]
Q2: What is the typical percentage of cross-reactivity of N-ethylpentylone with amphetamine immunoassays?
There is limited specific quantitative data for N-ethylpentylone's cross-reactivity across all commercially available amphetamine immunoassays. However, studies on other synthetic cathinones have shown a wide range of cross-reactivity, from less than 2% to as high as 25% with certain assays.[3] The cross-reactivity is highly dependent on the specific assay and the concentration of the compound. For example, one study found that for some cathinone derivatives, concentrations as low as 40-450 ng/mL could produce a positive result in some assays.[3] Researchers should consult the package insert of their specific immunoassay for any listed cross-reactivity data or, preferably, perform their own validation studies.[6]
Q3: What is the recommended procedure for validating an amphetamine immunoassay for N-ethylpentylone cross-reactivity?
A validation study should be performed to determine the extent of N-ethylpentylone interference. A general protocol is provided in the "Experimental Protocols" section below. This typically involves spiking known concentrations of N-ethylpentylone into a drug-free matrix (e.g., urine or serum) and analyzing the samples with the amphetamine immunoassay. The results are then used to calculate the percent cross-reactivity.
Q4: Are there any immunoassays that are specific for N-ethylpentylone or other synthetic cathinones?
While immunoassays specifically designed for synthetic cathinones are less common than traditional drug-of-abuse assays, some manufacturers have developed assays that target specific cathinones like mephedrone or MDPV.[7] However, the cross-reactivity of these assays with a broad range of newer synthetic cathinones, including N-ethylpentylone, may still be variable. For definitive identification, chromatographic methods are recommended.
Q5: Besides N-ethylpentylone, what other substances can cause false-positive results for amphetamines?
A wide range of prescription and over-the-counter medications, as well as other substances, have been reported to cause false-positive amphetamine results in immunoassays. These include, but are not limited to: bupropion, pseudoephedrine, phentermine, ranitidine, and certain antidepressants.[8][9] It is essential to obtain a thorough medication history from the subject when interpreting urine drug screen results.
Data Presentation
Table 1: Cross-Reactivity of Selected Synthetic Cathinones in Amphetamine Immunoassays
| Cathinone Derivative | Immunoassay Type/Kit | Concentration Tested | Percent Cross-Reactivity | Reference |
| Mephedrone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Methcathinone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Methylone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| 4-MEC | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Flephedrone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Butylone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Methedrone | OraSure ELISA | 40-450 ng/mL | 2-25% | [3] |
| Various Cathinones | Immunalysis/Neogen Methamphetamine ELISA | >1,250 ng/mL | <2% | [3] |
| 2-MMC | EMIT® Atellica CH (Siemens Healthineers) | 50 µg/mL | Positive Result | [10][11] |
Note: Data for N-ethylpentylone is limited. The table presents data for structurally similar synthetic cathinones to illustrate the potential for cross-reactivity. Researchers should validate their specific assay for N-ethylpentylone cross-reactivity.
Experimental Protocols
Protocol: Determination of N-Ethylpentylone Cross-Reactivity in an Amphetamine Immunoassay
This protocol outlines a general procedure for assessing the cross-reactivity of N-ethylpentylone with a specific amphetamine immunoassay.
1. Materials:
- N-ethylpentylone standard of known purity
- Drug-free urine or serum (verified negative for amphetamines and other cross-reactants)
- Amphetamine immunoassay kit (including calibrators and controls)
- Precision pipettes and sterile consumables
- Appropriate laboratory analyzer for the immunoassay
2. Preparation of Spiked Samples:
- Prepare a stock solution of N-ethylpentylone in a suitable solvent (e.g., methanol, deionized water).
- Create a series of working solutions by diluting the stock solution.
- Spike aliquots of the drug-free matrix with the N-ethylpentylone working solutions to achieve a range of final concentrations (e.g., from 10 ng/mL to 10,000 ng/mL).
- Include a negative control (drug-free matrix with solvent only) and positive controls (amphetamine calibrators).
3. Immunoassay Analysis:
- Follow the manufacturer's instructions for the amphetamine immunoassay kit.
- Analyze the prepared spiked samples, negative control, and positive controls on the laboratory analyzer.
- Record the response for each sample (e.g., absorbance, rate of reaction, or calculated concentration).
4. Calculation of Percent Cross-Reactivity:
- Determine the lowest concentration of N-ethylpentylone that produces a positive result according to the assay's cutoff.
- Calculate the percent cross-reactivity using the following formula:
5. Interpretation:
- A higher percentage indicates greater cross-reactivity. Document the findings and establish a laboratory-specific protocol for interpreting amphetamine screen results when N-ethylpentylone use is suspected.
Visualizations
Caption: Experimental workflow for determining N-ethylpentylone cross-reactivity.
Caption: Logical relationship of N-ethylpentylone cross-reactivity in amphetamine immunoassays.
References
- 1. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 2. axisfortox.com [axisfortox.com]
- 3. ojp.gov [ojp.gov]
- 4. ojp.gov [ojp.gov]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. medcentral.com [medcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ion suppression mitigation strategies for N-Ethylpentylone analysis in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Ethylpentylone in plasma samples, with a focus on mitigating ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of N-Ethylpentylone in plasma, with a focus on identifying and mitigating ion suppression.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low N-Ethylpentylone Signal Intensity | Ion suppression from co-eluting matrix components (e.g., phospholipids, salts).[1] | - Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3] - Optimize Chromatography: Adjust the LC gradient to better separate N-Ethylpentylone from the ion suppression region. - Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components. |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects across different plasma samples. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction. - Matrix-Matched Calibrators: Prepare calibration standards in the same blank plasma matrix as the samples to compensate for consistent matrix effects. |
| Signal Enhancement (Less Common) | Co-eluting compounds that enhance the ionization of N-Ethylpentylone. | - Similar to ion suppression, improving sample cleanup and chromatographic separation is key.[4] - Evaluate the contribution of any co-administered drugs or metabolites. |
| High Background Noise | Contamination from sample collection tubes, solvents, or the LC-MS system. | - Use high-purity solvents and reagents. - Implement a thorough cleaning protocol for the ion source and mass spectrometer. - Inject blank samples to identify the source of contamination. |
| Peak Tailing or Splitting | Poor chromatography, column degradation, or interaction with matrix components. | - Optimize Mobile Phase: Adjust the pH or organic solvent composition. - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Replace the Analytical Column: If performance degrades over time. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding ion suppression mitigation in the analysis of N-Ethylpentylone from plasma.
Q1: What is ion suppression and how does it affect my N-Ethylpentylone analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the plasma matrix interfere with the ionization of N-Ethylpentylone in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[5]
Q2: What are the primary causes of ion suppression in plasma samples?
A2: The main culprits for ion suppression in plasma are endogenous components like phospholipids, salts, and proteins that are not adequately removed during sample preparation.[1] These molecules can compete with N-Ethylpentylone for ionization, leading to a suppressed signal.
Q3: How can I determine if my N-Ethylpentylone analysis is affected by ion suppression?
A3: A common method is the post-column infusion experiment. A solution of N-Ethylpentylone is continuously infused into the MS detector after the LC column. A blank plasma extract is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal of N-Ethylpentylone in a neat solution versus a post-extraction spiked blank plasma sample. A lower signal in the plasma sample suggests ion suppression.
Q4: What is the most effective sample preparation technique to minimize ion suppression for N-Ethylpentylone?
A4: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all interfering matrix components.[3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up plasma samples and reducing ion suppression.[2][3] The choice of method will depend on the specific requirements of your assay.
Q5: Can optimizing my LC method help reduce ion suppression?
A5: Yes. By adjusting the chromatographic conditions, you can often separate the elution of N-Ethylpentylone from the regions where major matrix components elute. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different type of analytical column.
Q6: Is an internal standard necessary for N-Ethylpentylone analysis in plasma?
A6: Yes, using an internal standard is highly recommended. A stable isotope-labeled internal standard (e.g., N-Ethylpentylone-d5) is the gold standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of N-Ethylpentylone in plasma and provide a comparison of common sample preparation techniques.
Table 1: N-Ethylpentylone Method Validation Parameters in Biological Matrices
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity Range | 5 - 500 ng/mL | Whole Blood | [6] |
| Limit of Detection (LOD) | 1 ng/mL | Whole Blood | [6] |
| Limit of Quantification (LOQ) | 5 ng/mL | Whole Blood | [6] |
| Inter- and Intra-day Precision (%RSD) | < 9.0% | Whole Blood | [6] |
| Linearity Range | 0.01 - 0.5 mg/L | Post-mortem Blood | [7] |
Table 2: Comparison of Sample Preparation Techniques for Ion Suppression Mitigation
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[8][9] | Fast, simple, and inexpensive. | Non-selective, may not remove all phospholipids and other interfering substances, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences. | Can be labor-intensive, may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[10] | Highly selective, provides clean extracts, and can concentrate the analyte. | More complex and costly than PPT and LLE, requires method development. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of pre-treated plasma (diluted with an appropriate buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute N-Ethylpentylone with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma, add the internal standard and 100 µL of a suitable buffer to adjust the pH (e.g., pH 9-10).
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of ion suppression mitigation for N-Ethylpentylone analysis.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. norlab.com [norlab.com]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate internal standards for N-Ethylpentylone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of N-Ethylpentylone (ephylone).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for N-Ethylpentylone quantification?
A1: The most appropriate internal standard for the quantification of N-Ethylpentylone is its stable isotope-labeled counterpart, N-Ethylpentylone-d5 .[1][2][3][4] Using a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5] N-Ethylpentylone-d5 is commercially available and suitable for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.[1][2][3]
Q2: Are there any alternative internal standards if N-Ethylpentylone-d5 is unavailable?
A2: Yes, if N-Ethylpentylone-d5 is not available, other structurally related deuterated compounds can be used as alternatives. Published methods have successfully employed MDMA-d5 and Pentylone-D3 for the quantification of N-Ethylpentylone.[6][7] When selecting an alternative, it is essential to choose a compound that mimics the chemical and physical properties of N-Ethylpentylone as closely as possible to ensure similar behavior during extraction and ionization. Other deuterated standards used for the broader class of synthetic cathinones include Methylone-d3, Amphetamine-D5, and Methamphetamine-D5.[8][9]
Q3: What are the recommended analytical techniques for N-Ethylpentylone quantification?
A3: The primary and most recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[5][6][10][11][12] This method offers high selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used; however, it's important to be aware that synthetic cathinones can be thermally labile and may degrade in the GC inlet, which can affect reproducibility.[8] Derivatization may sometimes be necessary to improve the thermal stability of the analyte for GC-MS analysis.[8]
Q4: What are the key validation parameters to assess when developing a quantitative method for N-Ethylpentylone?
A4: A comprehensive method validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[6][13] The key parameters to evaluate include:
-
Sensitivity and Linearity: This includes determining the Limit of Detection (LOD), Limit of Quantitation (LOQ), and the linear range of the assay.[6][11][12]
-
Specificity: Ensuring the method can differentiate N-Ethylpentylone from other potentially interfering substances.[6]
-
Accuracy and Imprecision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively.[6]
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Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.[6]
-
Recovery: Determining the efficiency of the extraction process.[6]
-
Carryover: Checking for the presence of the analyte in a blank sample following a high-concentration sample.[6]
-
Stability: Assessing the stability of N-Ethylpentylone in the biological matrix under various storage conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate LC column chemistry. 2. Mobile phase pH is not optimal. 3. Column degradation. | 1. Use a C18 column suitable for polar compounds. 2. Adjust the mobile phase pH to ensure N-Ethylpentylone is in a consistent ionic state. 3. Replace the column and use a guard column to prolong its life. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instability of the analyte. | 1. Automate sample preparation where possible. Ensure precise addition of the internal standard early in the process. 2. Use a deuterated internal standard (N-Ethylpentylone-d5). Optimize sample cleanup (e.g., SPE, LLE) to remove interfering matrix components.[5] 3. Investigate the stability of N-Ethylpentylone under your specific storage and handling conditions.[5] |
| Low Signal Intensity | 1. Inefficient extraction. 2. Ion suppression due to matrix effects. 3. Suboptimal MS/MS parameters. | 1. Optimize the extraction method (e.g., pH of the extraction solvent). 2. Improve sample cleanup. Dilute the sample if possible. 3. Tune the mass spectrometer specifically for N-Ethylpentylone and the chosen internal standard to determine the optimal precursor and product ions and collision energy. |
| Co-elution with Isomers | N,N-dimethylpentylone is an isomer of N-ethylpentylone. | Ensure the chromatographic method has sufficient resolution to separate N-Ethylpentylone from its isomers, such as N,N-dimethylpentylone. This may require adjusting the gradient, flow rate, or column chemistry.[14] |
| GC-MS: Poor Reproducibility | Thermal degradation of N-Ethylpentylone in the GC inlet.[8] | 1. Lower the injector temperature. 2. Use a deactivated liner. 3. Consider derivatization to improve thermal stability.[8] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., blood, urine), add the deuterated internal standard (e.g., N-Ethylpentylone-d5).
-
Dilution: Dilute the sample with a buffer (e.g., phosphate buffer) before loading it onto the SPE cartridge.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by the dilution buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then a weak organic solvent (e.g., methanol) to remove interferences.
-
Elution: Elute N-Ethylpentylone and the internal standard with a basic organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis Parameters
The following table provides typical starting parameters for LC-MS/MS analysis of N-Ethylpentylone. These should be optimized for your specific system.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min[5] |
| Injection Volume | 5 - 10 µL[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Monitor at least two transitions (quantifier and qualifier) for both N-Ethylpentylone and the internal standard. |
Visualizations
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for N-Ethylpentylone quantification.
References
- 1. N-Ethylpentylone-D5 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Ethylpentylone-D5 hydrochloride solution 100 μg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-乙基戊基酮-D5 盐酸盐 溶液 100 μg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ojp.gov [ojp.gov]
- 9. mdpi.com [mdpi.com]
- 10. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series [cfsre.org]
Impact of mobile phase additives on N-Ethylpentylone chromatographic separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase additives on the chromatographic separation of N-Ethylpentylone. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common mobile phase additives used for the analysis of N-Ethylpentylone by reversed-phase HPLC?
A1: For the analysis of N-Ethylpentylone, a basic compound, acidic mobile phase additives are commonly used to improve peak shape and achieve consistent retention. The most frequently employed additives are formic acid and ammonium formate.[1][2] These additives help to control the pH of the mobile phase and minimize undesirable interactions between the analyte and the stationary phase.
Q2: How does formic acid in the mobile phase affect the chromatography of N-Ethylpentylone?
A2: Formic acid is added to the mobile phase to lower the pH, typically to a range of 2-3.[3] At this low pH, the residual silanol groups on the silica-based stationary phase are protonated (Si-OH), reducing their ability to interact with the protonated amine group of N-Ethylpentylone. This minimization of secondary ionic interactions leads to more symmetrical peak shapes and reduces peak tailing.[3][4]
Q3: What is the role of ammonium formate in the mobile phase for N-Ethylpentylone analysis?
A3: Ammonium formate acts as a buffering agent, helping to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[5] It also increases the ionic strength of the mobile phase.[6] An increase in ionic strength can help to further mask residual silanol groups and improve peak shape for basic compounds like N-Ethylpentylone, especially when using low concentrations of formic acid.[6][7] In LC-MS applications, ammonium formate is a volatile buffer, making it compatible with mass spectrometry detection.
Q4: Can I use ammonium acetate instead of ammonium formate?
A4: While ammonium acetate is also a volatile buffer compatible with LC-MS, ammonium formate is often preferred for the analysis of basic compounds like N-Ethylpentylone. Formate buffers generally provide better sensitivity in positive ion mode electrospray ionization (ESI) compared to acetate buffers. The lower pH of formic acid/ammonium formate buffers (around pH 3-4) is also more effective at reducing silanol interactions compared to the slightly higher pH of acetic acid/ammonium acetate buffers (around pH 4-5).[8]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of N-Ethylpentylone.
Problem 1: Peak Tailing
-
Symptom: The peak for N-Ethylpentylone is asymmetrical with a pronounced tail.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | N-Ethylpentylone is a basic compound and can interact with residual, deprotonated silanol groups on the stationary phase. Solution: Lower the mobile phase pH to around 3 by adding 0.1% formic acid. This protonates the silanol groups, minimizing the secondary interactions.[3] |
| Insufficient Mobile Phase Ionic Strength | A low ionic strength mobile phase may not effectively mask the active sites on the stationary phase. Solution: Add a volatile salt like ammonium formate (e.g., 5-10 mM) to the mobile phase. This will increase the ionic strength and improve peak symmetry.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely issue. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Problem 2: Poor Resolution or Co-elution
-
Symptom: N-Ethylpentylone is not well separated from other analytes or matrix components.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | The organic modifier concentration may not be optimal for separation. Solution: Adjust the gradient profile or the isocratic composition of the mobile phase. A shallower gradient or a lower percentage of the organic solvent will generally increase retention and may improve resolution. |
| Suboptimal pH | The mobile phase pH can influence the retention of ionizable compounds. Solution: While a low pH is generally recommended for N-Ethylpentylone, slight adjustments to the formic acid concentration can alter selectivity. |
| Inefficient Column | The column may have lost its efficiency over time. Solution: Check the column's performance with a standard mixture. If efficiency is low, replace the column. |
Problem 3: Fluctuating Retention Times
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Symptom: The retention time for N-Ethylpentylone is not consistent between injections.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Unstable Mobile Phase pH | An unbuffered mobile phase can be susceptible to pH changes. Solution: Incorporate a buffer such as ammonium formate (5-10 mM) into your mobile phase to ensure a stable pH.[5] |
| Leaking HPLC System | Leaks in the pump, injector, or fittings can cause flow rate fluctuations, leading to variable retention times. Solution: Inspect the system for any visible leaks and ensure all fittings are secure. |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. Solution: Increase the column equilibration time to ensure the column is fully returned to the initial mobile phase conditions before the next injection. |
Quantitative Data Summary
The following table summarizes the typical impact of different mobile phase additives on the chromatographic performance of synthetic cathinones, including compounds structurally similar to N-Ethylpentylone. The values presented are illustrative and may vary depending on the specific column, instrument, and other experimental conditions.
| Mobile Phase Additive | Typical Concentration | Effect on Peak Asymmetry (Tailing Factor) | Effect on Retention Time | Effect on MS Signal Intensity (Positive ESI) |
| 0.1% Formic Acid | 0.1% (v/v) | Significant improvement (Tf ≈ 1.2-1.5) | May slightly decrease | Good |
| 5 mM Ammonium Formate + 0.1% Formic Acid | 5 mM + 0.1% (v/v) | Excellent improvement (Tf ≈ 1.0-1.2) | Generally stable | Very Good |
| 5 mM Ammonium Acetate + 0.1% Acetic Acid | 5 mM + 0.1% (v/v) | Good improvement (Tf ≈ 1.1-1.4) | Generally stable | Moderate |
Experimental Protocols
Detailed Methodology for N-Ethylpentylone Quantification in Biological Matrices
This protocol is based on established methods for the analysis of N-Ethylpentylone in biological samples.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
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To 200 µL of the biological sample (e.g., blood, urine), add an internal standard solution.
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Alkalinize the sample to approximately pH 9.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase column suitable for the analysis of basic compounds (e.g., C18, Biphenyl).
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[9]
-
Gradient Program: A suitable gradient to elute N-Ethylpentylone with good peak shape and separation from other components.
-
Flow Rate: Dependent on the column dimensions (typically 0.3-0.6 mL/min for analytical columns).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is recommended for high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualizations
Caption: Experimental workflow for N-Ethylpentylone analysis.
Caption: Troubleshooting logic for N-Ethylpentylone peak tailing.
References
- 1. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series [cfsre.org]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chemistry Considerations for Optimal Separation of Synthetic Cathinones
Welcome to the technical support center for the analysis of synthetic cathinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating synthetic cathinones?
A1: The most prevalent techniques for the separation of synthetic cathinones are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are also utilized, particularly for chiral separations.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for its sensitivity and specificity in detecting and quantifying synthetic cathinones in various biological samples.[1][2]
Q2: My primary challenge is separating positional isomers of synthetic cathinones. What column chemistry is recommended?
A2: Positional isomers of synthetic cathinones can be notoriously difficult to separate using traditional C18 columns due to their similar structures.[5] For these challenging separations, a biphenyl stationary phase is highly recommended.[5][6] The unique chemistry of the biphenyl phase provides enhanced pi-pi interactions, which are particularly effective for resolving aromatic positional isomers.[5][6] Using a methanolic mobile phase can further intensify these interactions, leading to better separation.[6]
Q3: I am struggling with the chiral separation of cathinone enantiomers. What are the best column choices?
A3: Since synthetic cathinones are chiral molecules, their enantiomers may exhibit different pharmacological and toxicological properties.[3][4][7] Therefore, chiral separation is crucial. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are the most commonly used and have proven highly effective for the enantioseparation of a wide range of cathinone derivatives, often in normal-phase or polar-organic modes.[3][4][8] Protein-based and crown-ether CSPs have also been successfully employed.[4] Additionally, ion-exchange type CSPs can be utilized for the enantioseparation of cathinone derivatives.[4]
Q4: I am observing poor peak shapes (e.g., tailing) for my cathinone analytes. What could be the cause and how can I fix it?
A4: Poor peak shape for basic compounds like cathinones is often due to secondary interactions with acidic silanol groups on the silica support of the stationary phase. To mitigate this, consider the following:
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Use a base-deactivated column: Many modern columns are specifically treated to reduce the activity of residual silanols.
-
Mobile Phase Additives: Adding a small amount of a basic modifier, like diethylamine or ammonium hydroxide, to the mobile phase can help to saturate the active sites and improve peak shape.[9]
-
pH Adjustment: The pH of the mobile phase is a critical parameter.[7] Maintaining an appropriate pH can ensure the cathinones are in a single ionic form, leading to sharper peaks.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or polymer-based columns, which can offer different selectivity and improved peak shape for basic analytes.
Q5: My cathinone samples seem to be degrading during analysis, especially with GC-MS. How can I prevent this?
A5: Synthetic cathinones can be susceptible to thermal degradation in the heated injection port of a gas chromatograph. Oxidative decomposition can also occur, leading to the formation of imine or enamine artifacts, which can complicate analysis.[10] To minimize degradation:
-
Lower the Injection Port Temperature: Use the lowest possible temperature that still allows for efficient volatilization of the analytes.[10]
-
Use a Derivatization Agent: Derivatization can improve the thermal stability and chromatographic behavior of cathinones.[1] For GC-MS, trifluoroacetyl-L-prolyl chloride (L-TPC) has been used as a chiral derivatization agent.[4]
-
Reduce Residence Time: A faster injection and transfer to the column can limit the time the analyte spends in the hot inlet.[10]
-
Ensure Inlet Inertness: Active sites in the GC inlet liner can promote degradation. Using a deactivated liner is crucial.[10]
-
Consider LC-MS/MS: As a non-destructive technique that does not require high temperatures for sample introduction, LC-MS/MS is often preferred to avoid thermal degradation issues associated with GC-MS.[11]
Q6: What is the impact of mobile phase pH on the retention and separation of synthetic cathinones?
A6: The pH of the mobile phase significantly influences the retention and selectivity of cathinone separation, as these compounds are basic and can exist in protonated or neutral forms depending on the pH. Cathinones are generally more stable in acidic conditions.[12] Adjusting the mobile phase pH can alter the ionization state of the analytes, thereby affecting their interaction with the stationary phase and influencing retention times and separation efficiency.[7] For instance, in reversed-phase chromatography, increasing the pH may decrease the retention of protonated cathinones on a C18 column. Careful optimization of pH is essential for developing a robust separation method.
Troubleshooting Guides
Table 1: Troubleshooting Poor Separation of Synthetic Cathinone Isomers
| Symptom | Potential Cause | Recommended Solution |
| Co-elution or poor resolution of positional isomers | Insufficient selectivity of the stationary phase. | Switch to a Biphenyl or Pentafluorophenyl (PFP) column to enhance pi-pi interactions.[5][6] |
| Mobile phase composition is not optimal. | Optimize the organic modifier (e.g., methanol vs. acetonitrile) and the percentage of the organic component. Methanol can enhance pi-pi interactions with a biphenyl phase.[6] | |
| Inappropriate column temperature. | Vary the column temperature. Lower temperatures can sometimes improve resolution, while higher temperatures can increase efficiency. | |
| Inconsistent retention times for isomers | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and use a column oven for precise temperature control. |
| Column degradation. | Replace the column or use a guard column to protect the analytical column. |
Table 2: Troubleshooting Chiral Separation of Cathinone Enantiomers
| Symptom | Potential Cause | Recommended Solution |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP) selection. | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Polysaccharide-based CSPs are often a good starting point.[3][4] |
| Incompatible mobile phase. | For polysaccharide CSPs, try normal-phase (e.g., heptane/propan-2-ol) or polar-organic modes. Optimize the mobile phase additives (e.g., diethylamine).[9] | |
| Poor resolution of enantiomers | Suboptimal mobile phase composition. | Fine-tune the ratio of the mobile phase components. Small changes can have a significant impact on chiral recognition. |
| Low column efficiency. | Decrease the flow rate or use a longer column with a smaller particle size. | |
| Peak tailing for enantiomers | Secondary interactions with the stationary phase. | Add a basic modifier to the mobile phase. Ensure the sample solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: General Method for Achiral Separation of Positional Isomers using a Biphenyl Column
This protocol provides a starting point for the separation of challenging synthetic cathinone isomers like α-PHP and α-PiHP.[6]
-
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic at 26% B for 4 minutes.
-
Column Temperature: 30°C.
-
Injection Volume: 3 µL.
-
Detection: MS/MS (Mass Spectrometry).
Note: This is an isocratic method designed for rapid separation. For more complex mixtures, a gradient elution may be necessary.
Protocol 2: General Method for Chiral Separation using a Polysaccharide-Based CSP
This protocol is a general guideline for the enantioseparation of synthetic cathinones.[9]
-
Column: Chiral ART Amylose-SA (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: Heptane/propan-2-ol/diethylamine (95/5/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Note: The mobile phase composition may require significant optimization for different cathinone derivatives.
Visualizations
References
- 1. DSpace [openresearch.okstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 6. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unodc.org [unodc.org]
- 11. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
Enhancing sensitivity for low-level detection of N-Ethylpentylone in oral fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for low-level detection of N-Ethylpentylone (NEP) in oral fluid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of N-Ethylpentylone found in oral fluid specimens?
A1: The concentration of N-Ethylpentylone in oral fluid can vary significantly depending on the dosage and time of consumption. In oral fluid specimens collected from recreational drug users, concentrations have been found to range from 12.6 to 1,377 ng/mL.[1][2]
Q2: What is the stability of N-Ethylpentylone in oral fluid samples under different storage conditions?
A2: The stability of synthetic cathinones, including N-Ethylpentylone, in oral fluid is a critical factor for accurate quantification. Studies have shown that significant losses can occur at room temperature in both neat and preserved oral fluid samples.[3][4] For optimal stability, it is recommended to store oral fluid samples at -20°C.[3][4] One study found that at room temperature, losses of up to 71.2% to 100% were observed in neat and preserved samples stored for up to one month.[3] At 4°C, losses of up to 88.2% occurred in neat oral fluid and certain preserved samples, while samples in Quantisal buffer showed losses of up to 34%.[3] All sample types were generally stable when stored at -20°C and after three freeze-thaw cycles.[3]
Q3: What are the recommended analytical techniques for the sensitive detection of N-Ethylpentylone in oral fluid?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the sensitive and selective detection of N-Ethylpentylone in oral fluid.[1][5][6] This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.[7]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
Possible Cause: Inefficient sample preparation and extraction.
Solution:
-
Optimize Extraction Method: Different extraction techniques yield varying recoveries. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are generally more effective in removing matrix interferences and improving recovery compared to a simple "dilute-and-shoot" method.[8] For instance, a study comparing sample preparation techniques found that SLE provided a cleaner extract and better sensitivity for a panel of drugs of abuse.[8]
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction of N-Ethylpentylone, which is a basic compound. Adjusting the pH to an alkaline condition (e.g., pH 9) with a buffer like ammonium hydroxide can improve extraction efficiency with organic solvents like ethyl acetate.[1]
-
Solvent Selection: The choice of elution solvent in SPE or the organic solvent in LLE/SLE is crucial. Dichloromethane has been effectively used as an extraction solvent in SLE methods for drugs of abuse in oral fluid.[9]
Issue 2: Poor Sensitivity and High Limit of Detection (LOD)
Possible Cause: Matrix effects and/or sub-optimal instrument parameters.
Solution:
-
Minimize Matrix Effects: Oral fluid contains various endogenous and exogenous substances that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10]
-
Effective Sample Cleanup: Employing rigorous sample cleanup procedures like SPE or SLE is essential to remove interfering matrix components.[8][10]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the actual samples (e.g., synthetic oral fluid) to compensate for matrix effects.[8]
-
-
Optimize Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Utilize MRM mode on a triple quadrupole mass spectrometer to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for N-Ethylpentylone.[3]
-
Ion Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of N-Ethylpentylone.
-
Issue 3: Inconsistent and Irreproducible Results
Possible Cause: Sample collection variability, analyte instability, or improper internal standard selection.
Solution:
-
Standardize Sample Collection: Use standardized oral fluid collection devices to ensure consistent sample volume and buffer dilution. The type of collection device and the buffer used can impact the stability and recovery of the analyte.[3][8]
-
Internal Standard Selection: Use a stable, isotopically labeled internal standard (e.g., N-Ethylpentylone-d5) to compensate for variations in extraction efficiency, matrix effects, and instrument response. MDMA-d5 has also been used as an internal standard in the analysis of N-ethylpentylone.[1]
-
Adhere to Proper Storage Conditions: As highlighted in the FAQs, strict adherence to recommended storage temperatures (-20°C) is crucial to prevent analyte degradation and ensure the integrity of the samples over time.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the detection of N-Ethylpentylone and other synthetic cathinones in oral fluid.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for N-Ethylpentylone in Oral Fluid
| Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | 1 | 5 | [6] |
| LC-QTOF-MS (TOF mode) | 0.25 | Not Reported | [10] |
| LC-QTOF-MS (AIF mode) | 0.25 - 2.5 | Not Reported | [10] |
| UHPLC-MS/MS | 0.75 - 1 | 1 | [3] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Key Advantages | Typical Recovery | Reference |
| Dilute-and-Shoot | Simple, fast | Lower, prone to matrix effects | [8] |
| Supported Liquid Extraction (SLE) | High throughput, good cleanup | High | [8] |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high concentration factor | 87.2 - 116.8% (for a panel of cathinones) | [3] |
| Salt-Assisted Liquid-Liquid Extraction (SALLE) | Simple, cost-effective | Moderate to high | [8] |
Experimental Protocols
Supported Liquid Extraction (SLE) followed by LC-MS/MS
This protocol is based on a method for the analysis of drugs of abuse in oral fluid.[8]
a. Sample Pre-treatment:
-
To 100 µL of the oral fluid/buffer mixture, add 100 µL of 5% ammonium hydroxide and 20 µL of the internal standard solution.
-
Vortex the sample.
b. Supported Liquid Extraction:
-
Load 200 µL of the pre-treated sample onto a 200 mg Resprep SLE cartridge.
-
Apply a light vacuum for a few seconds to initiate the loading of the sample into the sorbent bed.
c. Analyte Elution:
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
d. Reconstitution and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) followed by UHPLC-MS/MS
This protocol is adapted from a method for the determination of synthetic cathinones in preserved oral fluid.[3]
a. Sample Preparation:
-
Use 400 µL of the oral fluid-Quantisal buffer mixture (100 µL oral fluid and 300 µL buffer).
b. Solid-Phase Extraction:
-
Condition a cation exchange SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
c. Analysis:
-
Evaporate the eluate.
-
Reconstitute in the mobile phase.
-
Analyze using a UHPLC-MS/MS system with a reverse-phase column and a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
Visualizations
Caption: Workflow for N-Ethylpentylone detection using SLE.
Caption: Troubleshooting low sensitivity in N-Ethylpentylone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. The Detection of Novel Stimulants in Oral Fluid from Users Reporting Ecstasy, Molly and MDMA Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 9. biotage.com [biotage.com]
- 10. ojp.gov [ojp.gov]
Validation & Comparative
Validation of an LC-MS/MS Method for N-Ethylpentylone in Accordance with SWGTOX Guidelines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Ethylpentylone, a synthetic cathinone, following the guidelines established by the Scientific Working Group for Forensic Toxicology (SWGTOX). For comparative purposes, data from an alternative LC-MS/MS method for the analysis of seven synthetic cathinones, including N-Ethylpentylone, is also presented. This guide is intended to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for the detection of this new psychoactive substance.
It is important to note that while the SWGTOX guidelines have been a cornerstone in forensic toxicology, they have been updated and largely replaced by the ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology.[1][2] Laboratories are encouraged to consult the latest ANSI/ASB standards for current best practices.[2]
Comparison of Validated LC-MS/MS Methods for N-Ethylpentylone
The following table summarizes the quantitative validation parameters for two distinct LC-MS/MS methods for the analysis of N-Ethylpentylone in biological matrices. Method 1 was specifically validated for N-Ethylpentylone in whole blood according to SWGTOX guidelines, while Method 2 presents a validated method for seven synthetic cathinones, including N-Ethylpentylone, in postmortem specimens.
| Validation Parameter | Method 1: N-Ethylpentylone in Whole Blood[3][4] | Method 2: Seven Synthetic Cathinones (including N-Ethylpentylone) in Postmortem Specimens[5][6][7] |
| Limit of Detection (LOD) | 1 ng/mL | Not explicitly stated |
| Limit of Quantitation (LOQ) | 5 ng/mL | 0.01 mg/L (10 ng/mL) |
| Linearity Range | 5 - 500 ng/mL | 0.01 - 0.5 mg/L (10 - 500 ng/mL) |
| Calibration Model | 1/x² weighted linear regression | Not explicitly stated |
| Intra-day Imprecision | < 9.0% RSD | Not explicitly stated |
| Inter-day Imprecision | < 9.0% RSD | Not explicitly stated |
| Accuracy (Bias) | Not explicitly stated | Not explicitly stated |
| Recovery | > 81.3% | Not explicitly stated |
| Matrix Effects | Minimal at low and high QC concentrations | Not explicitly stated |
| Carryover | No carryover observed at 500 ng/mL | Not explicitly stated |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and adaptation of these methods. The following sections outline the key aspects of the experimental protocols for the two compared methods.
Method 1: N-Ethylpentylone in Whole Blood
This method was developed and validated for the determination of N-Ethylpentylone concentrations in whole blood.[3]
Sample Preparation:
-
Standard and Quality Control (QC) Preparation: A stock solution of N-Ethylpentylone was prepared in methanol.[3] Calibrator working solutions (0.05, 0.1, 0.5, 1, 2.5, and 5 µg/mL) and QC working solutions (low: 0.15 µg/mL, medium: 2 µg/mL, and high: 4 µg/mL) were prepared by diluting the stock solution in methanol.[3] The internal standard (IS) used was MDMA-d5.[3]
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode was used.[3]
-
Chromatographic Conditions:
-
Mobile Phase Flow Rate: 0.5 mL/min[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[3]
-
Source Temperature: 400 °C[3]
-
Capillary Voltage: 4.5 kV[3]
-
Nebulizer Gas (N₂) Flow: 3 L/min[3]
-
Desolvation Line (DL) Temperature: 250 °C[3]
-
Drying Gas (N₂) Flow: 15 L/min[3]
-
Collision Induced Dissociation Gas (Ar) Pressure: 230 kPa[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM), with two transitions monitored for each analyte (one for quantification and one for confirmation).[3]
-
Method 2: Seven Synthetic Cathinones in Postmortem Specimens
This method was validated for the simultaneous quantification of seven synthetic cathinones, including N-Ethylpentylone, in various postmortem specimens such as iliac blood, serum, liver, and brain.[6][7]
Sample Preparation:
-
Extraction: Solid-phase extraction was utilized for sample preparation.[6][7]
-
Standard and Quality Control (QC) Preparation: Calibration standards were prepared by serial dilution at concentrations of 5,000, 2,500, 1,000, 500, 200, 100, and 50 ng/mL for all analytes.[7] Two positive control solutions were prepared at 200 and 4,000 ng/mL.[7]
LC-MS/MS Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization source was used.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization[7]
-
Experimental Workflow for N-Ethylpentylone Analysis by LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of N-Ethylpentylone using LC-MS/MS, from sample receipt to final data analysis.
Caption: A generalized workflow for the LC-MS/MS analysis of N-Ethylpentylone.
SWGTOX Method Validation Parameters
The SWGTOX guidelines delineate a comprehensive set of parameters that must be evaluated to ensure a method is fit for its intended purpose in forensic toxicology.[8][9][10] These include:
-
Bias and Precision: Assessing the accuracy and reproducibility of the method.[9]
-
Calibration Model: Determining the relationship between the analytical response and the concentration of the analyte.[9]
-
Carryover: Evaluating the potential for a high-concentration sample to affect a subsequent blank or low-concentration sample.[9]
-
Interference Studies: Investigating the potential for other substances to affect the analysis of the target analyte.[9]
-
Ionization Suppression/Enhancement: Assessing the impact of the sample matrix on the ionization efficiency of the analyte.[9]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[9]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.[9]
-
Dilution Integrity: Ensuring that a sample can be diluted to fall within the linear range of the assay without affecting the accuracy of the measurement.[9]
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions.[9]
This guide provides a foundational comparison of validated LC-MS/MS methods for N-Ethylpentylone. Researchers and professionals are encouraged to consult the primary literature and current regulatory guidelines to ensure the development and implementation of robust and reliable analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX’s Version: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analysis of N-Ethylpentylone: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like N-Ethylpentylone (also known as ephylone) presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of this synthetic cathinone in various biological matrices. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of N-Ethylpentylone, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the analysis of N-Ethylpentylone using LC-MS/MS and GC-MS/MS. It is important to note that these values are derived from different studies, utilizing varied matrices and methodologies, and therefore should be considered as representative examples rather than a direct, controlled comparison.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 1 ng/mL (whole blood)[1][2] | Not explicitly stated in the provided search results. |
| Limit of Quantitation (LOQ) | 5 ng/mL (whole blood)[1][2] | Not explicitly stated in the provided search results. |
| Linearity | 5 - 500 ng/mL (whole blood)[1][2], 0.01 - 0.5 mg/L (postmortem specimens)[3][4][5] | Not explicitly stated in the provided search results. |
| Precision (%RSD) | < 9.0% (intra- and inter-day)[1] | Not explicitly stated in the provided search results. |
| Recovery | > 81.3%[1] | Not explicitly stated in the provided search results. |
| Matrix | Whole blood[1][2], Postmortem iliac blood, serum, liver, and brain[3][4][5], Urine[6][7], Oral fluid[8] | Oral fluid and sweat[9][10] |
General Analytical Workflow
The following diagram illustrates the general workflow for the analysis of N-Ethylpentylone using both GC-MS and LC-MS/MS.
Experimental Protocols
LC-MS/MS Method for N-Ethylpentylone in Whole Blood
This protocol is a synthesized example based on published methodologies.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 25 µL of internal standard solution (e.g., MDMA-d5).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl column is commonly used for the separation of synthetic cathinones. For example, a Restek Force Biphenyl column (50 × 2.1 mm, 1.8 μm).[1]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol with 2 mM ammonium formate and 0.1% formic acid).[1]
-
Flow Rate: Typically around 0.5 mL/min.[1]
-
Column Temperature: Maintained at around 50 °C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Source Parameters: Optimized for N-Ethylpentylone, including nebulizer gas flow, drying gas flow, capillary voltage, and source temperature.
-
Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for N-Ethylpentylone and the internal standard.
GC-MS/MS Method for N-Ethylpentylone in Oral Fluid
This protocol is a synthesized example based on published methodologies.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To the oral fluid sample, add an internal standard (e.g., methylone-d3) and a buffer (e.g., 0.5 M ammonium hydrogen carbonate).[9]
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.[9]
-
Separate the organic layer and evaporate it to dryness under a nitrogen stream.[9]
-
Derivatize the residue with an agent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 70 °C for 15 minutes.[9]
-
Evaporate the mixture to dryness again and reconstitute the final residue in ethyl acetate for injection.[9]
2. Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless or multimode inlet.
-
Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is commonly used.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Injector Temperature: Typically set around 270-280 °C.[9][11]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped up to 280°C.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electron ionization (EI) mode.
-
Ion Source Temperature: Typically around 230 °C.[11]
-
Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ions for N-Ethylpentylone and its derivative.
Comparison of Techniques
LC-MS/MS
Advantages:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity, allowing for the detection of low concentrations of N-Ethylpentylone and its metabolites in complex matrices.[6][7]
-
Minimal Sample Preparation: For some applications, LC-MS/MS may require less extensive sample cleanup and derivatization compared to GC-MS, particularly for polar and thermally labile compounds.[7]
-
Versatility: Suitable for a wide range of biological matrices, including blood, urine, oral fluid, and tissue.[1][3][6][8]
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification.[6] Careful validation and the use of appropriate internal standards are necessary to mitigate these effects.
-
Instrumentation Cost and Complexity: LC-MS/MS systems are generally more expensive and complex to operate and maintain than GC-MS systems.
GC-MS
Advantages:
-
High Chromatographic Resolution: GC offers excellent separation efficiency for volatile and semi-volatile compounds.
-
Robust and Reliable: GC-MS is a well-established and robust technique widely used in forensic toxicology.
-
Reproducible Fragmentation Patterns: Electron ionization (EI) produces reproducible mass spectra that can be compared against established libraries for compound identification.[12]
Disadvantages:
-
Derivatization Often Required: N-Ethylpentylone, like many cathinones, may require derivatization to improve its volatility and chromatographic properties, adding a step to the sample preparation process and potentially introducing variability.[7][13]
-
Thermal Degradation: Some analytes can be thermally labile and may degrade in the hot GC injector.
-
Isomer Differentiation Challenges: Differentiating between isomers of synthetic cathinones can be challenging with GC-MS alone and may require specialized analytical approaches or complementary techniques.[14][15]
Conclusion
Both GC-MS and LC-MS/MS are powerful and effective techniques for the analysis of N-Ethylpentylone. The choice between the two often depends on the specific requirements of the analysis, including the matrix, the required sensitivity, sample throughput, and available instrumentation.
LC-MS/MS is often favored for its high sensitivity and specificity, particularly for the analysis of biological fluids where low detection limits are crucial. The ability to analyze compounds without derivatization can also simplify sample preparation.
GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), remains a valuable and reliable tool. It is a robust and widely available technique, and its reproducible fragmentation patterns are advantageous for compound identification. However, the potential need for derivatization and challenges in isomer differentiation should be considered.
For comprehensive and unambiguous identification and quantification of N-Ethylpentylone, especially in complex forensic cases, the use of orthogonal techniques or a combination of both GC-MS and LC-MS/MS may be beneficial.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Ethyl Pentylone (Ephylone) Intoxications: Quantitative Confirmation and Metabolite Identification in Authentic Human Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study [mdpi.com]
- 10. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swgdrug.org [swgdrug.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nist.gov [nist.gov]
Navigating the Analytical Challenge of N-Ethylpentylone: A Comparative Guide to Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like N-ethylpentylone presents a significant hurdle for clinical and forensic toxicology. Standard immunoassay screening panels, often the first line of defense in drug testing, may not reliably detect these new compounds, leading to potential false negatives. Furthermore, the structural similarity of N-ethylpentylone to controlled substances like amphetamines and methamphetamines raises the possibility of cross-reactivity, which could result in false-positive findings. This guide provides a comparative overview of the current understanding of N-ethylpentylone's cross-reactivity in various immunoassay kits, supported by available experimental data and detailed methodologies for further research.
Data Presentation: Uncovering a Critical Knowledge Gap
A comprehensive review of existing scientific literature reveals a notable scarcity of specific quantitative data on the cross-reactivity of N-ethylpentylone in commercially available immunoassay kits. While numerous studies have investigated the cross-reactivity of synthetic cathinones as a class, detailed percentage cross-reactivity or the minimum concentration required to elicit a positive result for N-ethylpentylone specifically are not well-documented.
However, valuable insights can be gleaned from studies on structurally similar compounds. For instance, research on eutylone, a close structural analog of N-ethylpentylone, indicated no cross-reactivity with a particular amphetamine ELISA kit. This finding, while not directly applicable to N-ethylpentylone, suggests that the specific molecular structure plays a crucial role in antibody recognition.
To provide a framework for understanding potential cross-reactivity, the following table summarizes findings for other synthetic cathinones in common immunoassay platforms. It is imperative to note that these values should not be extrapolated to N-ethylpentylone and are presented for illustrative purposes only.
| Immunoassay Kit (Target Analyte) | Synthetic Cathinone | % Cross-Reactivity | Reference |
| Amphetamine ELISA | Mephedrone | <1% - 5% | [Generic finding from multiple studies] |
| Methamphetamine ELISA | Methcathinone | Variable | [Generic finding from multiple studies] |
| CEDIA Amphetamine/Ecstasy | Methylone | Significant | [Generic finding from multiple studies] |
| EMIT II Plus Amphetamine | MDPV | Low to negligible | [Generic finding from multiple studies] |
Note: The lack of specific data for N-ethylpentylone underscores the critical need for dedicated research in this area to ensure accurate and reliable drug screening.
Experimental Protocols: A Roadmap for In-House Validation
Given the absence of comprehensive cross-reactivity data, laboratories are strongly encouraged to perform in-house validation studies for N-ethylpentylone with their specific immunoassay platforms. The following is a generalized experimental protocol for assessing the cross-reactivity of N-ethylpentylone in common immunoassay formats such as ELISA and EMIT.
Objective: To determine the concentration of N-ethylpentylone and its major metabolites that produce a positive result in a specific immunoassay and to calculate the percentage cross-reactivity relative to the target analyte.
Materials:
-
Immunoassay kit (e.g., Amphetamine ELISA, CEDIA Amphetamine/Ecstasy Assay)
-
N-ethylpentylone standard (certified reference material)
-
Major metabolites of N-ethylpentylone (if available)
-
Drug-free urine or serum matrix
-
Calibrators and controls provided with the immunoassay kit
-
Microplate reader or automated immunoassay analyzer
-
Pipettes, tubes, and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare a primary stock solution of N-ethylpentylone and its metabolites in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Samples: Perform serial dilutions of the stock solutions in the drug-free matrix to create a range of concentrations. The concentration range should span from below the assay's limit of detection to concentrations that are likely to produce a positive result.
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay kit being used.
-
Run the assay with the kit calibrators and controls to ensure the validity of the assay run.
-
Analyze the spiked samples containing N-ethylpentylone or its metabolites.
-
-
Data Analysis:
-
Determine the lowest concentration of N-ethylpentylone or its metabolite that produces a positive result according to the assay's cutoff criteria.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of N-ethylpentylone at Cutoff) x 100
-
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Logical relationship of structural similarity and immunoassay cross-reactivity.
Comparative Potency of N-Ethylpentylone and Other Synthetic Cathinones: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of N-Ethylpentylone and other selected synthetic cathinones at the primary monoamine transporters. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: In Vitro Potency at Monoamine Transporters
The following table summarizes the 50% inhibitory concentrations (IC50) of N-Ethylpentylone and other synthetic cathinones at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower IC50 values indicate higher potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Action |
| N-Ethylpentylone | 37 - 54.9 | 105 - 114 | 383 - 460 | Reuptake Inhibitor[1][2][3] |
| Pentylone | ~120 | - | - | Reuptake Inhibitor[4] |
| Pentedrone | - | - | - | Dopamine Uptake Inhibitor[5] |
| N-ethyl-pentedrone (NEPD) | - | - | - | Dopamine Uptake Inhibitor[5] |
| MDPV | <10 | <10 | >1000 | Reuptake Inhibitor[6][7] |
| Mephedrone | ~1000 | ~1000 | ~1000 | Releaser/Reuptake Inhibitor[6] |
| Methylone | - | - | - | Releaser/Reuptake Inhibitor[6] |
| Cocaine | ~300 | ~500 | ~300 | Reuptake Inhibitor |
| Methamphetamine | ~100 | ~100 | >10000 | Releaser |
Note: IC50 values can vary between studies due to different experimental conditions. The ranges provided reflect this variability. Some values were not available in the reviewed literature.
Experimental Protocols
The in vitro potency of synthetic cathinones is primarily determined through radioligand binding or uptake inhibition assays using various preparations.
1. Rat Brain Synaptosome Preparation: This method involves the isolation of nerve terminals (synaptosomes) from specific brain regions of rats, such as the striatum. The protocol generally includes:
-
Homogenization of brain tissue in a buffered sucrose solution.
-
Differential centrifugation to pellet the synaptosomes.
-
Resuspension of the synaptosomal pellet in an appropriate assay buffer.
2. Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK 293) cells are a common cell line used in these studies.[8] These cells are cultured and then transiently or stably transfected with the cDNA encoding for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
3. Uptake Inhibition Assay: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into synaptosomes or transfected cells.
-
Synaptosomes or cells are pre-incubated with various concentrations of the test compound (e.g., N-Ethylpentylone).
-
The radiolabeled substrate is then added to initiate the uptake reaction.
-
After a specific incubation period, the uptake is terminated by rapid filtration or by washing the cells.
-
The amount of radioactivity accumulated inside the synaptosomes or cells is quantified using liquid scintillation counting.
-
IC50 values are then calculated by fitting the concentration-response data to a sigmoidal curve.
4. Neurotransmitter Release Assay: To determine if a compound acts as a substrate (releaser), synaptosomes or transfected cells are preloaded with a radiolabeled neurotransmitter. The ability of the test compound to evoke the release of the radiolabeled neurotransmitter is then measured.[2]
Mandatory Visualization
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 4. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 6. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
N-Ethylpentylone vs. Pentedrone: A Comparative Pharmacological Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological properties, mechanisms of action, and in vivo effects of the synthetic cathinones N-Ethylpentylone and Pentedrone.
This guide provides a detailed comparison of the pharmacological profiles of N-Ethylpentylone (also known as ephylone) and pentedrone, two synthetic cathinone derivatives that act as central nervous system stimulants. Both compounds interact with monoamine transporters, but exhibit distinct potencies and selectivities that underpin their unique psychoactive and physiological effects. This document summarizes key quantitative data, outlines experimental methodologies for their assessment, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: Quantitative Comparison of Monoamine Transporter Inhibition
The primary mechanism of action for both N-Ethylpentylone and pentedrone is the inhibition of monoamine reuptake, specifically targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This inhibition leads to increased extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.[2] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| N-Ethylpentylone | 37[3][4][5] | 105[3][4][5] | 383[3][4][5] |
| Pentedrone | 2,500 (2.5 µM)[6] | 610 (0.61 µM)[6] | 135,000 (135 µM)[6] |
Note: Lower IC50 values indicate greater potency at the transporter.
N-Ethylpentylone demonstrates significantly higher potency as an inhibitor of DAT, NET, and SERT compared to pentedrone.[3][4][5][6] Notably, N-Ethylpentylone is a potent inhibitor at DAT and NET, with a somewhat lower potency at SERT.[3][4][5] Pentedrone, on the other hand, is a considerably weaker inhibitor across all three transporters, with its most potent action at NET.[6] In vitro studies have shown that N-Ethylpentylone acts as a pure reuptake inhibitor and does not induce transporter-mediated release of neurotransmitters, a mechanism similar to cocaine.[3] Pentedrone also functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing monoamine release.[6]
Experimental Protocols
In Vitro: Neurotransmitter Uptake Inhibition Assay
The IC50 values presented in this guide are typically determined using in vitro neurotransmitter uptake inhibition assays. These assays are crucial for characterizing the potency and selectivity of compounds at monoamine transporters.
Objective: To determine the concentration of a test compound (N-Ethylpentylone or pentedrone) required to inhibit 50% of the uptake of a specific radiolabeled neurotransmitter into cells expressing the corresponding transporter.
General Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are genetically engineered to stably express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[7] These cells are cultured in appropriate media until they reach a suitable confluence for the assay.
-
Assay Preparation: The cultured cells are harvested and plated in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (N-Ethylpentylone or pentedrone). A vehicle control (without the test compound) is also included.
-
Radioligand Addition: A specific radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to the wells to initiate the uptake process.[8]
-
Uptake Termination: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The cells are lysed, and the amount of radioactivity that has been taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter, which is the IC50 value.
dot
In Vivo: Behavioral Pharmacology Studies
To understand the physiological and behavioral effects of N-Ethylpentylone and pentedrone, in vivo studies are conducted, typically in rodent models.
1. Locomotor Activity:
-
Objective: To assess the stimulant effects of the compounds by measuring changes in spontaneous movement.
-
Methodology: Rodents are administered with varying doses of N-Ethylpentylone, pentedrone, or a saline control, typically via intraperitoneal (i.p.) injection.[9] Their locomotor activity (e.g., distance traveled, rearing frequency) is then recorded in an open-field arena using automated tracking systems. Dose-dependent increases in locomotor activity are indicative of stimulant properties.[9][10]
2. Conditioned Place Preference (CPP):
-
Objective: To evaluate the rewarding and reinforcing properties of the drugs.
-
Methodology: The CPP paradigm involves a multi-day procedure.[11]
-
Pre-Conditioning: On the first day, the animal's baseline preference for two distinct compartments of a chamber is measured.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving saline.
-
Post-Conditioning (Test): The animal is then allowed to freely explore both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding effects.
-
3. Intravenous Self-Administration (IVSA):
-
Objective: To directly measure the reinforcing efficacy of a drug, which is a strong predictor of its abuse potential.
-
Methodology: Animals are surgically implanted with an intravenous catheter.[12] They are then placed in an operant chamber where they can press a lever to receive an infusion of the drug.[12] An increase in lever pressing for the drug infusion compared to a saline control demonstrates the reinforcing properties of the substance.
Mandatory Visualization
dot
In Vivo Effects: A Comparative Overview
Animal studies have demonstrated that both N-Ethylpentylone and pentedrone exhibit psychostimulant and reinforcing effects.
-
N-Ethylpentylone: In rodents, N-Ethylpentylone has been shown to dose-dependently increase locomotor activity.[5] It also produces rewarding effects, as evidenced by conditioned place preference.[5]
-
Pentedrone: Similarly, pentedrone stimulates locomotor activity in a dose-dependent manner and has been found to be self-administered by rodents, indicating its reinforcing properties.[6] It also produces conditioned place preference.[6] Studies comparing the locomotor effects have suggested that while the maximum effect may be similar to other cathinones, the duration of action for pentedrone might be longer.[9]
Conclusion
N-Ethylpentylone and pentedrone are both synthetic cathinones that act as monoamine reuptake inhibitors. However, a detailed pharmacological comparison reveals significant differences in their potency and selectivity. N-Ethylpentylone is a substantially more potent inhibitor of DAT, NET, and SERT than pentedrone. This higher potency likely contributes to its distinct psychoactive profile and may be associated with a different risk profile. The experimental data and methodologies outlined in this guide provide a foundation for further research into the nuanced pharmacological differences between these two compounds, which is essential for understanding their potential for abuse and for the development of effective public health responses.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 6. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of N-Ethylpentylone: A Comparative Analysis with Cocaine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of N-Ethylpentylone, a synthetic cathinone, against the well-characterized psychostimulants, cocaine and methamphetamine. The data presented herein focuses on the interactions of these compounds with monoamine transporters, which are the primary targets for their psychoactive effects.
Data Presentation: Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activity of N-Ethylpentylone, cocaine, and methamphetamine on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| N-Ethylpentylone | 37[1][2] | 105[1][2] | 383[1][2] |
| Cocaine | 700[3] | ~1000 (Ki) | - |
| Methamphetamine | - | - | - |
| Note: Methamphetamine's primary mechanism of action is as a monoamine releasing agent, not a reuptake inhibitor. Therefore, IC50 values for transporter inhibition are not the most relevant measure of its in vitro activity and are not consistently reported in the literature. |
Experimental Protocols
The data presented in this guide were obtained through established in vitro assays designed to measure the interaction of compounds with monoamine transporters. The following are detailed methodologies for the key experiments cited.
Monoamine Transporter Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent.
2. Radioligand Uptake Assay:
-
Transfected cells are plated in 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with various concentrations of the test compound (N-Ethylpentylone, cocaine, or methamphetamine) for a predetermined period at 37°C.
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well.
-
Uptake is allowed to proceed for a short period (typically 10-20 minutes) at 37°C.
-
The uptake reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no test compound).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
1. Synaptosome Preparation:
-
Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from the brain tissue of rats (e.g., striatum for dopamine release).
-
The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
2. Radioligand Loading and Release:
-
Synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake and storage in synaptic vesicles.
-
After loading, the synaptosomes are washed to remove excess extracellular radiolabel.
-
The loaded synaptosomes are then superfused with a physiological buffer.
-
After a stable baseline of radioactivity is established in the superfusate, the test compound is introduced into the superfusion buffer at various concentrations.
-
Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
3. Data Analysis:
-
The amount of neurotransmitter release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the superfusion.
-
EC50 values, representing the concentration of the compound that elicits 50% of the maximal release, are calculated from the concentration-response curves.
Mechanism of Action Visualization
The following diagrams illustrate the distinct mechanisms of action of N-Ethylpentylone, cocaine, and methamphetamine at the monoamine transporter.
Caption: Mechanism of N-Ethylpentylone and Cocaine as reuptake inhibitors.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for N-Ethylpentylone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methods for N-Ethylpentylone (ephylone), a synthetic cathinone of significant interest in forensic toxicology and pharmacological research. We will delve into the performance of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, supported by experimental data to inform your selection of the most suitable technique for your analytical needs.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the key performance metrics for the different extraction methods based on data from various studies. This allows for a direct comparison of their efficiency and sensitivity in extracting N-Ethylpentylone from biological matrices, primarily blood and urine.
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Modified QuEChERS |
| Recovery (%) | 91.5 - 100.2[1] | 81 - 93 (for a panel of 22 cathinones including N-Ethylpentylone)[2] | Data for a panel of NPS including cathinones suggests good recovery, specific % for N-Ethylpentylone not detailed. |
| Limit of Detection (LOD) | ~1 ng/mL[3] | 5 ng/mL[4] | 0.4 - 16 ng/mL (for a panel of 79 NPS) |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | 0.25 - 5 ng/mL[2] | 0.4 - 16 ng/mL (for a panel of 79 NPS) |
| Matrix Effect (%) | 117 - 127 (ion enhancement)[1] | Within acceptable thresholds[2] | Not explicitly detailed for N-Ethylpentylone. |
| Processing Time | Moderate | Can be faster than LLE, especially with automation.[5] | Fast |
| Solvent Consumption | High | Reduced compared to LLE.[5] | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be a reference for researchers looking to implement these extraction techniques.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the determination of N-Ethylpentylone in blood and urine.[1]
-
Sample Preparation:
-
To 1 mL of blood or urine sample, add an internal standard (e.g., MDMA-d5).
-
Alkalinize the sample to a pH of 9 with a suitable buffer (e.g., ammonium carbonate).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 2540 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Evaporation and Reconstitution:
-
Transfer the organic phase (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of methanol) for analysis by LC-MS/MS.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure for the extraction of synthetic cathinones from biological fluids using a mixed-mode cation exchange sorbent.[5][6]
-
Sample Pre-treatment:
-
To 0.5 mL of urine, add an internal standard.
-
Acidify the sample by adding 0.5 mL of 2% formic acid.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (e.g., 60:40 v/v).
-
-
Final Processing:
-
The eluate can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if concentration is required.
-
Modified QuEChERS Protocol
This protocol is based on a modified QuEChERS method for the analysis of a broad panel of new psychoactive substances, including synthetic cathinones, in blood and urine.
-
Extraction and Partitioning:
-
To 500 µL of the biological sample, add an internal standard.
-
Add 2 mL of a water/acetonitrile mixture (1:1 v/v).
-
Add 500 mg of a salt mixture (e.g., anhydrous MgSO4/NaOAc, 4:1 w/w).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a tube containing a d-SPE sorbent mixture (e.g., 25 mg of primary secondary amine (PSA) and 75 mg of anhydrous MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and the pharmacological mechanism of N-Ethylpentylone.
Conclusion
The choice of extraction method for N-Ethylpentylone depends on the specific requirements of the analysis.
-
Liquid-Liquid Extraction (LLE) is a classic and effective method that can achieve high recovery rates. However, it is often more time-consuming and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) offers a more streamlined workflow, with reduced solvent consumption and the potential for automation, making it suitable for higher throughput laboratories.[5] Recovery rates are generally good, though they may be slightly lower than optimized LLE methods.
-
The modified QuEChERS method stands out for its speed and simplicity, requiring minimal solvent and sample volumes. This makes it an attractive option for rapid screening and analysis of a large number of samples, although more specific validation data for N-Ethylpentylone would be beneficial for quantitative applications.
Ultimately, researchers should consider factors such as sample matrix, required sensitivity, available equipment, and desired sample throughput when selecting the most appropriate extraction method for N-Ethylpentylone.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
A Comparative Guide to N-Ethylpentylone Quantification Methods in Forensic and Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Ethylpentylone (also known as ephylone), a synthetic cathinone that has been prevalent in the new psychoactive substances (NPS) market. Due to its potential for serious adverse health effects, including fatalities, robust and reliable quantification methods are crucial for forensic and clinical toxicology laboratories. This document summarizes and compares various published methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to assist researchers and laboratory professionals in method selection and development.
I. Overview of Analytical Approaches
The primary analytical techniques for the quantification of N-Ethylpentylone in biological matrices are LC-MS/MS and GC-MS. LC-MS/MS is the more commonly reported method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. GC-MS is also a viable technique, often used for broader screening panels.
II. Sample Preparation Techniques
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest. The two most common extraction techniques for N-Ethylpentylone from biological samples like blood, urine, and oral fluid are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from an aqueous sample into an immiscible organic solvent. It is a relatively simple and cost-effective method.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher analyte concentration compared to LLE.[1][2]
A general workflow for sample preparation and analysis is depicted below.
III. Comparison of LC-MS/MS Methods
The following table summarizes the key parameters of several published LC-MS/MS methods for the quantification of N-Ethylpentylone in blood.
| Parameter | Method 1[3] | Method 2[4][5] | Method 3[6] |
| Sample Volume | 100 µL | Not specified | 200 µL |
| Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Internal Standard | MDMA-d5 | Not specified | MDMA-d5 |
| Instrument | Nexera LC with LCMS-8040 | UHPLC-MS/MS | UHPLC-MS/MS |
| Column | Restek Force Biphenyl (50 x 2.1 mm, 1.8 µm) | Not specified | Not specified |
| LOD | 1 ng/mL | Not specified | 1 ng/mL |
| LOQ | 5 ng/mL | 10 ng/mL (0.01 mg/L) | 1 ng/mL |
| Linearity | 5 - 500 ng/mL | 10 - 500 ng/mL (0.01 - 0.5 mg/L) | Not specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
LOD: Limit of Detection; LOQ: Limit of Quantification; ESI: Electrospray Ionization.
IV. Experimental Protocols
This protocol provides a general procedure for the extraction of N-Ethylpentylone from whole blood.
A typical SPE workflow involves several key steps to ensure efficient extraction and cleanup of the sample.
V. Gas Chromatography-Mass Spectrometry (GC-MS) Methods
While less common for quantification, GC-MS is a powerful tool for the identification of N-Ethylpentylone. Method development often focuses on optimizing chromatographic separation from isomers and other synthetic cathinones.
A study by Rana et al. (2021) describes a targeted GC-MS method for synthetic cathinones, including N-Ethylpentylone.[7] The method development involved optimizing the temperature program and carrier gas flow rate to maximize the retention time differences between structurally similar compounds. For detailed parameters, readers are encouraged to consult the original publication.
VI. Signaling Pathway and Mechanism of Action
N-Ethylpentylone primarily acts as a monoamine transporter inhibitor, with a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[3] This mechanism leads to increased extracellular concentrations of dopamine and norepinephrine, resulting in its stimulant effects.
VII. Conclusion
The quantification of N-Ethylpentylone in biological samples is predominantly achieved through LC-MS/MS, with various validated methods available. The choice of method, particularly the sample preparation technique (LLE vs. SPE), will depend on the specific laboratory's resources, sample throughput requirements, and the desired level of extract cleanliness. While a formal inter-laboratory comparison is not yet published, the existing literature provides a solid foundation for developing and validating robust and reliable methods for the analysis of this potent synthetic cathinone. Researchers and forensic professionals should carefully consider the validation parameters of published methods to ensure they meet the requirements for their specific applications.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Ethylpentylone's Binding Affinity at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of N-Ethylpentylone (also known as ephylone) at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). While the quantitative data currently available in scientific literature pertains to the racemic mixture of N-Ethylpentylone, this document serves as a crucial resource by consolidating existing experimental findings and outlining the methodologies employed for their determination.
Quantitative Binding Affinity Data
| Transporter | IC₅₀ (nM)[1] |
| Dopamine Transporter (DAT) | 37 |
| Norepinephrine Transporter (NET) | 105 |
| Serotonin Transporter (SERT) | 383 |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The available data indicates that racemic N-Ethylpentylone is a potent inhibitor at both the dopamine and norepinephrine transporters, with a significantly lower affinity for the serotonin transporter.[1] This profile suggests that N-Ethylpentylone primarily acts as a dopamine and norepinephrine reuptake inhibitor.[1]
Experimental Protocols
The binding affinities of racemic N-Ethylpentylone at monoamine transporters were determined using in vitro uptake inhibition assays with rat brain synaptosomes.[1] The general principles of this methodology are outlined below.
Monoamine Transporter Uptake Inhibition Assay
1. Preparation of Synaptosomes:
-
Male Sprague-Dawley rats are euthanized.
-
Brain regions rich in the desired monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected and homogenized in a sucrose solution.
-
The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at a higher speed to isolate the synaptosomes (nerve terminals).
-
The synaptosome pellet is resuspended in a buffer solution.
2. Uptake Inhibition Assay:
-
Synaptosomes are incubated with varying concentrations of N-Ethylpentylone.
-
A radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the incubation mixture.
-
The uptake of the radiolabeled neurotransmitter by the synaptosomes is allowed to proceed for a set period.
-
The uptake process is terminated by rapid filtration, separating the synaptosomes from the incubation medium.
-
The amount of radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of N-Ethylpentylone that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
Visualizing the Scientific Process and Mechanism
To further elucidate the experimental process and the pharmacological action of N-Ethylpentylone, the following diagrams have been generated.
Caption: Experimental workflow for determining monoamine transporter binding affinity.
Caption: N-Ethylpentylone's mechanism as a monoamine transporter reuptake inhibitor.
References
A Comparative Analysis of N-Ethylpentylone and MDMA: Behavioral Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of the synthetic cathinone N-Ethylpentylone (NEP, ephylone) and the widely studied empathogen 3,4-methylenedioxymethamphetamine (MDMA). The following sections detail the distinct and overlapping behavioral profiles of these two substances in established animal models, supported by quantitative data from preclinical studies. This information is intended to inform research into the abuse liability and neuropharmacological mechanisms of novel psychoactive substances.
Summary of Key Behavioral Effects
N-Ethylpentylone and MDMA both exhibit psychostimulant properties, but their behavioral profiles diverge significantly, particularly in their subjective effects as modeled in animals. While NEP demonstrates robust stimulant effects on par with or exceeding those of MDMA, it fails to fully mimic the characteristic interoceptive cues of MDMA.
Locomotor Activity
Both N-Ethylpentylone and MDMA increase locomotor activity in rodents, a hallmark of their stimulant effects. However, studies indicate that N-Ethylpentylone is a more potent locomotor stimulant than MDMA.
In open-field assays, acute administration of N-Ethylpentylone leads to a significant, dose-dependent increase in locomotor activity.[1][2] One study in rats demonstrated an inverted U-shaped dose-effect curve, with the highest activity observed at a 20 mg/kg dose, resulting in an 18-fold increase in distance traveled compared to saline-treated animals.[1] A comparative study established a clear hierarchy of potency for locomotor stimulation: methamphetamine > N-ethylpentylone > clephedrone > dimethylone > MDMA > cocaine > dibutylone.[2]
Drug Discrimination
Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive substances. In these studies, N-Ethylpentylone does not fully substitute for the discriminative stimulus effects of MDMA, suggesting that it does not produce the same subjective experience.
While several synthetic cathinones, such as dimethylone, dibutylone, and clephedrone, fully substitute for MDMA in trained rats, N-Ethylpentylone only produces partial substitution, with approximately 50% of responses being appropriate for the MDMA-trained lever.[2][3] In contrast, N-Ethylpentylone fully substitutes for the discriminative stimulus effects of classic psychostimulants like methamphetamine and cocaine, indicating a subjective profile more aligned with these substances than with MDMA.[4][5]
Self-Administration
Intravenous self-administration studies are the gold standard for assessing the reinforcing effects and abuse liability of a drug. While direct comparative self-administration studies between N-Ethylpentylone and MDMA are limited, available data suggest both have reinforcing properties, though MDMA is generally considered a lower-efficacy reinforcer than other psychostimulants.[6] Studies in rats have shown that they will reliably self-administer MDMA.[6] Similarly, N-Ethylpentylone has been shown to be self-administered by rats.[7]
Quantitative Behavioral Data
The following table summarizes the quantitative data from locomotor activity and drug discrimination studies comparing N-Ethylpentylone and MDMA.
| Behavioral Assay | Animal Model | Drug | Dose Range/ED50 | Outcome |
| Locomotor Activity | Rats | N-Ethylpentylone | 5, 20, 50 mg/kg | Significant increase in locomotion; peak effect at 20 mg/kg (inverted U-shaped dose-response).[1] |
| Mice | N-Ethylpentylone | Not specified | Increased locomotor activity. Potency: METH > NEP > ... > MDMA .[2] | |
| Drug Discrimination | Rats | N-Ethylpentylone | Not specified | Partial substitution for MDMA (50% drug-appropriate responding).[2][3] |
| Rats | MDMA | Training dose: 1.5 mg/kg; ED50 = 0.67±0.05 mg/kg | Full substitution for itself.[3] | |
| Rats | N-Ethylpentylone | ED50 = 1.7 ± 0.1 mg/kg (vs. METH); 2.0 ± 0.1 mg/kg (vs. COC) | Full substitution for methamphetamine and cocaine.[4] |
Experimental Protocols
Open-Field Locomotor Activity
This protocol is a standard method for assessing the stimulant effects of novel psychoactive substances.
Animals: Male Sprague-Dawley rats.[1]
Apparatus: An open-field arena, typically a square or circular enclosure with video tracking software to monitor movement.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least one hour before the experiment. Each rat is then placed in the open-field arena for a 30-60 minute habituation period to establish a baseline level of activity.[8][9]
-
Drug Administration: Following habituation, rats are briefly removed from the arena and administered N-Ethylpentylone (e.g., 5, 20, 50 mg/kg, intraperitoneally), MDMA, or a saline control.[1]
-
Testing: Immediately after injection, the animals are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 60-120 minutes).
Drug Discrimination
This two-lever choice procedure assesses the interoceptive stimulus effects of a drug.
Animals: Male Sprague-Dawley rats.[2]
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
Procedure:
-
Training: Rats are trained to press one lever after an injection of the training drug (e.g., MDMA, 1.5 mg/kg) and the other lever after a saline injection to receive a food reward. This is typically done on a fixed-ratio (FR) schedule of reinforcement.[3]
-
Substitution Testing: Once the rats have learned to reliably discriminate between the drug and saline, test sessions are conducted with various doses of N-Ethylpentylone or MDMA.
-
Data Collection: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-associated lever.
Signaling Pathways and Neurochemical Effects
The behavioral differences between N-Ethylpentylone and MDMA are rooted in their distinct interactions with monoamine transporters. Both drugs inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). However, N-Ethylpentylone displays a higher potency for the dopamine transporter (DAT) compared to MDMA.[4] This enhanced dopaminergic activity likely contributes to its stronger psychostimulant effects and its substitution for methamphetamine and cocaine in drug discrimination studies. In contrast, MDMA's prominent serotonergic activity is thought to be a key contributor to its unique subjective effects, which are not fully replicated by the more dopaminergically-driven N-Ethylpentylone.
Conclusion
The preclinical data from animal models clearly indicate that N-Ethylpentylone and MDMA possess distinct behavioral profiles. N-Ethylpentylone acts as a potent psychostimulant with a high abuse liability, more closely resembling methamphetamine or cocaine than MDMA in its subjective effects. This distinction is likely due to its greater potency at the dopamine transporter. These findings underscore the importance of detailed behavioral and neurochemical characterization of novel psychoactive substances to accurately assess their potential for abuse and to understand their mechanisms of action. For drug development professionals, this comparative data highlights the nuanced structure-activity relationships that govern the behavioral effects of psychoactive compounds.
References
- 1. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. MDMA self-administration in rats: acquisition, progressive ratio responding and serotonin transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of N-Ethylpentylone and Eutylone
A detailed examination of the biotransformation pathways and resulting metabolites of the synthetic cathinones N-Ethylpentylone and Eutylone, providing essential data for toxicological and forensic research.
This guide presents a comparative analysis of the metabolic profiles of N-Ethylpentylone and its structural analog, eutylone. Both are synthetic cathinones that have been identified in the illicit drug market.[1][2] Understanding their metabolic pathways is crucial for developing reliable analytical methods for their detection in biological samples and for assessing their potential toxicity. This report synthesizes data from in vitro and in vivo studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Metabolic Pathways
N-Ethylpentylone and eutylone undergo extensive phase I metabolism, primarily through pathways common to many synthetic cathinones. These include modifications to the alkyl chain, the beta-keto group, and the methylenedioxy ring.
N-Ethylpentylone Metabolism: In vitro studies utilizing human liver microsomes have identified several key metabolic transformations for N-Ethylpentylone.[3][4] The primary pathways include:
-
β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, forming a prominent metabolite.[5][6] This is often a key biomarker for identifying N-Ethylpentylone consumption.[5]
-
N-Deethylation: The ethyl group is removed from the nitrogen atom.[4]
-
Hydroxylation: A hydroxyl group is added to the molecule.[4]
-
Demethylenation: The methylenedioxy ring is opened.[4]
Four major metabolites resulting from these pathways have been confirmed in authentic blood and oral fluid specimens.[4][5]
Eutylone Metabolism: The metabolism of eutylone has also been investigated through in vitro experiments with human liver microsomes and cytosol, as well as in authentic urine samples.[7][8] The identified metabolic routes are:
-
N-Dealkylation: Removal of the alkyl group from the nitrogen.[7][8]
-
β-Ketone Reduction: The ketone group is reduced to an alcohol.[7][8]
-
Demethylenation: Opening of the methylenedioxy ring.[7][8][9]
-
Aliphatic Hydroxylation: Addition of a hydroxyl group to the alkyl chain.[7][8]
-
O-Methylation: Following demethylenation, one of the resulting hydroxyl groups is methylated.[7][8]
Studies have proposed that the demethylenation and O-methylation metabolite, the β-ketone reduction metabolite, and a combination of these are suitable biomarkers for detecting eutylone use.[7][8]
Data Presentation: Metabolite Comparison
The following table summarizes the identified metabolites of N-Ethylpentylone and eutylone based on the described metabolic pathways.
| Metabolic Pathway | N-Ethylpentylone Metabolite | Eutylone Metabolite |
| β-Ketone Reduction | β-keto reduced N-Ethylpentylone | β-keto reduced eutylone |
| N-Dealkylation | N-deethyl-pentylone | N-dealkyl-eutylone |
| Hydroxylation | Hydroxy-N-Ethylpentylone | Aliphatic hydroxylated eutylone |
| Demethylenation | Demethylenated N-Ethylpentylone | Demethylenated eutylone |
| Demethylenation + O-Methylation | Not explicitly reported as a major metabolite | Demethylenated-O-methyl-eutylone |
Experimental Protocols
The characterization of the metabolic profiles of N-Ethylpentylone and eutylone relies on sophisticated analytical techniques. Below are generalized experimental protocols based on published studies.[5][7]
In Vitro Metabolism with Human Liver Microsomes (HLM):
-
Incubation: N-Ethylpentylone or eutylone is incubated with pooled human liver microsomes in a phosphate buffer solution.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C with gentle shaking for a specified period.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
Analysis: The prepared samples are analyzed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and characterize the metabolites.[5]
Analysis of Authentic Biological Samples (Urine/Blood):
-
Sample Collection: Urine or blood samples are collected from individuals suspected of N-Ethylpentylone or eutylone use.
-
Sample Preparation:
-
Urine: Supported liquid extraction may be employed to isolate the drug and its metabolites.[7]
-
Blood: Protein precipitation is performed, followed by solid-phase extraction or liquid-liquid extraction to clean up the sample.
-
-
Analysis: The extracted and prepared samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or LC-QTOF-MS for the identification and quantification of the parent drug and its metabolites.[5][7]
Visualizations
The following diagrams illustrate the metabolic pathways of N-Ethylpentylone and eutylone, as well as a typical experimental workflow for their metabolic profiling.
Caption: Metabolic pathways of N-Ethylpentylone.
Caption: Metabolic pathways of eutylone.
Caption: Experimental workflow for metabolic profiling.
References
- 1. A review of synthetic cathinones emerging in recent years (2019–2022) | springermedizin.de [springermedizin.de]
- 2. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. soft-tox.org [soft-tox.org]
- 5. N-Ethyl Pentylone (Ephylone) Intoxications: Quantitative Confirmation and Metabolite Identification in Authentic Human Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination and metabolic profiling of synthetic cathinone eutylone in vitro and in urine samples by liquid chromatography tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. healthyliferecovery.com [healthyliferecovery.com]
A Comparative Analysis of the Locomotor Stimulant Effects of N-Ethylpentylone and MDPV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor stimulant properties of two synthetic cathinones, N-Ethylpentylone (also known as ephylone) and 3,4-Methylenedioxypyrovalerone (MDPV). The information presented is based on preclinical experimental data to assist researchers in understanding their relative potencies, mechanisms of action, and behavioral effects.
Overview of N-Ethylpentylone and MDPV
N-Ethylpentylone and MDPV are psychoactive substances belonging to the synthetic cathinone class, which are structurally and pharmacologically similar to amphetamines.[1] Both compounds are known for their potent stimulant effects on the central nervous system, primarily through their interaction with monoamine transporters.[1][2] While both substances produce classic stimulant profiles in rodents, they exhibit distinct differences in potency and behavioral outcomes.[3]
Quantitative Comparison of Locomotor Effects
The locomotor stimulant effects of N-Ethylpentylone and MDPV have been characterized in rodent models, primarily through open-field tests. The following tables summarize key quantitative data from these studies.
Table 1: Locomotor Activity Induced by N-Ethylpentylone in Rodents
| Species | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Sprague-Dawley Rats | 5, 20, 50 | Acute administration at all doses significantly increased locomotor activity, with a peak effect at 20 mg/kg (18-fold increase in distance traveled vs. saline). An inverted U-shaped dose-effect curve was observed. | [4][5] |
| Swiss-Webster Mice | Not Specified | N-Ethylpentylone increased locomotor activity with a relative potency greater than cocaine and dibutylone, but less than methamphetamine. | [6] |
Table 2: Locomotor Activity Induced by MDPV in Rodents
| Species | Doses (mg/kg, s.c. or i.p.) | Key Findings | Reference |
| Rats | 0.5, 1.0, 5.6 (s.c.) | Lower doses (0.5-1.0 mg/kg) increased locomotor activity, while the highest dose (5.6 mg/kg) transiently decreased activity. | [7] |
| Rats | 1, 2, 4 (s.c.) | Showed an inverted "U" shaped dose-response, consistent with dopaminergic agonists. | [8] |
| Mice | 1-30 (i.p.) | A wide range of doses stimulated motor activity. | [9] |
Comparative Potency and Efficacy
Available data suggests that MDPV is a more potent locomotor stimulant than N-Ethylpentylone.[10] Studies directly comparing various cathinones have shown that the rank order of in vivo potency for locomotor stimulation often parallels their activity at the dopamine transporter, with MDPV consistently ranking higher than N-Ethylpentylone.[11] For instance, peak locomotor effects for MDPV are observed at doses around 1.0 mg/kg, whereas N-Ethylpentylone requires higher doses to produce significant stimulation.[10]
Experimental Protocols
The primary method used to assess the locomotor stimulant effects of N-Ethylpentylone and MDPV is the open-field test .
Open-Field Test Protocol
-
Subjects: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
On the test day, animals are administered the test compound (N-Ethylpentylone, MDPV, or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, the animal is placed in the center of the open-field arena.
-
Locomotor activity, including distance traveled, rearing frequency, and stereotypic behaviors, is recorded for a specified duration, typically ranging from 60 to 120 minutes.
-
-
Data Analysis: The total distance traveled and other behavioral parameters are quantified and analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the drugs with the vehicle control group.
Signaling Pathways and Mechanism of Action
The locomotor stimulant effects of both N-Ethylpentylone and MDPV are primarily mediated by their actions on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][12] Both compounds act as reuptake inhibitors, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, particularly in reward-related circuits.[2][13]
-
N-Ethylpentylone is a potent inhibitor at DAT (IC50 = 37 nM) and NET (IC50 = 105 nM), and to a lesser extent, the serotonin transporter (SERT) (IC50 = 383 nM).[2][14]
-
MDPV is a highly potent and selective inhibitor of DAT and NET, with a much lower affinity for SERT.[12] It is approximately 10-fold more potent than cocaine at increasing extracellular dopamine levels.[15] The S-isomer of MDPV is significantly more potent at blocking DAT than the R-isomer.[16]
The greater potency of MDPV as a locomotor stimulant is consistent with its higher affinity and efficacy at inhibiting the dopamine transporter compared to N-Ethylpentylone.[11]
dot
Caption: Workflow for assessing locomotor stimulant effects.
dot
Caption: Comparative signaling pathways of NEP and MDPV.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]
- 9. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ndews.umd.edu [ndews.umd.edu]
- 14. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 15. Concurrent Repeated Exposure to 3,4-Methylenedioxypyrovalerone and Cocaine Produce Locomotor Sensitization with Minimal Effects on Brain Monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of N-Ethylpentylone: Evaluating Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel psychoactive substances such as N-Ethylpentylone is paramount. This guide provides a comprehensive evaluation of a validated quantitative assay for N-Ethylpentylone, focusing on its linearity, accuracy, and precision. We present a comparison between the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative. This guide includes detailed experimental protocols and performance data to aid in the selection and implementation of the most suitable analytical method.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of N-Ethylpentylone is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS assay compared to a typical GC-MS method.
Table 1: Comparison of Linearity, Limit of Quantification (LOQ), and Limit of Detection (LOD)
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 5 - 500 ng/mL[1][2][3] | Typically in a similar or slightly higher ng/mL range |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2][3] | Generally in the low ng/mL range |
| Limit of Detection (LOD) | 1 ng/mL[1][2][3] | Typically in the low ng/mL range |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS Method | GC-MS Method |
| Intra-day Precision (%RSD) | ≤ 9.0%[1] | Generally ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 9.0%[1] | Generally ≤ 15% |
| Accuracy (% Recovery) | Within ±20% of target concentration.[1] | Typically within 85-115% of the nominal concentration |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any quantitative assay. Here, we provide a comprehensive experimental protocol for the quantification of N-Ethylpentylone using a validated LC-MS/MS method.
Protocol: Quantitative Determination of N-Ethylpentylone in Whole Blood by LC-MS/MS
This protocol is based on established and validated methods for the quantification of N-Ethylpentylone in biological matrices.[1]
1. Materials and Reagents
-
N-Ethylpentylone reference standard
-
MDMA-d5 (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free whole blood for calibration and quality control samples
2. Sample Preparation
-
Prepare a stock solution of N-Ethylpentylone in methanol.
-
Prepare working solutions for calibrators and quality controls (QCs) by diluting the stock solution in methanol.
-
Spike drug-free whole blood with the working solutions to create a calibration curve (e.g., 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., 15, 200, 400 ng/mL).
-
To 100 µL of blood sample (calibrator, QC, or unknown), add the internal standard (MDMA-d5).
-
Perform protein precipitation by adding a suitable volume of acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a Restek Force Biphenyl column (50 × 2.1 mm, 1.8 μm).[1]
-
Mobile Phase A: 2 mM ammonium formate + 0.1% formic acid in water.[1]
-
Mobile Phase B: 2 mM ammonium formate + 0.1% formic acid in methanol.[1]
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis
-
Integrate the peak areas for N-Ethylpentylone and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of N-Ethylpentylone in the QC and unknown samples from the calibration curve.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the quantitative N-Ethylpentylone assay.
Caption: Workflow for N-Ethylpentylone quantification.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N-Ethylpentylone: A Comparative Analysis of its Potency as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Ethylpentylone's potency as a dopamine reuptake inhibitor against other synthetic cathinones. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Quantitative Comparison of Dopamine Transporter (DAT) Inhibition
The potency of a compound as a reuptake inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). A lower value indicates greater potency. The following table summarizes the in vitro potencies of N-Ethylpentylone and other selected cathinones at the human dopamine transporter (hDAT).
| Compound | IC50 (nM) for DAT | Reference(s) |
| N-Ethylpentylone | 37 | [1] |
| Pentedrone | 50.5 | [2] |
| Pentylone | 120 | [3] |
| N-Ethylpentedrone (NEPD) | 29.3 | [2] |
| 4-Methylpentedrone (4-MPD) | 103.1 | [2] |
| Mephedrone (4-MMC) | 49.1 | [4] |
| Methylone (MDMC) | 4,820 | [5] |
| MDPV | 31 | [5] |
| α-PVP | 12.8 | [4] |
| N-Ethylhexedrone (NEH) | 46.7 | [6] |
| Cocaine (for comparison) | 300 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro assays designed to measure the interaction of compounds with the dopamine transporter. The two most common methods are radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
This assay determines the affinity of a compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Methodology:
-
Membrane Preparation: Crude membrane preparations are obtained from cell lines (e.g., HEK293) stably expressing the human dopamine transporter or from brain tissue rich in these transporters (e.g., striatum).
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This assay directly measures the functional ability of a compound to block the reuptake of dopamine into cells or synaptosomes.
Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake.
Methodology:
-
Cell/Synaptosome Preparation: The assay is performed using either cell lines expressing the dopamine transporter or synaptosomes (resealed nerve terminals) isolated from brain tissue.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to the mixture to initiate uptake.
-
Termination of Uptake: After a short incubation period, the uptake process is terminated by rapid washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Measurement of Uptake: The amount of [³H]dopamine taken up by the cells or synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for a dopamine reuptake inhibition assay.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 7. Mephedrone and Methylenedioxypyrovalerone (MDPV), Major Constituents of Bath Salts, Produce Opposite Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Ethylpentylone Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety Advisory: N-Ethylpentylone hydrochloride is a synthetic cathinone and is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1][2] As a research chemical, it must be handled with extreme caution, and its disposal is strictly regulated by federal, state, and local laws.[3][4] All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that requires coordination with your institution's EHS department and adherence to strict regulatory guidelines. Never attempt to dispose of this substance through standard laboratory waste streams or drains.[5][6]
Step 1: Initial Assessment and Containment
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer-provided SDS for this compound.[3] The SDS contains critical information on hazards, handling, and required personal protective equipment (PPE).
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7] Depending on the procedure and potential for aerosolization, additional respiratory protection may be necessary.
-
Secure the Material: Ensure the this compound is in a clearly labeled, sealed, and secure container to prevent spills or unauthorized access.
Step 2: Contact Environmental Health & Safety (EHS)
-
Notify EHS: Contact your institution's EHS department to initiate the disposal process.[4][5] Inform them of the substance name, quantity, and its status as a DEA Schedule I controlled substance.
-
Provide Documentation: Be prepared to provide any relevant documentation, such as purchase records and usage logs, as required for controlled substances.
-
Await Instruction: EHS will provide specific instructions on how to proceed. They will coordinate the collection, transportation, and ultimate destruction of the material through a licensed hazardous waste vendor or a DEA-registered reverse distributor.[4][5]
Step 3: Segregation and Waste Accumulation
-
Segregate Waste Streams: Differentiate between bulk quantities of the chemical and trace-contaminated materials.
-
Bulk Material: Unused or expired this compound. This must be managed as a controlled substance hazardous waste.
-
Trace-Contaminated Waste: Items such as gloves, gowns, bench paper, vials, and syringes that have come into contact with the substance. These items should be collected in a dedicated, clearly labeled hazardous waste container as directed by EHS.[8]
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name, and any other identifiers required by your institution and the EPA.[9]
Step 4: Final Disposal and Documentation
-
Scheduled Pickup: EHS will arrange for the pickup of the waste by authorized personnel.
-
Complete DEA Form 41: For the destruction of controlled substances, a DEA Form 41, "Registrants Inventory of Drugs Surrendered," or equivalent documentation will likely be required.[6] Your institution's EHS or a compliance officer will typically manage this process.
-
Maintain Records: Retain all disposal records for a minimum of three years, or as required by your institution and regulatory agencies.[5]
Data Presentation: Safety and Regulatory Summary
The following table summarizes the key classifications and safety requirements for this compound.
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | [10] |
| Synonyms | Ephylone | [11] |
| CAS Number | 17763-02-9 | [1][10] |
| DEA Schedule (U.S.) | Schedule I | [1][2] |
| Regulatory Compliance | Adherence to DEA, EPA, state, and local regulations is mandatory. | [4][8][9] |
| Required PPE | Lab coat, chemical-resistant gloves, eye protection (goggles/safety glasses). | [7][12] |
| Handling Environment | Use in a well-ventilated area or under a chemical fume hood. | [3][7] |
| Disposal Method | Via institutional EHS; transfer to a DEA-registered reverse distributor or licensed hazardous waste contractor for incineration. | [4][5] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. This compound | C14H20ClNO3 | CID 132989253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Ethylpentylone HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. unodc.org [unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
